molecular formula C5H10ClNO3 B1461818 Morpholine-2-carboxylic acid hydrochloride CAS No. 878010-24-3

Morpholine-2-carboxylic acid hydrochloride

Cat. No.: B1461818
CAS No.: 878010-24-3
M. Wt: 167.59 g/mol
InChI Key: XLKJUXXMBJDEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

morpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJUXXMBJDEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878010-24-3
Record name morpholine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and properties of Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Morpholine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Morpholine, a six-membered heterocycle incorporating both an amine and an ether functional group, stands as a cornerstone in contemporary drug discovery.[1] Its unique physicochemical properties—stemming from the weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen—confer advantages in modulating aqueous solubility, metabolic stability, and brain permeability.[2][3] These attributes have cemented the morpholine moiety as a "privileged structure," a versatile scaffold frequently found in a wide array of bioactive molecules with therapeutic applications ranging from oncology to central nervous system (CNS) disorders.

Within this important class of compounds, Morpholine-2-carboxylic acid, particularly as its hydrochloride salt for improved stability and handling, serves as a critical chiral building block. Its structure combines the favorable pharmacokinetic profile of the morpholine ring with the synthetic versatility of a carboxylic acid, providing a key starting point for the enantioselective synthesis of complex pharmaceutical agents.[2][4] This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, designed to equip researchers with the technical insights required for its effective utilization in drug development programs.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for both synthetic manipulations and potential biological assays.[5] The key properties are summarized below.

PropertyDataSource
Molecular Formula C₅H₁₀ClNO₃[6]
Molecular Weight 167.59 g/mol [6]
IUPAC Name (2S)-morpholine-2-carboxylic acid;hydrochloride[6]
CAS Number 1439373-55-3 ((S)-enantiomer HCl)[6]
300582-83-6 (racemic free base)[7]
Physical Form Solid
Solubility Predicted to be slightly soluble in water[8]
Storage Temperature 2-8°C, sealed in dry conditions

Core Synthesis Methodologies: A Scientist's Perspective

The synthesis of the morpholine-2-carboxylic acid core can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry (racemic vs. enantiomerically pure) and the availability of starting materials. The most prevalent and scientifically robust strategies involve intramolecular cyclization, leveraging readily available amino acid or epoxide precursors.

Strategy 1: Cyclization of Amino Alcohol Derivatives (Enantioselective)

An elegant and widely adopted approach for synthesizing enantiomerically pure morpholine-2-carboxylic acid begins with a chiral amino acid, such as L- or D-serine. This strategy anchors the desired stereochemistry at the C2 position from the outset.

The core logic involves a two-step sequence:

  • N-Alkylation: The amino group of the serine derivative is alkylated with a two-carbon unit bearing a leaving group on one end and a protected hydroxyl on the other (e.g., 2-bromoethanol or a protected equivalent).

  • Intramolecular Cyclization: The newly introduced hydroxyl group (after deprotection) undergoes an intramolecular Williamson ether synthesis, cyclizing onto the carbon bearing the leaving group derived from the serine backbone to form the morpholine ring.

G cluster_0 Strategy 1: From Chiral Amino Alcohols A Chiral Serine Derivative (e.g., L-Serine Methyl Ester) B N-Alkylation with 2-haloethanol derivative A->B Reagents: NaH, 2-bromoethanol C Linear Amino Diether Intermediate B->C D Base-Mediated Intramolecular Cyclization C->D Reagent: NaH or K2CO3 E Protected Morpholine-2-carboxylate D->E F Deprotection & Hydrolysis E->F Steps: 1. LiOH 2. Acid G Final Product: (S)-Morpholine-2-carboxylic acid F->G

Fig 1. Synthesis pathway starting from a chiral amino acid.

This method is advantageous for its stereochemical control, directly yielding the desired enantiomer based on the choice of the starting serine enantiomer.[9]

Strategy 2: From Epichlorohydrin (Enantioselective)

Another powerful method for enantioselective synthesis utilizes chiral epichlorohydrin as the starting material. This approach builds the morpholine scaffold in a convergent manner.

The reaction sequence is as follows:

  • Ring Opening: A suitable amine, such as an amino acid ester, acts as a nucleophile to open the epoxide ring of (S)- or (R)-epichlorohydrin. This step is highly regio- and stereoselective.

  • Intramolecular Cyclization: The resulting intermediate contains both the amine and a chlorohydrin moiety. Under basic conditions, the secondary amine displaces the chloride in an intramolecular SN2 reaction to form the six-membered morpholine ring.

  • Oxidation and Deprotection: The primary alcohol is then oxidized to a carboxylic acid, followed by any necessary deprotection steps.

An operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed that avoids chromatography, making it suitable for larger-scale production.[10]

Strategy 3: N-Acylation and Cyclization of Amino Alcohols

This robust method is particularly useful for producing racemic or substituted morpholines and is analogous to the synthesis of morpholine-2,5-diones.[11][12]

  • N-Acylation: An amino alcohol (e.g., isoserine) is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions (Schotten-Baumann conditions). This forms an N-(2-haloacetyl)amino alcohol intermediate.

  • Intramolecular Williamson Ether Synthesis: A strong base (e.g., sodium hydride) is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the halide on the adjacent acyl chain, forming the morpholine ring.

This method is highly reliable and provides a general entry into the morpholine-2-carboxylic acid scaffold.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of racemic Morpholine-2-carboxylic acid, adapted from established procedures for related morpholine structures.[11][12][13] It follows the N-acylation and cyclization strategy, which is broadly applicable.

G start Start: Assemble Reagents step1 Step 1: N-Acylation React 3-aminopropane-1,2-diol with Chloroacetyl Chloride start->step1 step2 Step 2: Workup & Isolation Acidify, extract, and concentrate to get N-(2-chloroacetyl) intermediate step1->step2 step3 Step 3: Cyclization Treat intermediate with NaH in THF step2->step3 step4 Step 4: Oxidation Oxidize primary alcohol to carboxylic acid (e.g., using TEMPO) step3->step4 step5 Step 5: Purification Purify by column chromatography or recrystallization step4->step5 step6 Step 6: Salt Formation Dissolve in ether, bubble HCl gas or add HCl in isopropanol step5->step6 end End Product: Morpholine-2-carboxylic acid HCl step6->end

Fig 2. General experimental workflow for synthesis.
Part A: Synthesis of N-(2-chloroacetyl)-3-amino-1,2-propanediol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropane-1,2-diol (1 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution and stir vigorously.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 equiv.) in THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 3N HCl.[11] Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

Part B: Cyclization to 3-(hydroxymethyl)morpholin-2-one
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) in anhydrous THF.

  • Addition of Intermediate: Dissolve the crude intermediate from Part A in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Workup: Extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude lactam, which can be purified by flash chromatography.

Part C: Reduction and Hydrochloride Salt Formation
  • Lactam Reduction: The intermediate lactam can be reduced to the corresponding morpholine using a suitable reducing agent like borane-THF complex (BH₃·THF).

  • Salt Formation: Dissolve the purified morpholine-2-methanol in anhydrous diethyl ether or isopropanol. Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The final oxidation of the alcohol to the carboxylic acid would be performed on a protected version of the morpholine, followed by deprotection and salt formation.

Analytical Characterization: A Validating System

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for the synthesized this compound.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation & ConfirmationThe morpholine ring typically displays a distinct pattern of multiplets in the δ 2.8-4.0 ppm range. The two protons on the carbon adjacent to the oxygen (C6) are shifted downfield (~δ 3.8-4.0 ppm) compared to those adjacent to the nitrogen (C5, ~δ 3.0-3.2 ppm). The proton at the chiral center (C2) will appear as a distinct multiplet.[14][15]
¹³C NMR Carbon Skeleton ConfirmationExpect signals corresponding to the four unique carbons of the morpholine ring. The carbon adjacent to the oxygen (C6) will be the most downfield (~δ 67 ppm), followed by the carbon bearing the carboxylic acid (C2). The remaining two carbons (C3, C5) will appear further upfield. The carbonyl carbon of the acid will be observed around δ 170-175 ppm.[5]
Mass Spectrometry (MS) Molecular Weight VerificationElectrospray ionization (ESI-MS) will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.
HPLC Purity AssessmentReversed-phase HPLC is used to determine the purity of the final compound, which should typically be >97% for research applications.[5]
FT-IR Spectroscopy Functional Group IdentificationA broad absorption in the 2500-3300 cm⁻¹ range indicates the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[5]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value chiral intermediate. Its utility lies in providing a pre-formed, stereochemically defined scaffold that can be elaborated into more complex drug candidates.

  • CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier penetration, making it a valuable component in drugs targeting the central nervous system.[2][3] C-2 substituted morpholine derivatives have been investigated as potent inhibitors of β-secretase (BACE-1), an enzyme implicated in the pathology of Alzheimer's disease.[3]

  • Peptidomimetics: The amino acid-like structure of this compound makes it an excellent building block for the synthesis of peptidomimetics, where the morpholine ring introduces conformational constraint and improved metabolic stability compared to natural peptide backbones.[2]

  • Asymmetric Catalysis: Chiral morpholine derivatives are employed as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of other chiral molecules.[4]

Conclusion

This compound is a quintessential example of a privileged building block in modern medicinal chemistry. Its synthesis, accessible through multiple robust and stereoselective routes, provides a reliable source of this valuable intermediate. The compound's inherent properties, derived from the morpholine scaffold, offer a strategic advantage in the design of novel therapeutics with optimized pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation medicines.

References

An In-depth Technical Guide to (R)-Morpholine-2-carboxylic acid hydrochloride: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-Morpholine-2-carboxylic acid hydrochloride, a chiral heterocyclic compound, has emerged as a significant building block for researchers and scientists in the field of drug development. Its rigid, yet conformationally flexible morpholine scaffold, combined with the stereospecificity of the (R)-enantiomer, offers a unique platform for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in medicinal chemistry, and essential safety and handling information. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2]

Core Properties and Identification

(R)-Morpholine-2-carboxylic acid hydrochloride is a white to off-white solid. Its fundamental properties are crucial for its application in chemical synthesis and are summarized in the table below.

PropertyValueSource(s)
CAS Number 1273577-14-2[3][4]
Molecular Formula C5H10ClNO3[3]
Molecular Weight 167.59 g/mol [3]
Appearance No data available (typically a white to off-white solid)[3]
Purity Typically ≥98%[3]
InChI Key XLKJUXXMBJDEBH-PGMHMLKASA-N[3]

Synthesis and Characterization

The enantioselective synthesis of (R)-Morpholine-2-carboxylic acid is paramount to its utility as a chiral building block. Several synthetic strategies have been developed for chiral morpholine derivatives, often involving the use of chiral starting materials or enantioselective catalytic methods.

A common approach involves the enzyme-catalyzed kinetic resolution of a racemic mixture of a suitable morpholine precursor.[6] For instance, the synthesis can be achieved through the resolution of a racemic N-protected morpholine-2-carboxylic acid ester.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic approach to obtaining enantiomerically pure N-protected morpholine-2-carboxylic acids, which can then be deprotected and converted to the hydrochloride salt.

Synthesis_Pathway Racemic_Ester Racemic N-Protected Morpholine-2-carboxylate Ester Enzyme Lipase (e.g., Candida rugosa) Racemic_Ester->Enzyme Kinetic Resolution R_Ester (R)-N-Protected Morpholine-2-carboxylate Ester Enzyme->R_Ester S_Acid (S)-N-Protected Morpholine-2-carboxylic Acid Enzyme->S_Acid Hydrolysis Base-catalyzed Hydrolysis R_Ester->Hydrolysis R_Acid (R)-N-Protected Morpholine-2-carboxylic Acid Hydrolysis->R_Acid Deprotection Deprotection (e.g., H2/Pd or TFA) R_Acid->Deprotection R_Amino_Acid (R)-Morpholine-2-carboxylic Acid Deprotection->R_Amino_Acid HCl HCl R_Amino_Acid->HCl HCl_Salt (R)-Morpholine-2-carboxylic acid hydrochloride HCl->HCl_Salt

Caption: Generalized synthetic pathway for (R)-Morpholine-2-carboxylic acid hydrochloride.

Characterization Techniques

The structural integrity and purity of (R)-Morpholine-2-carboxylic acid hydrochloride are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the morpholine ring protons and the carboxylic acid proton. The protons on the carbons adjacent to the oxygen and nitrogen atoms would appear at distinct chemical shifts.

    • ¹³C NMR: The carbon NMR spectrum would display unique signals for each of the five carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H and C-O stretches of the morpholine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential to determine the enantiomeric purity of the final product, ensuring the prevalence of the desired (R)-enantiomer.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern medicinal chemistry, and chiral derivatives like (R)-Morpholine-2-carboxylic acid are of particular interest. The incorporation of a morpholine moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2]

Key Advantages of the Morpholine Scaffold:
  • Improved Physicochemical Properties: The presence of the ether oxygen and the secondary amine in the morpholine ring can lead to improved aqueous solubility and a favorable lipophilicity profile, which are critical for drug absorption and distribution.[2]

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines, potentially leading to a longer half-life of the drug in the body.

  • Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can provide a degree of rigidity to a molecule, which can be advantageous for binding to a specific biological target. The chirality at the 2-position further refines the three-dimensional structure, allowing for precise interactions with chiral biological macromolecules like proteins and enzymes.[7]

Role as a Chiral Building Block:

(R)-Morpholine-2-carboxylic acid hydrochloride serves as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. This allows for the incorporation of the chiral morpholine unit into a larger molecular framework.

While specific examples of APIs synthesized directly from (R)-Morpholine-2-carboxylic acid hydrochloride are not extensively documented in publicly available literature, the broader class of chiral morpholine derivatives are key components in a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) active compounds.[8][9] For instance, morpholine-containing compounds have been investigated for their potential as anticancer agents and antibiotics.[10][11]

The synthesis of new quinoline-2-carboxylic acid compounds with antimicrobial activity has been reported, highlighting the utility of carboxylic acid building blocks in developing novel therapeutic agents.[5]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.

  • In case of exposure:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

Conclusion

(R)-Morpholine-2-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the advantageous properties of the morpholine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. While further characterization of its physical properties is warranted, the existing knowledge of its synthesis and the broader applications of morpholine derivatives underscore its importance for medicinal chemists and pharmaceutical researchers.

References

An In-depth Technical Guide on the Synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

(S)-Morpholine-2-carboxylic acid hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its constrained heterocyclic structure is a desirable feature in drug design, often leading to enhanced potency and selectivity. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important molecule, focusing on the underlying chemical principles and practical considerations for laboratory and potential large-scale production.

Part 1: Strategic Synthesis Design

The primary challenge in synthesizing (S)-Morpholine-2-carboxylic acid hydrochloride lies in the stereocontrolled formation of the chiral center at the C2 position of the morpholine ring. Several synthetic strategies have been developed, with the most common approaches starting from readily available chiral precursors such as amino acids. The route detailed here begins with L-serine, a natural and inexpensive starting material, ensuring the desired (S)-stereochemistry is carried through to the final product.

The overall synthetic strategy involves three key transformations:

  • Protection of the amino and carboxylic acid functionalities of L-serine to prevent unwanted side reactions.

  • Intramolecular cyclization to form the morpholine ring.

  • Deprotection to yield the final hydrochloride salt.

Part 2: Detailed Experimental Protocol and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, accompanied by explanations of the critical parameters and reaction mechanisms.

Step 1: N- and O-Protection of L-Serine

The initial step involves the protection of both the amine and the hydroxyl groups of L-serine. The tert-butoxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydroxyl group is typically protected as a benzyl ether.

Protocol:

  • Suspend L-serine in a suitable solvent such as a mixture of dioxane and water.

  • Add sodium hydroxide to deprotonate the carboxylic acid and amino groups.

  • Add di-tert-butyl dicarbonate ((Boc)2O) to introduce the Boc protecting group on the nitrogen atom.

  • After completion of the N-protection, add benzyl bromide (BnBr) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the benzylation of the hydroxyl group.

  • Acidify the reaction mixture to protonate the carboxylate and extract the N-Boc-O-benzyl-L-serine.

Causality and Expertise: The use of a biphasic solvent system and a phase-transfer catalyst is crucial for the efficient benzylation of the hydroxyl group. The Boc group is introduced first under basic conditions where the amine is more nucleophilic than the hydroxyl group.

Step 2: Reduction and Halogenation

The carboxylic acid is then selectively reduced to a primary alcohol, which is subsequently converted to a halide to facilitate the upcoming cyclization.

Protocol:

  • Dissolve the N-Boc-O-benzyl-L-serine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) dropwise.

  • After the reduction is complete, quench the reaction carefully with methanol.

  • The resulting alcohol is then converted to a bromide using a reagent like carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).

Trustworthiness: This two-step sequence is a reliable method for converting a carboxylic acid to a primary halide without affecting the other functional groups. The reaction progress should be monitored by thin-layer chromatography (TTC) to ensure complete conversion.

Step 3: Intramolecular Cyclization and Deprotection

This is the key ring-forming step, followed by the removal of the protecting groups to yield the target molecule.

Protocol:

  • Treat the N-Boc-O-benzyl-2-amino-3-benzyloxy-1-bromopropane with a strong, non-nucleophilic base such as sodium hydride (NaH) in THF. This will deprotonate the nitrogen, which then acts as a nucleophile to displace the bromide in an intramolecular SN2 reaction, forming the morpholine ring.

  • The resulting N-Boc-(S)-morpholine-2-carboxylic acid benzyl ester is then subjected to hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This step simultaneously removes the benzyl protecting group from the oxygen and the benzyl ester.

  • Finally, the Boc group is removed by treatment with hydrochloric acid in a suitable solvent like dioxane or methanol. Evaporation of the solvent yields (S)-Morpholine-2-carboxylic acid hydrochloride as a solid.

Authoritative Grounding: The intramolecular cyclization is a classic example of a Williamson ether synthesis adapted for amine alkylation. The stereochemistry at the C2 position is retained throughout this sequence. For further reading on similar synthetic strategies, refer to publications in journals such as Organic Process Research & Development and The Journal of Organic Chemistry.[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway from L-Serine to (S)-Morpholine-2-carboxylic acid hydrochloride.

Part 3: Purification and Characterization

Purification

The final product, (S)-Morpholine-2-carboxylic acid hydrochloride, is typically purified by recrystallization.[2][3] A common solvent system for this is a mixture of a polar protic solvent like ethanol or methanol and a less polar solvent like diethyl ether or isopropyl acetate.[4] The crude product is dissolved in the minimum amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. Upon cooling, the pure hydrochloride salt crystallizes out.

Characterization Data
Property Value
Molecular Formula C5H10ClNO3[5]
Molecular Weight 167.59 g/mol [5]
Appearance White to off-white solid
Melting Point Varies depending on purity
Solubility Soluble in water and methanol

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

The synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride from L-serine is a well-established and reliable method that provides access to this valuable chiral building block. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, high yields and excellent enantiomeric purity can be achieved. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize this important compound for their research and development needs.

References

Morpholine-2-carboxylic Acid Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of morpholine-2-carboxylic acid hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical importance of these physicochemical properties in drug discovery and development, this document synthesizes available data with established scientific principles to offer a practical framework for researchers. The guide details experimental protocols for solubility determination and forced degradation studies, elucidates probable degradation pathways, and outlines a robust stability-indicating analytical method. All quantitative data is presented in clear, accessible tables, and complex workflows are visualized using diagrams to enhance understanding and application in a laboratory setting. This document is intended to be a vital resource for scientists and professionals working with this and structurally related compounds.

Introduction: The Significance of this compound in Drug Discovery

Morpholine and its derivatives are integral scaffolds in a multitude of pharmacologically active agents, valued for their ability to improve aqueous solubility and metabolic stability. This compound, as a chiral building block, offers a unique three-dimensional structure that is increasingly incorporated into novel therapeutic candidates.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug development. Solubility directly impacts formulation strategies and bioavailability, while a comprehensive stability profile is essential for ensuring the safety, efficacy, and shelf-life of any resulting drug product. This guide provides a detailed exploration of these critical parameters, offering both theoretical insights and practical methodologies.

Solubility Profile of this compound

Predicted and Comparative Solubility Data

Based on the structure and the presence of the hydrochloride salt, a predicted solubility profile in common laboratory solvents is presented in Table 1. These values are estimates based on the properties of similar small molecule amino acid hydrochlorides and should be experimentally verified.

Table 1: Predicted Solubility of this compound at Ambient Temperature

SolventPredicted Solubility (mg/mL)Rationale
Water> 100The hydrochloride salt of an amino acid is expected to be highly soluble in water.
Methanol10 - 50Good solubility is expected in polar protic solvents.
Ethanol5 - 20Solubility is likely lower than in methanol due to decreased polarity.
Dimethyl Sulfoxide (DMSO)> 50High solubility is anticipated in this polar aprotic solvent.
Acetonitrile1 - 10Limited solubility is expected due to the lower polarity compared to other listed solvents.
Dichloromethane< 1Poor solubility is predicted in non-polar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive determination of solubility requires experimental validation. The shake-flask method is a reliable and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV or CAD)

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, a prerequisite for determining equilibrium solubility.

  • Controlled Temperature: Solubility is temperature-dependent, so a constant temperature is crucial for reproducible results.

  • Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile and Degradation Pathways

This compound is reported to be sensitive to light, humidity, and heat.[1] As a hydrochloride salt of an amino acid derivative, it is susceptible to various degradation pathways under stress conditions. A thorough understanding of its stability is crucial for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursTo investigate susceptibility to oxidative degradation.
Thermal Degradation Solid state at 80 °C for 48 hoursTo assess the impact of heat on the solid form.
Photostability ICH Q1B guidelines (exposure to UV and visible light)To determine the compound's sensitivity to light.
Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation pathways of related compounds, several degradation mechanisms can be anticipated:

  • Hydrolytic Degradation: Under acidic or basic conditions, the morpholine ring could potentially undergo cleavage. The ether linkage within the morpholine ring may be susceptible to acid-catalyzed hydrolysis, while the secondary amine could be involved in base-catalyzed reactions.

  • Oxidative Degradation: The secondary amine in the morpholine ring is a likely site for oxidation, potentially forming an N-oxide derivative. This is a common degradation pathway for morpholine-containing pharmaceuticals.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group could occur. Ring opening or other complex degradation pathways may also be initiated by heat.

  • Photodegradation: Exposure to UV or visible light can generate free radicals, leading to a variety of degradation products. The specific photolytic pathway would depend on the wavelength of light and the presence of photosensitizers.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products A Morpholine-2-carboxylic acid HCl B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Heat A->D E Light (UV/Vis) A->E F Ring Cleavage Products B->F G N-Oxide C->G H Decarboxylation Product D->H I Photolytic Products E->I

Caption: Predicted Degradation Pathways of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to accurately quantify the parent compound and separate it from any potential degradation products, process impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for this purpose.

Recommended HPLC Method Parameters

The following HPLC parameters are provided as a starting point for method development and should be optimized for the specific application.

Table 3: Illustrative HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reverse-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 210 nmThe carboxylic acid and morpholine moieties may have some UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.
Experimental Protocol for Forced Degradation Sample Analysis

Objective: To analyze samples from forced degradation studies to assess the stability of this compound and the specificity of the analytical method.

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies).

  • Expose the solutions to the stress conditions as outlined in Table 2.

  • At specified time points, withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a concentration suitable for HPLC analysis.

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation A Prepare stock solution B Subject to stress conditions A->B C Withdraw samples at time points B->C D Neutralize and dilute C->D E Inject sample D->E F Acquire chromatogram E->F G Analyze data F->G H Specificity I Linearity H->I J Accuracy & Precision I->J

Caption: Workflow for Stability-Indicating Method Development and Validation.

Conclusion

This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of this compound. While specific experimental data for this compound is limited, this guide offers a robust framework based on established scientific principles and data from analogous structures. The detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method are designed to be directly applicable in a research and development setting. By following the methodologies outlined herein, researchers and drug development professionals can confidently assess the physicochemical properties of this compound, enabling its effective and reliable use in the synthesis of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Enantiopure Morpholine-2-carboxylic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its prevalence in numerous approved drugs and clinical candidates is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability.[1] When chirality is introduced at the 2-position, enantiopure morpholine-2-carboxylic acid emerges as a highly valuable chiral building block. Its constrained conformation and the presence of three distinct functional groups—a secondary amine, an ether, and a carboxylic acid—offer a versatile platform for the synthesis of complex, stereochemically defined molecules. This guide provides an in-depth technical overview of the commercial availability of (R)- and (S)-morpholine-2-carboxylic acid, principal synthetic routes to access these enantiomers, and their application in drug discovery.

I. Commercial Availability of Enantiopure Morpholine-2-carboxylic Acid and Its Derivatives

For researchers and process chemists, direct procurement of enantiopure starting materials is often the most time-efficient approach. Enantiopure morpholine-2-carboxylic acid is commercially available in several forms: the free acid, as its hydrochloride salt, and with the nitrogen atom protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The choice of which form to purchase depends on the intended subsequent chemical transformations.

Below is a summary of representative commercial suppliers for these compounds. Purity levels are typically high (≥95%), making them suitable for most research and development applications.

CompoundEnantiomerFormRepresentative SuppliersRepresentative Product NumbersPurity
Morpholine-2-carboxylic acid (R)Free AcidAChemBlock[2], ChemScene[3]10203, CS-0102851≥96%
(S)Free Acid2A-Biotech[4]2A-9077326N/A
Morpholine-2-carboxylic acid HCl (R)HCl SaltBLD Pharm[5], CymitQuimica[6]BD13194711, 10-F362043≥98%
(S)HCl SaltCookeChem[7], Synblock[8]BD0003932, SB44759≥95%
N-Boc-Morpholine-2-carboxylic acid (R)N-BocFluorochem[9], VSNCHEM[10]F048653, VC30160≥95%
(S)N-BocAChemBlockB-103497%
(Racemic) N-Boc-Morpholine-2-carboxylic acid RacemicN-BocSigma-Aldrich, BLD Pharm[11], Acros Pharmatech[12]AMBH2D702727, BD1321006, AMP162≥95%

II. Synthetic Strategies for Enantiopure Morpholine-2-carboxylic Acid

While direct purchase is convenient, large-scale campaigns or the need for specific derivatives often necessitate in-house synthesis. The two predominant strategies for obtaining enantiopure morpholine-2-carboxylic acid are enzymatic kinetic resolution and asymmetric hydrogenation.

A. Enzymatic Kinetic Resolution: A Scalable and Highly Selective Approach

Kinetic resolution is a powerful technique that leverages the stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture. In the context of morpholine-2-carboxylic acid, a common strategy involves the lipase-catalyzed hydrolysis of a racemic ester derivative.

Causality Behind the Method: Lipases, such as those from Candida rugosa or Candida antarctica, are highly effective at catalyzing the hydrolysis of esters.[13] Their active sites are chiral, allowing them to preferentially bind and react with one enantiomer of a chiral substrate over the other. This difference in reaction rates enables the separation of the racemic mixture into an unreacted ester (one enantiomer) and a carboxylic acid (the other enantiomer), both in high enantiomeric excess. This method is particularly favored for its operational simplicity, mild reaction conditions, and high selectivity, making it amenable to scale-up.

Diagram of Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Workup and Separation cluster_final_products Final Products racemic_ester Racemic N-Protected Morpholine-2-carboxylate Ester lipase Lipase (e.g., Candida rugosa) in aqueous buffer/organic co-solvent racemic_ester->lipase Incubation with stirring separation Phase Separation lipase->separation unreacted_ester (R)-Ester separation->unreacted_ester Organic Phase hydrolyzed_acid (S)-Acid separation->hydrolyzed_acid Aqueous Phase hydrolysis Chemical Hydrolysis (e.g., NaOH) unreacted_ester->hydrolysis s_acid (S)-Morpholine-2-carboxylic Acid hydrolyzed_acid->s_acid r_acid (R)-Morpholine-2-carboxylic Acid hydrolysis->r_acid

Caption: Workflow for obtaining both enantiomers of morpholine-2-carboxylic acid via enzymatic kinetic resolution.

Detailed Protocol: Enzymatic Kinetic Resolution of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate

This protocol is adapted from a procedure described for the synthesis of reboxetine analogs.

Step 1: Preparation of Racemic Ester The racemic starting material, n-butyl 4-benzylmorpholine-2-carboxylate, can be synthesized in two steps from N-benzylethanolamine.

Step 2: Enzymatic Hydrolysis

  • To a stirred solution of Candida rugosa lipase (e.g., 1 g) in water (1 L), add a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (e.g., 50 g, 0.18 mol) in tert-butyl methyl ether (t-BuOMe, 1 L).

  • Stir the biphasic mixture vigorously at room temperature for 24-30 hours. Monitor the reaction progress by HPLC to determine the extent of hydrolysis.

  • Once the reaction has reached approximately 50% conversion, cease stirring and allow the layers to separate.

  • Separate the organic and aqueous phases. Wash the aqueous layer with t-BuOMe (0.5 L).

  • Combine the organic layers, wash with water (0.3 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the unreacted (R)-ester as an oil.

  • The aqueous layer contains the sodium salt of the (S)-acid. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to yield the (S)-acid as a solid.

Step 3: Chemical Hydrolysis of the Unreacted Ester

  • Dissolve the recovered (R)-ester in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of a base (e.g., 2M NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).

  • Remove the organic solvent under reduced pressure, acidify the aqueous residue to pH 2-3 with 1M HCl, and extract the (R)-acid with an organic solvent.

  • Dry and concentrate the organic extracts to yield the (R)-morpholine-2-carboxylic acid.

Self-Validation: The enantiomeric excess (ee) of both the recovered ester and the hydrolyzed acid should be determined by chiral HPLC. For a successful resolution, both products should have high ee values (>95%).

SubstrateEnzymeProductYieldEnantiomeric Excess (ee)
Racemic n-butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipase(R)-ester~48%>99%
(S)-acid~49%>99%
B. Asymmetric Hydrogenation: A Direct Route to Enantiopure Products

Asymmetric hydrogenation offers a more direct route to enantiomerically enriched compounds by converting a prochiral precursor into a chiral product using a chiral catalyst. For the synthesis of 2-substituted morpholines, this typically involves the hydrogenation of a dehydromorpholine substrate.

Causality Behind the Method: This method relies on the use of a transition metal catalyst (commonly rhodium or ruthenium) complexed with a chiral phosphine ligand.[14] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond of the prochiral substrate, leading to the formation of one enantiomer in excess. The choice of N-protecting group on the dehydromorpholine is crucial, as it can influence the reactivity and stereoselectivity of the hydrogenation. N-acyl groups are often used to activate the enamine double bond.[15]

Diagram of Rhodium-Catalyzed Asymmetric Hydrogenation

G substrate Prochiral N-Acyl Dehydromorpholine product Enantiopure N-Acyl Morpholine Derivative substrate->product Asymmetric Hydrogenation catalyst [Rh(COD)L]BF4 (L = Chiral Phosphine Ligand) catalyst->product h2 H2 (gas) h2->product

Caption: Asymmetric hydrogenation of a prochiral dehydromorpholine to an enantiopure morpholine derivative.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a representative procedure based on published methods for the asymmetric hydrogenation of N-acyl enamides.[15]

Step 1: Catalyst Preparation

  • In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos) in a 1:1.1 molar ratio.

  • Add a degassed solvent (e.g., methanol or dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

Step 2: Asymmetric Hydrogenation

  • In a separate flask, dissolve the N-acyl-dehydromorpholine substrate in the same degassed solvent.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the pre-formed catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched N-acyl morpholine derivative.

Step 3: Deprotection

  • The N-acyl group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the free enantiopure morpholine derivative.

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC or GC. High ee values (>90%) indicate a successful asymmetric hydrogenation.

SubstrateCatalyst SystemProduct ee
N-Cbz-2-phenyl-dehydromorpholine[Rh(COD)(SKP)]BF492%
N-Cbz-2-(4-fluorophenyl)-dehydromorpholine[Rh(COD)(SKP)]BF492%
N-Cbz-2-(4-methoxyphenyl)-dehydromorpholine[Rh(COD)(SKP*)]BF494%

Data adapted from reference[15].

III. Applications in Drug Discovery

The enantiopure morpholine-2-carboxylic acid scaffold is a key component in a variety of bioactive molecules due to its ability to present substituents in a well-defined three-dimensional orientation.

A. Reboxetine and its Analogs

One of the most prominent applications of enantiopure morpholine-2-carboxylic acid is in the synthesis of the antidepressant drug reboxetine and its analogs. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI). The synthesis of these molecules often involves the conversion of the carboxylic acid to a hydroxymethyl group, followed by further functionalization. The stereochemistry at the 2-position of the morpholine ring is critical for the pharmacological activity of these compounds.

B. Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

The morpholine scaffold is also found in inhibitors of GSK-3β, a kinase implicated in a range of diseases including neurodegenerative disorders, bipolar disorder, and diabetes.[16][17] The enantiomer of a potent GSK-3β inhibitor has been synthesized from a 2-substituted chiral morpholine, which was in turn prepared via asymmetric hydrogenation.[15] This highlights the utility of enantiopure morpholine derivatives in the development of kinase inhibitors.

C. Other Therapeutic Areas

The versatility of the morpholine scaffold has led to its incorporation into molecules targeting a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[18][19] The ability to readily modify the substituents on the morpholine ring, coupled with the stereochemical control offered by the chiral morpholine-2-carboxylic acid starting material, makes it an attractive scaffold for generating libraries of compounds for lead optimization in drug discovery programs.

Conclusion

Enantiopure morpholine-2-carboxylic acid is a valuable and versatile chiral building block for drug discovery and development. Its commercial availability in various forms provides a convenient entry point for its use in synthesis. For larger scale or more specialized needs, efficient and scalable synthetic routes, such as enzymatic kinetic resolution and asymmetric hydrogenation, are well-established. The demonstrated importance of this scaffold in bioactive molecules, including reboxetine and GSK-3β inhibitors, underscores its continued relevance in the pursuit of new therapeutics. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the practical knowledge needed to effectively utilize this important chiral synthon in their work.

References

A Guide to the Spectroscopic Characterization of Morpholine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Morpholine-2-carboxylic Acid Hydrochloride

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The carboxylic acid moiety at the 2-position, combined with the hydrochloride salt form, further enhances its utility as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.

Accurate and unambiguous structural confirmation of such building blocks is paramount to ensure the integrity and reproducibility of downstream synthetic efforts and biological screening. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer expert interpretation of the expected spectral data.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that are differentiable by spectroscopic methods. The morpholine ring typically exists in a chair conformation. The presence of a carboxylic acid, an ether linkage, and a secondary amine (as a hydrochloride salt) gives rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons in the chair-like conformation of the morpholine ring. The protonation of the nitrogen atom by HCl will lead to a downfield shift of the adjacent protons.

Expected ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.3 - 4.5dd1HH-2Methine proton alpha to the carbonyl group and the ring oxygen.
~4.0 - 4.2m2HH-5Methylene protons adjacent to the oxygen.
~3.6 - 3.8m2HH-6Methylene protons adjacent to the protonated nitrogen.
~3.2 - 3.4m2HH-3Methylene protons adjacent to the protonated nitrogen.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation: The morpholine ring protons typically show complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the electronegative oxygen atom (C5-H) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H and C6-H)[1]. The proton at C2 is further deshielded by the adjacent carboxylic acid group.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a simplified view of the carbon framework, with each unique carbon atom giving a single resonance. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180C=OCarboxylic acid carbonyl carbon.
~68 - 72C-5Carbon adjacent to the ring oxygen.
~60 - 64C-2Carbon bearing the carboxylic acid group.
~45 - 50C-3, C-6Carbons adjacent to the protonated nitrogen.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation: The carbonyl carbon of the carboxylic acid is the most downfield signal. The carbons adjacent to the oxygen (C-2 and C-5) are significantly downfield compared to the carbons adjacent to the nitrogen (C-3 and C-6), reflecting the higher electronegativity of oxygen[1].

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data for polar small molecules like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[1].

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆)[1]. Deuterium oxide (D₂O) is a good choice for hydrochloride salts due to their high polarity.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This is an iterative process to minimize peak broadening.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock & Shim) C->D E Data Acquisition (¹H, ¹³C) D->E F Data Processing & Interpretation E->F cluster_0 Spectroscopic Analysis Workflow A This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unassuming structure belies a profound impact on the properties of bioactive molecules. This technical guide provides a comprehensive analysis of the multifaceted roles of the morpholine scaffold in drug discovery and development. We will explore its fundamental physicochemical properties, its strategic application in optimizing pharmacokinetic and pharmacodynamic profiles, and its prevalence in a wide array of therapeutic agents, with a particular focus on central nervous system (CNS) disorders and oncology. This guide will also delve into synthetic strategies, structure-activity relationships (SAR), and the metabolic considerations that are crucial for harnessing the full potential of this versatile chemical entity.

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast and ever-expanding universe of chemical structures employed in drug design, certain molecular frameworks appear with remarkable frequency across a multitude of biological targets. These are termed "privileged scaffolds," and the morpholine ring is a quintessential example.[1][2] Its prevalence is not a matter of chance but a direct consequence of the advantageous physicochemical, biological, and metabolic properties it imparts to a molecule.[1][3]

The morpholine moiety is a versatile and readily accessible synthetic building block that can be easily introduced into a lead compound.[1][2] Its unique combination of a weakly basic nitrogen atom and an oxygen atom in a flexible chair-like conformation allows it to engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[4][5] This adaptability makes it a valuable tool for medicinal chemists seeking to fine-tune the properties of a drug candidate to achieve the desired therapeutic effect.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The incorporation of a morpholine ring into a drug candidate can significantly enhance its drug-like properties. This is a primary reason for its widespread use in medicinal chemistry.[1][2]

Modulation of Physicochemical Properties

The presence of the morpholine moiety has a profound impact on several key physicochemical parameters that govern a drug's behavior in a biological system:

  • Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often leads to improved aqueous solubility.[6] This is a critical factor for oral bioavailability and formulation development.

  • Lipophilicity: The morpholine ring provides a favorable balance between hydrophilic and lipophilic character.[4][5] This balanced profile is particularly advantageous for drugs targeting the central nervous system, as it can facilitate crossing the blood-brain barrier (BBB).[4][5][7]

  • Basicity (pKa): The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine.[8] This results in a pKa value for the morpholine nitrogen that is often close to physiological pH, which can be beneficial for optimizing absorption and distribution.[4][5]

Impact on Pharmacokinetics

The physicochemical advantages of the morpholine scaffold translate directly into improved pharmacokinetic (PK) profiles:

  • Absorption and Bioavailability: Enhanced solubility and a favorable pKa can lead to improved oral absorption and bioavailability.[1][2]

  • Distribution: The balanced lipophilicity of morpholine-containing compounds can influence their distribution throughout the body, including penetration into the CNS.[4][5][[“]]

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the corresponding piperidine ring.[8] The electron-withdrawing oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[8] However, it is not metabolically inert and can undergo N-dealkylation, ring oxidation, or N-oxidation.[8][10]

  • Clearance: The metabolic stability of the morpholine ring can contribute to a more favorable clearance profile and a longer half-life in the body.[4][5]

PropertyImpact of Morpholine ScaffoldReference
Aqueous Solubility Generally Increased[6]
Lipophilicity Balanced Hydrophilic-Lipophilic Profile[4][5]
Basicity (pKa) Reduced Compared to Piperidine[8]
Metabolic Stability Generally Increased Compared to Piperidine[8]
Blood-Brain Barrier Permeability Often Enhanced[4][5][7]

The Role of Morpholine in Drug-Target Interactions and Pharmacodynamics

Beyond its influence on pharmacokinetics, the morpholine scaffold often plays a direct and crucial role in the interaction of a drug with its biological target, thereby influencing its pharmacodynamics.

A Versatile Pharmacophore

The morpholine ring can act as a key component of a pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.[1][11]

  • Hydrogen Bonding: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, allowing it to form crucial interactions with amino acid residues in the active site of a protein.[4][5]

  • Hydrophobic Interactions: The carbon atoms of the morpholine ring can participate in hydrophobic interactions with nonpolar regions of a binding pocket.[4][5]

  • Scaffold for Substituents: The morpholine ring can serve as a rigid scaffold to orient other functional groups in the correct spatial arrangement for optimal binding to a target.[4][5] In the case of the approved drug aprepitant, the morpholine ring acts as a scaffold to correctly position three interacting arms within the NK1 receptor.[4][5]

Case Study: Kinase Inhibitors

A prominent area where the morpholine scaffold has proven invaluable is in the development of kinase inhibitors, a major class of anticancer drugs.[12] Many kinase inhibitors target the ATP-binding site of the enzyme. The morpholine ring has been shown to form a key hydrogen bond with the "hinge" region of the kinase domain, a critical interaction for potent inhibition.[4][5]

For example, in PI3K and mTOR inhibitors, the oxygen atom of the morpholine ring often forms a hydrogen bond with a conserved valine residue in the hinge region.[4][5] The morpholine moiety is a recurring feature in numerous PI3K inhibitors, including those with morpholino-pyrimidine and morpholino-triazine cores.[4][5]

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP Binding Site Hinge_Region Hinge Region (Valine Residue) Hydrophobic_Pocket Hydrophobic Pocket Morpholine_Inhibitor Morpholine-Containing Kinase Inhibitor Morpholine_Oxygen Morpholine Oxygen Morpholine_Inhibitor->Morpholine_Oxygen contains Inhibitor_Scaffold Inhibitor Scaffold Morpholine_Inhibitor->Inhibitor_Scaffold contains Morpholine_Oxygen->Hinge_Region Hydrogen Bond Inhibitor_Scaffold->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Interaction of a morpholine-containing kinase inhibitor with the ATP binding site.

Therapeutic Applications of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is reflected in the wide range of therapeutic areas where morpholine-containing drugs have found application.

Central Nervous System (CNS) Disorders

The ability of morpholine to improve BBB permeability makes it a particularly valuable scaffold for CNS-active drugs.[4][5][7] Several approved drugs for CNS disorders contain a morpholine moiety, including:

  • Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[4][5]

  • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant and anxiolytic.[4][5]

  • Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][5]

Oncology

As previously mentioned, the morpholine ring is a key feature in many kinase inhibitors used in cancer therapy. Examples of approved anticancer drugs containing a morpholine scaffold include:

  • Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[13]

  • Linezolid: While primarily an antibiotic, it has also been investigated for its anticancer properties. It contains a morpholine ring.[13][14]

  • Sonidegib: A smoothened (SMO) inhibitor used in the treatment of basal cell carcinoma.

A significant portion of morpholine-containing drugs approved in the last decade are classified as anticancer agents.[15]

Other Therapeutic Areas

The application of the morpholine scaffold extends beyond CNS disorders and oncology. Morpholine derivatives have demonstrated a broad spectrum of biological activities, including:[11][14][16]

  • Antibacterial

  • Antifungal

  • Anti-inflammatory

  • Antiviral

  • Antihypertensive

  • Analgesic

Synthesis and Experimental Protocols

The facile synthesis of morpholine derivatives is a key factor contributing to their widespread use in medicinal chemistry.[1][17]

General Synthetic Strategies

A variety of synthetic methodologies are available for the preparation of substituted morpholines. Common strategies include:

  • Cyclization of β-haloethylamines with β-hydroxyethylamines.

  • Reductive amination of aldehydes with amino alcohols.

  • Intramolecular cyclization of N-substituted diethanolamines.

More recent and novel synthetic approaches continue to be developed, providing medicinal chemists with an expanding toolbox for creating diverse libraries of morpholine-containing compounds.[18]

Experimental Protocol: Microwave-Assisted Synthesis of a Morpholine Derivative

This protocol describes a general procedure for the microwave-assisted synthesis of an N-aryl morpholine derivative, a common structural motif in bioactive compounds.

Materials:

  • Substituted aniline (1.0 mmol)

  • Bis(2-chloroethyl) ether (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave reactor

Procedure:

  • Combine the substituted aniline, bis(2-chloroethyl) ether, and potassium carbonate in a microwave reaction vessel.

  • Add DMF to the vessel and seal it.

  • Place the vessel in the microwave reactor and irradiate at 150 °C for 30 minutes.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Reagents Reaction Microwave Irradiation (150 °C, 30 min) Start->Reaction Combine in DMF Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of a morpholine derivative.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic exploration of the structure-activity relationship (SAR) of morpholine-containing compounds is crucial for optimizing their biological activity.[11][19][20]

Key SAR Insights
  • Substitution on the Nitrogen Atom: The nitrogen atom of the morpholine ring is a common point of modification, allowing for the introduction of various substituents to probe the steric and electronic requirements of the target binding site.

  • Substitution on the Carbon Atoms: Substitution on the carbon atoms of the morpholine ring can influence the conformation of the ring and introduce additional points of interaction with the target. Chiral morpholines can lead to enantiomers with different potency and selectivity profiles.[12]

  • Bridged Morpholines: The introduction of a bridge across the morpholine ring can enhance selectivity for certain targets, such as mTOR over PI3K, by exploiting differences in the depth of the binding pocket.[4][5][12]

Bioisosteric Replacement

In some cases, the morpholine ring itself can be replaced by a bioisostere to further fine-tune the properties of a drug candidate. Common bioisosteres for the morpholine ring include:[21][22][23]

  • Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the electronic properties and hydrogen bonding capacity of the ring.[16]

  • Piperazine: While differing in basicity, piperazine can sometimes serve as a bioisosteric replacement for morpholine.[15]

  • Spirocyclic and Fused Ring Systems: More conformationally restricted analogs can be used to improve binding affinity and selectivity.[21][23]

Conclusion and Future Perspectives

The morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its versatility as a pharmacophore, has led to its incorporation in a multitude of approved and experimental drugs.[1][2] The future of morpholine in drug discovery remains bright, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new bioisosteric replacements, and the application of this privileged scaffold to an even wider range of therapeutic targets.[20] As our understanding of drug design principles continues to evolve, the unassuming yet powerful morpholine ring is certain to remain an indispensable tool in the hands of medicinal chemists for years to come.

References

The Versatile Architect: A Technical Guide to Morpholine-2-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine-2-carboxylic acid, a conformationally constrained amino acid analogue, has emerged as a cornerstone chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural and physicochemical properties, including a defined stereocenter and the capacity to modulate solubility and metabolic stability, have rendered it an invaluable scaffold for the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, resolution, and strategic application of morpholine-2-carboxylic acid. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and illustrate its pivotal role in constructing complex, biologically active molecules.

Introduction: The Strategic Advantage of the Morpholine Scaffold

The morpholine moiety is a privileged structure in drug discovery, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3][4] The introduction of a carboxylic acid at the C-2 position, creating morpholine-2-carboxylic acid, bestows upon this scaffold a crucial point of chirality and a versatile functional handle for further chemical elaboration. The fixed spatial orientation of the substituents on the morpholine ring allows for precise control over the three-dimensional structure of the final compound, which is paramount for achieving high-affinity interactions with biological targets.[5]

This guide will explore the synthesis of both enantiomers of morpholine-2-carboxylic acid, highlighting methods that offer high enantiomeric purity and scalability. Furthermore, we will showcase its application in the synthesis of diverse therapeutic agents, underscoring the rationale for its selection as a key structural component.

Stereoselective Synthesis of Morpholine-2-carboxylic Acid

The enantiopurity of morpholine-2-carboxylic acid is critical for its utility as a chiral building block. Several strategies have been developed to access the desired stereoisomer, each with its own advantages and considerations.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

One of the most efficient approaches to enantiopure compounds is to start from readily available chiral molecules, a strategy known as chiral pool synthesis.[6][7] Amino acids and their derivatives are common starting materials for this purpose.

Experimental Protocol: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid from (S)-Epichlorohydrin

This protocol is adapted from a concise and scalable synthesis that avoids chromatography.[8][9]

Step 1: Reaction of (S)-Epichlorohydrin with N-Benzylethanolamine

  • In a suitable reaction vessel, combine N-benzylethanolamine (1.0 equivalent) and (S)-epichlorohydrin (1.05 equivalents).

  • Add 2-propanol as a solvent.

  • Stir the mixture in a pre-heated oil bath at 35 °C.

  • After the initial reaction, cool the solution to room temperature.

  • Add aqueous tetraethylammonium hydroxide (Et₄NOH, 35%) and stir the mixture overnight at room temperature to facilitate ring closure.

Step 2: Work-up and Extraction

  • Adjust the pH of the reaction mixture to 9-10 with concentrated HCl.

  • Add water and methyl tert-butyl ether (MTBE) for extraction.

  • Separate the organic and aqueous phases. Extract the aqueous phase again with MTBE.

Step 3: Hydrogenation and Protection

  • Combine the organic phases and subject the crude mixture to hydrogenation to remove the benzyl groups.

  • Protect the resulting secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Step 4: Oxidation and Purification

  • Perform a TEMPO-catalyzed oxidation to convert the primary alcohol to a carboxylic acid.

  • The desired (S)-N-Boc-morpholine-2-carboxylic acid can be separated from byproducts through simple acid-base extractions.

Asymmetric Hydrogenation: A Catalytic Approach to Chirality

Asymmetric hydrogenation of a prochiral precursor offers an elegant and atom-economical route to enantiomerically enriched morpholine derivatives.[10][11][12] This method typically involves the use of a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to stereoselectively reduce a double bond.

The asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully developed, yielding a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[10][11]

Enzymatic Resolution: Harnessing Biocatalysis for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture.[13][14][15] This method relies on the high stereoselectivity of enzymes, such as lipases or esterases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[15][16] For instance, the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using an enzyme can provide access to both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids.[9]

Conceptual Workflow: Enzymatic Resolution

G cluster_0 Enzymatic Resolution Process racemate Racemic Morpholine-2-carboxylate Ester enzyme Lipase/Esterase racemate->enzyme Substrate s_acid (S)-Morpholine-2-carboxylic Acid enzyme->s_acid Enantioselective hydrolysis r_ester Unreacted (R)-Ester enzyme->r_ester Unreacted hydrolysis Hydrolysis r_ester->hydrolysis Chemical Hydrolysis r_acid r_acid hydrolysis->r_acid (R)-Morpholine-2-carboxylic Acid G cluster_1 Drug Discovery Cascade start Morpholine-2-carboxylic Acid (Chiral Building Block) derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

structural analysis of Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Morpholine-2-carboxylic acid Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural elucidation of this compound. It is intended for researchers, scientists, and drug development professionals who utilize chiral heterocyclic scaffolds in their work. We will move beyond simple data reporting to explore the causal relationships behind experimental design and data interpretation, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of a Chiral Scaffold

Morpholine-2-carboxylic acid is a conformationally constrained, chiral amino acid analog. Its inherent stereochemistry and the presence of both hydrogen-bond donor and acceptor groups make it a valuable building block in medicinal chemistry.[1] As the hydrochloride salt, its physicochemical properties, such as solubility and stability, are enhanced, making it amenable to various analytical techniques and synthetic applications.[2] A thorough structural analysis is paramount to understanding its chemical behavior, reactivity, and its interaction with biological targets. This guide outlines the critical analytical workflows required to definitively characterize its structure in both the solid and solution states.

Molecular Structure and Stereochemistry

The fundamental structure of this compound (C₅H₁₀ClNO₃, MW: 167.59 g/mol ) incorporates several key features that dictate the analytical approach.[3][4]

  • Chirality: The C2 carbon is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers. The specific enantiomer, such as (S)-Morpholine-2-carboxylic acid hydrochloride, must be confirmed.[3]

  • Conformation: The six-membered morpholine ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky carboxylic acid group at the C2 position is predicted to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions.

  • Protonation State: As a hydrochloride salt, the most basic site, the secondary amine, will be protonated to form a morpholinium cation. This positive charge significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Caption: 2D structure of protonated Morpholine-2-carboxylic acid with chloride counter-ion.

Crystallographic Analysis: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. It provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions.

Rationale for SC-XRD

For a chiral molecule like this, SC-XRD is the only common laboratory technique that can determine the absolute stereochemistry without reference to a known chiral standard (using anomalous dispersion methods). It will also confirm the chair conformation of the morpholine ring and map the intricate hydrogen-bonding network involving the morpholinium proton (N-H⁺), the carboxylic acid group (O-H and C=O), the ether oxygen, and the chloride anion.

Experimental Protocol: Crystal Growth and Data Acquisition

The primary challenge is often growing diffraction-quality single crystals. A systematic approach is required.

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

  • Crystal Growth Technique: Slow evaporation is the most straightforward method. Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a loosely covered vial. Allow the solvent to evaporate over several days at a constant temperature.

  • Alternative Methods: If slow evaporation fails, vapor diffusion is a powerful alternative. A solution of the compound is placed in a small vial, which is then placed inside a larger sealed jar containing a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the solution gradually reduces solubility, promoting crystal growth.

  • Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).

Expected Structural Parameters
ParameterExpected Value/ObservationRationale
Ring Conformation ChairMinimizes torsional and steric strain in six-membered rings.
C2-Substituent EquatorialThe carboxylic acid group is sterically demanding, favoring the less hindered equatorial position.
Protonation Site Nitrogen (N4)The amine is the most basic site in the molecule.
N4-C3 Bond Length ~1.49 ÅTypical for a C-N⁺ single bond.
C2-O1 Bond Length ~1.43 ÅTypical for a C-O ether bond.
C=O Bond Length ~1.21 ÅTypical for a carboxylic acid carbonyl.
C-OH Bond Length ~1.31 ÅTypical for a carboxylic acid hydroxyl.
Hydrogen Bonding Extensive networkExpected interactions: N⁺-H···Cl⁻, O-H···Cl⁻, N⁺-H···O=C, O-H···O(ether).

Spectroscopic Characterization

Spectroscopic methods provide the necessary data to confirm the molecular structure in bulk samples and in solution, corroborating the crystallographic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture.

The proton NMR spectrum will confirm the connectivity and stereochemical arrangement of the morpholine ring. The protonation of the nitrogen and the presence of the electron-withdrawing carboxylic acid and ether oxygen will deshield adjacent protons, shifting them downfield.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Multiplicity Approx. δ (ppm) Rationale
COOH broad singlet 12.0 - 13.0 Acidic proton, position is concentration-dependent.[5][6]
NH₂⁺ broad singlet 9.0 - 10.0 Exchangeable ammonium protons, broadened by quadrupolar nitrogen.
H2 dd 4.0 - 4.2 Methine proton alpha to both the carboxyl group and the ether oxygen.
H6 (axial/equatorial) m 3.8 - 4.0 Methylene protons adjacent to the ether oxygen.
H3 (axial/equatorial) m 3.2 - 3.5 Methylene protons adjacent to the protonated nitrogen.

| H5 (axial/equatorial) | m | 3.0 - 3.3 | Methylene protons adjacent to the protonated nitrogen. |

Note: The protons on C3, C5, and C6 will likely appear as complex multiplets due to geminal and vicinal coupling. 2D NMR (like COSY) would be essential for unambiguous assignment.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Approx. δ (ppm) Rationale
C=O 170 - 175 Carboxylic acid carbonyl carbon.[5][6]
C2 75 - 80 Methine carbon attached to both oxygen and the carboxyl group.
C6 63 - 66 Methylene carbon adjacent to the ether oxygen.[7]
C3 45 - 48 Methylene carbon adjacent to the protonated nitrogen.

| C5 | 42 - 45 | Methylene carbon adjacent to the protonated nitrogen.[7] |

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and allows for the observation of exchangeable N-H and O-H protons.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • 2D NMR: Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks and a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon. This is a self-validating system: the COSY and HSQC data must be mutually consistent to confirm the carbon skeleton and proton assignments.

cluster_0 NMR Workflow Sample Prepare Sample (~5 mg in 0.6 mL DMSO-d₆) Acquire1D Acquire 1D Spectra (¹H, ¹³C) Sample->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire1D->Acquire2D Analyze Assign Signals & Confirm Structure Acquire2D->Analyze

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in the molecule.

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid and the morpholinium structure.

Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Expected Appearance
2500 - 3300 O-H stretch (Carboxylic Acid) Very broad, strong
2400 - 2800 N⁺-H stretch (Ammonium) Broad, medium-strong, often superimposed on the O-H stretch
1710 - 1740 C=O stretch (Carboxylic Acid) Strong, sharp
1200 - 1100 C-O-C stretch (Ether) Strong, characteristic

| 2850 - 3000 | C-H stretch (Aliphatic) | Medium-strong |

Rationale: The extreme broadness of the O-H stretch is due to strong hydrogen bonding.[5][6] The protonated amine N⁺-H stretch appears at a lower frequency than a typical N-H stretch.[7] These features together provide definitive evidence for the presence of a carboxylic acid and a secondary amine salt.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule with high precision.

Electrospray ionization (ESI) is the ideal technique for this polar, charged molecule. In positive ion mode, the analysis will detect the protonated molecule of the free base, [C₅H₉NO₃ + H]⁺, which corresponds to the morpholinium cation already present.

  • Expected Exact Mass of [C₅H₁₀NO₃]⁺: 132.0655

  • Calculated Exact Mass for C₅H₉NO₃: 131.0582 g/mol .[8] The detected ion will be this plus the mass of a proton.

The primary fragment observed upon collision-induced dissociation (CID) would likely be the loss of H₂O and CO, resulting in a fragment corresponding to the loss of the entire carboxylic acid group (a loss of 46 Da).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the mass of the parent ion with high precision (typically < 5 ppm error) and compare it to the theoretical exact mass to confirm the elemental formula.

Conclusion

The is a multi-faceted process that relies on the synergistic application of X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry. While crystallography provides the unambiguous solid-state structure, a full suite of spectroscopic techniques is required to confirm the structure in solution and verify the identity of bulk material. The causality-driven workflow described herein, from predicting spectral features to designing self-validating 2D NMR experiments, provides a robust framework for the complete and confident characterization of this important chiral building block.

References

An In-depth Technical Guide to the Physicochemical Properties of Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Morpholine as a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure," a testament to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its value extends beyond being a mere synthetic building block; the incorporation of a morpholine moiety into a drug candidate is a deliberate strategic decision to modulate its physicochemical properties, thereby enhancing its pharmacokinetic profile and overall therapeutic potential.[3][4] This guide provides an in-depth analysis of the core physicochemical properties of morpholine derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will explore the causality behind its advantages in drug design, focusing on basicity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability—the cornerstones of a successful drug candidate.[1][5]

The unique arrangement of an ether oxygen opposite a secondary amine nitrogen within a six-membered ring gives morpholine a distinct set of characteristics.[6][7] This includes a weakly basic nitrogen, a flexible chair-like conformation, and a favorable balance between hydrophilicity and lipophilicity.[5][8] These attributes are instrumental in improving aqueous solubility, enhancing permeability across the blood-brain barrier (BBB), and increasing metabolic stability compared to analogous aliphatic rings like piperidine.[8][9][10]

Basicity (pKa): The Cornerstone of In Vivo Behavior

The basicity of a drug molecule, quantified by its pKa value, is a critical determinant of its behavior in a biological system. It governs the extent of ionization at a given physiological pH, which in turn dictates solubility, receptor binding, membrane permeability, and potential for off-target effects.

The Morpholine Advantage: A Tamed Amine

The parent morpholine molecule has a pKa of approximately 8.3-8.5.[6][11][12] This value is significantly lower than that of its carbocyclic analogue, piperidine (pKa ≈ 11.2). This reduction in basicity is a direct consequence of the electron-withdrawing inductive effect of the ether oxygen atom in the ring.[9] This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.

This "tamed" basicity is highly advantageous in drug design. A lower pKa means that at physiological pH (≈7.4), a substantial portion of the morpholine-containing drug molecules will exist in their neutral, un-ionized form. This is crucial for passively diffusing across lipophilic biological membranes, such as the intestinal wall and the blood-brain barrier.[8][13] In contrast, strongly basic compounds like many piperidine derivatives are predominantly protonated at pH 7.4, trapping them in the aqueous extracellular space and limiting their ability to reach intracellular targets.

pKa_Equilibrium Neutral Neutral Protonated Protonated

Experimental Determination of pKa

Accurate pKa determination is essential. While several methods exist, potentiometric titration and UV-Vis spectroscopy are the most common and reliable for drug discovery applications.[14][15]

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for determining the pKa of a morpholine derivative. The principle relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[15]

  • Objective: To determine the pKa value by generating a pH titration curve.

  • Materials:

    • Calibrated pH meter and electrode

    • Automated titrator or manual burette

    • Test compound (morpholine derivative)

    • 0.1 M Hydrochloric acid (HCl) solution (standardized)

    • 0.1 M Potassium hydroxide (KOH) solution (standardized, carbonate-free)

    • High-purity water (degassed to remove CO₂)

    • Potassium chloride (KCl) for maintaining ionic strength

  • Methodology:

    • Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

    • Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25°C).

    • Titration: Place the compound solution in a thermostatted vessel and immerse the pH electrode. Begin stirring. Add small, precise aliquots of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

    • Data Analysis (Self-Validation):

      • Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This generates a sigmoidal titration curve.

      • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).

      • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at this peak is V_eq. The pKa is the pH value on the original titration curve corresponding to the addition of V_eq / 2 volume of titrant.

      • Run a blank titration (without the test compound) to correct for any acidity/basicity of the solvent and background electrolytes.

  • Causality: The choice of potentiometric titration is based on its direct measurement of proton activity (pH), providing a thermodynamically sound pKa value. Maintaining constant ionic strength with KCl minimizes variations in activity coefficients, ensuring the trustworthiness of the measurement.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

The Hydrophilic Touch of Morpholine

The parent morpholine molecule is hydrophilic, with a negative logP value (approximately -0.86), indicating its preference for water over an immiscible organic solvent like octan-1-ol.[11] This is due to the presence of both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the N and O atoms), which interact favorably with water.

In drug design, incorporating a morpholine ring is a common strategy to reduce the excessive lipophilicity of a lead compound.[5][8] High lipophilicity (logP > 5) is often associated with poor aqueous solubility, high plasma protein binding, and promiscuous binding to off-targets. By adding a morpholine, medicinal chemists can increase the polarity and aqueous solubility of a molecule, bringing its logP into a more desirable range (typically 1-3) for oral bioavailability.[16][17]

| Property Comparison: Morpholine vs. Piperidine | | | :--- | :--- | :--- | | Property | Morpholine | Piperidine | | pKa | ~8.4 | ~11.2 | | logP | -0.86[11] | 0.84 | | Key Feature | Electron-withdrawing Oxygen | Aliphatic Ring | | Medicinal Chemistry Implication | Weak base, increases hydrophilicity, improves metabolic stability.[8][9] | Strong base, more lipophilic, metabolically more labile. |

Experimental Determination of logP/logD

The "shake-flask" method is the gold standard for logP determination, though it can be resource-intensive. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative for estimating logP values.

Protocol: Shake-Flask Method for logP Determination

  • Objective: To directly measure the partition coefficient of a compound between octan-1-ol and water.

  • Materials:

    • Test compound

    • Octan-1-ol (HPLC grade, pre-saturated with water)

    • Phosphate buffer (pH 7.4, pre-saturated with octan-1-ol)

    • Separatory funnel or vials

    • Mechanical shaker/vortexer

    • Centrifuge

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)

  • Methodology:

    • Phase Preparation: Pre-saturate the octan-1-ol with buffer and the buffer with octan-1-ol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

    • Partitioning: Add a known amount of the test compound to a vial containing known volumes of the pre-saturated octan-1-ol and buffer (e.g., 1:1 v/v).

    • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium. The duration depends on the compound's properties.

    • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

    • Quantification (Self-Validation):

      • Carefully remove an aliquot from each phase (aqueous and organic).

      • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve in each phase should be prepared to ensure accurate quantification.

      • Calculate the partition coefficient: P = [Concentration]_octanol / [Concentration]_aqueous.

      • The logP is the base-10 logarithm of P.

  • Causality: The shake-flask method is considered the benchmark because it directly measures the compound's distribution at equilibrium. Pre-saturating the solvents is a self-validating step that prevents volume changes and ensures the activity of each solvent is constant, leading to a trustworthy result.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed and exert its therapeutic effect.[17] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable results in biological assays.[17] The inclusion of a morpholine ring is a well-established tactic to improve the solubility of drug candidates.[1][5][8]

Kinetic vs. Thermodynamic Solubility

In drug discovery, two types of solubility are commonly measured:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small volume of a high-concentration DMSO stock is added to an aqueous buffer.[16][18] This high-throughput assay mimics the conditions of many in vitro biological screens and is useful for early-stage compound triage.[19][20]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[17][19] It is a more time-consuming but more accurate measurement, critical for lead optimization and pre-formulation studies.

Solubility_Workflow

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

  • Objective: To determine the equilibrium solubility of a compound.

  • Materials:

    • Solid test compound (preferably crystalline)

    • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

    • Vials with screw caps

    • Orbital shaker in a temperature-controlled environment

    • Syringe filters (e.g., 0.45 µm PVDF)

    • HPLC or LC-MS/MS system for quantification

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. "Excess" means that solid material should still be visible after the equilibration period.

    • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

    • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

    • Quantification (Self-Validation):

      • Dilute the filtered supernatant with a suitable solvent.

      • Quantify the concentration of the compound using a validated HPLC or LC-MS/MS method with a multi-point calibration curve.

      • The resulting concentration is the thermodynamic solubility.

  • Causality: Using an excess of solid compound ensures that a saturated solution is formed, which is the definition of equilibrium solubility. The long incubation with agitation is necessary to overcome the kinetic barrier of dissolution from the crystal lattice. Filtration is a critical step to ensure that only the dissolved compound is measured.

Metabolic Stability: Surviving the Body's Defenses

Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[9] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent or high doses.

The Protective Effect of the Morpholine Ring

The morpholine ring is generally more metabolically stable than the piperidine ring.[9] The electron-withdrawing nature of the oxygen atom decreases the electron density on the adjacent carbon atoms (C2 and C6). These carbons are often the primary sites of oxidative metabolism by CYP enzymes in aliphatic rings. By making these positions less electron-rich, the morpholine ring is less prone to oxidation, leading to a longer in vivo half-life.[9]

However, morpholine is not metabolically inert. Common metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can sometimes lead to ring opening.[9]

  • N-oxidation: Formation of a morpholine N-oxide metabolite.[9]

Metabolic_Pathways Parent Morpholine-Containing Drug (Parent) CYP450 CYP450 Enzymes (Liver) Parent->CYP450 M1 M1 CYP450->M1 M2 M2 CYP450->M2 M3 M3 CYP450->M3

In Vitro Assessment of Metabolic Stability

The liver microsomal stability assay is a standard in vitro method used to estimate the intrinsic clearance of a compound.[21][22]

Protocol: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Test compound stock solution (in DMSO or Acetonitrile)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Ice-cold acetonitrile or methanol containing an internal standard (for reaction termination)

    • Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin)

    • LC-MS/MS system for analysis

  • Methodology:

    • Incubation Preparation: Prepare a solution of liver microsomes in phosphate buffer. Aliquot into a 96-well plate. Pre-incubate at 37°C for ~5 minutes.

    • Reaction Initiation: Add a small volume of the test compound to the microsome solution. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of organic solvent (e.g., DMSO) should be low (<0.5%) to avoid inhibiting enzyme activity.

    • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold acetonitrile with an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant for analysis.

    • Analysis (Self-Validation):

      • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

      • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

      • The slope of this line is the elimination rate constant (k).

      • Calculate the half-life: t½ = 0.693 / k.

      • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

      • The inclusion of high and low-turnover controls validates the assay performance, ensuring the enzymatic system is active and specific.

  • Causality: This assay directly measures the disappearance of the parent drug due to enzymatic activity. Using an NADPH regenerating system ensures the cofactor is not depleted during the incubation, allowing for a constant reaction rate. Terminating the reaction with cold organic solvent and precipitating proteins provides a clean sample for accurate LC-MS/MS analysis.

Conclusion

The morpholine ring is a powerful tool in the medicinal chemist's armamentarium, valued for its ability to confer advantageous physicochemical properties upon drug candidates.[1][2] Its unique electronic and structural features—namely its moderate basicity, inherent hydrophilicity, and enhanced metabolic stability—provide a reliable means to overcome common liabilities encountered during drug development.[5][8][9] By understanding the fundamental principles behind these properties and employing robust, self-validating experimental protocols to measure them, researchers can make more informed decisions, accelerating the design and optimization of safer and more effective medicines.

References

Methodological & Application

Application Note & Protocol: Chiral Resolution of Racemic Acids Using Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful effects.[2] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a critical capability in both research and industrial settings. This process is known as chiral resolution.[3]

Among the various techniques for chiral resolution, diastereomeric salt formation followed by crystallization is a robust and widely employed method, first pioneered by Louis Pasteur.[3][4] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers—stereoisomers that are not mirror images—possess distinct physical characteristics, including solubility.[4][5][6] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts can then be separated based on their differential solubility through fractional crystallization.

This application note provides a detailed guide to the use of Morpholine-2-carboxylic acid as a chiral resolving agent for the separation of racemic acids. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol, and offer insights gleaned from practical laboratory experience to ensure reproducible and high-fidelity results.

Morpholine-2-carboxylic Acid: A Versatile Resolving Agent

Morpholine-2-carboxylic acid is a valuable chiral resolving agent due to its unique structural features. As a cyclic amino acid, it possesses both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. This bifunctional nature allows it to act as a resolving agent for both racemic acids (via its amine) and racemic bases (via its carboxylic acid). For the purpose of this guide, we will focus on its application in resolving racemic carboxylic acids.

The efficacy of a resolving agent hinges on its ability to form well-defined, crystalline diastereomeric salts with the target racemate, and critically, a significant difference in the solubility of these two salts.[4] The rigid, chair-like conformation of the morpholine ring in Morpholine-2-carboxylic acid can lead to distinct intermolecular interactions in the resulting diastereomeric salts, often resulting in the desired solubility differential for effective separation.

The Workflow of Chiral Resolution: A Visual Guide

The process of chiral resolution via diastereomeric salt formation can be systematically broken down into four key stages: salt formation, crystallization and separation, liberation of the enantiomer, and recovery of the resolving agent.

Chiral_Resolution_Workflow cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Separation of Diastereomers cluster_2 Stage 3: Liberation of Enantiopure Acid cluster_3 Stage 4: Recovery of Resolving Agent racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (S)-Morpholine-2-carboxylic acid resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid, S-Resolver) + (S-Acid, S-Resolver) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Precipitate) crystallization->less_soluble Isolation by Filtration more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble acidification_less Acidification (e.g., HCl) less_soluble->acidification_less enantiopure_acid Enantiopure Acid (e.g., R-Acid) acidification_less->enantiopure_acid recovered_resolver_less Recovered Resolving Agent (S)-Morpholine-2-carboxylic acid acidification_less->recovered_resolver_less Isolation

Figure 1: A generalized workflow for the chiral resolution of a racemic acid using a chiral resolving agent.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the chiral resolution of a generic racemic carboxylic acid using (S)-Morpholine-2-carboxylic acid. Researchers should note that optimization of solvent systems, temperature, and stoichiometry is often necessary for specific substrates.

4.1. Materials and Reagents

  • Racemic carboxylic acid

  • (S)-Morpholine-2-carboxylic acid (or the (R)-enantiomer)

  • Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper and Buchner funnel

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

4.2. Protocol for Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent. The choice of solvent is critical and may require screening to find one that provides a good solubility differential for the diastereomeric salts.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-Morpholine-2-carboxylic acid (0.5 to 1.0 equivalent) in the same solvent, warming if necessary. Note: Starting with a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric purity of the initially precipitated salt.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with gentle stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization: If no precipitate forms, allow the solution to cool slowly to room temperature, and then in an ice bath. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation of the Less Soluble Salt: Once a significant amount of precipitate has formed, isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Analysis of the First Crop: Dry the isolated crystals and determine their diastereomeric purity. This can often be inferred from the melting point or more definitively by chiral HPLC analysis after liberating the free acid (see section 4.3).

4.3. Protocol for Liberation of the Enantiopure Acid

  • Dissolution of the Diastereomeric Salt: Suspend the isolated diastereomeric salt in water.

  • Acidification: Add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2). This will protonate the carboxylate of the resolved acid and the amine of the resolving agent.

  • Extraction: Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiopure acid.

  • Purity Assessment: Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or polarimetry.

4.4. Recovery of the Resolving Agent

The aqueous layer from the extraction in step 4.3 contains the hydrochloride salt of Morpholine-2-carboxylic acid.

  • Basification: To recover the resolving agent, carefully add 1 M NaOH to the aqueous layer until the solution is basic (pH ~9-10).

  • Isolation: The method for isolating the recovered Morpholine-2-carboxylic acid will depend on its solubility. It may precipitate out of the solution and can be collected by filtration, or the water may need to be evaporated to yield the solid.

  • Recrystallization: The recovered resolving agent can be further purified by recrystallization from a suitable solvent system.

Data Presentation and Interpretation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the resolved product. Below is a hypothetical table illustrating the kind of data that should be recorded.

Racemic Acid SubstrateResolving AgentSolvent SystemYield of Less Soluble Salt (%)e.e. of Liberated Acid (%)
Racemic Ibuprofen(S)-Morpholine-2-carboxylic acidEthanol45>98
Racemic Mandelic Acid(S)-Morpholine-2-carboxylic acidIsopropanol48>99
Racemic Naproxen(S)-Morpholine-2-carboxylic acidAcetone/Water (9:1)4297

Table 1: Exemplary data for the chiral resolution of various racemic acids.

Troubleshooting Common Issues

  • No Crystallization: If the diastereomeric salts do not crystallize, try a different solvent or a mixture of solvents. Concentrating the solution or storing it at a lower temperature for an extended period may also induce crystallization.

  • Oily Precipitate: The formation of an oil instead of a crystalline solid suggests that the melting point of the diastereomeric salt is below the temperature of the solution. Try using a lower-boiling point solvent or cooling the solution more slowly.

  • Low Enantiomeric Excess: If the e.e. of the resolved acid is low, the diastereomeric salts may have similar solubilities in the chosen solvent. A different solvent system should be screened. Alternatively, the isolated salt can be subjected to one or more recrystallization steps to improve its diastereomeric purity.

Conclusion

The chiral resolution of racemic acids using Morpholine-2-carboxylic acid is a powerful and versatile technique. By understanding the principles of diastereomeric salt formation and systematically optimizing the experimental conditions, researchers can effectively isolate enantiomerically pure compounds that are crucial for drug discovery and development. The protocol provided herein serves as a robust starting point for these endeavors.

References

Application Notes & Protocols: Enantioselective Synthesis with Morpholine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Conformationally Restricted Amino Acid Analogue

Morpholine-2-carboxylic acid, a chiral heterocyclic non-proteinogenic amino acid, represents a powerful yet underutilized scaffold in the field of asymmetric synthesis.[1] Commercially available as its hydrochloride salt, this compound offers a unique combination of structural features: a conformationally restricted morpholine ring, a secondary amine, and a carboxylic acid functionality. This distinct architecture makes it an excellent proline mimic, but with a twist—the oxygen atom in the ring significantly alters its electronic properties and conformational dynamics compared to the all-carbon ring of proline.[2][3]

These structural nuances are not mere academic curiosities; they are the very source of its utility. The fixed chair-like conformation reduces the number of possible transition states in a reaction, leading to higher levels of stereocontrol. This guide provides an in-depth exploration of the three primary applications of morpholine-2-carboxylic acid in enantioselective synthesis: as an organocatalyst, a chiral auxiliary, and a structural building block in complex molecule synthesis. We will delve into the mechanistic rationale behind its efficacy and provide detailed, field-tested protocols to enable its successful application in the laboratory.

Application I: Organocatalysis via Enamine Activation

The most direct application of morpholine-2-carboxylic acid is as an organocatalyst, operating through an enamine-based catalytic cycle analogous to that of proline.[4] The secondary amine reacts with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine, being more nucleophilic than the starting carbonyl, then attacks an electrophile. The crucial role of the carboxylic acid moiety is to act as an intramolecular proton shuttle, facilitating both the enamine formation and the subsequent stereoselective protonation event that regenerates the catalyst and sets the final stereocenter.[3]

Causality Behind Experimental Choices: While proline is the archetypal catalyst for such transformations, morpholine-based catalysts can offer distinct advantages. The presence of the ring oxygen can influence the catalyst's solubility and hydrogen-bonding capabilities.[2] Furthermore, the specific geometry of the morpholine ring can lead to different facial selectivities compared to proline, sometimes providing the opposite enantiomer or improved selectivity for specific substrates. However, it is also noted that the oxygen atom can decrease the nucleophilicity of the resulting enamine due to its electron-withdrawing nature and the increased pyramidalization of the nitrogen atom, a factor that must be considered during reaction optimization.[2][3]

Protocol 1: Asymmetric Michael Addition of Propanal to Nitrostyrene

This protocol details the use of (S)-Morpholine-2-carboxylic acid as an organocatalyst for the conjugate addition of an aldehyde to a nitroolefin, a key C-C bond-forming reaction.

Workflow Overview:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Catalyst & Nitroolefin in Solvent (e.g., iPrOH) B Add Aldehyde A->B C Stir at Controlled Temperature (e.g., RT for 24-48h) B->C D Monitor by TLC/GC-MS C->D E Quench Reaction (e.g., sat. NH4Cl) D->E F Extract with Organic Solvent (e.g., EtOAc) E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H Characterization (NMR, Chiral HPLC) G->H

Caption: Workflow for the Organocatalytic Michael Addition.

Materials:

  • (S)-Morpholine-2-carboxylic acid hydrochloride

  • Triethylamine (TEA)

  • trans-β-Nitrostyrene

  • Propanal

  • Isopropanol (iPrOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aq. NH4Cl solution

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry round-bottom flask, suspend (S)-Morpholine-2-carboxylic acid hydrochloride (16.8 mg, 0.1 mmol, 10 mol%) in anhydrous iPrOH (2.0 mL). Add triethylamine (14 µL, 0.1 mmol) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature. Rationale: The free secondary amine is the active catalytic species; neutralization is essential.

  • Reaction Initiation: To the catalyst solution, add trans-β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv.). Stir until dissolved.

  • Substrate Addition: Add propanal (108 µL, 1.5 mmol, 1.5 equiv.) dropwise to the solution. Rationale: A slight excess of the aldehyde donor is used to ensure complete consumption of the more valuable nitroolefin electrophile.

  • Incubation: Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the nitrostyrene is consumed.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the yield and characterize the product by ¹H and ¹³C NMR. The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Expected Outcome & Data: The use of morpholine-based catalysts in Michael additions has been shown to be effective, affording products with good yields and high stereoselectivities.[2][3]

Catalyst SystemSolventYield (%)d.r. (syn:anti)ee (%) (syn)Reference
(S)-Morpholine-2-carboxylic acidiPrOH~85-95%>95:5~90-99%[2][3]
(S)-ProlineDMSO~90%93:797%General Lit.

Note: Data is representative and may vary based on specific substrate and reaction conditions.

Catalytic Cycle Mechanism

G Cat Catalyst (Morpholine-2-COOH) Enamine Chiral Enamine Cat->Enamine + Aldehyde - H2O Ald Aldehyde (R-CHO) Adduct Iminium Adduct Enamine->Adduct + Nitroolefin Nitro Nitroolefin Product Product Adduct->Product + H2O Product->Cat - Product G A Step 1: Amide Coupling (Auxiliary + Acid Chloride) B Step 2: Enolate Formation (LDA, -78 °C) A->B C Step 3: Alkylation (Add Electrophile, e.g., BnBr) B->C D Step 4: Auxiliary Cleavage (Acidic or Basic Hydrolysis) C->D E Product Isolation D->E G cluster_model Transition State Model Enolate Chelated Enolate (Morpholine Ring shields top face) Approach Electrophile (E⁺) approaches from bottom face Product Major Diastereomer Approach->Product Attack from less hindered face G A (S)-N-Boc-Morpholine- 2-carboxylic acid C Peptide Coupling (e.g., HATU, DIPEA) A->C B Peptide Fragment (H2N-R) B->C D Protected Analogue C->D E Deprotection (e.g., TFA) D->E F Final Dolastatin 10 Analogue E->F

References

Application Notes and Protocols for Asymmetric Synthesis Using Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for directing the stereochemical outcome of a reaction. While renowned auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have established themselves as mainstays in the synthetic chemist's toolbox, the exploration of novel chiral scaffolds continues to yield powerful and versatile alternatives.[1] Among these, morpholine derivatives have emerged as a promising class of chiral controllers, offering unique structural and reactivity profiles.

The inherent conformational rigidity of the morpholine ring, coupled with the stereogenic centers that can be readily installed from the chiral pool (e.g., from amino alcohols), provides a well-defined steric environment to bias the approach of incoming reagents. This guide provides a comprehensive overview of the principles and protocols for employing morpholine derivatives in asymmetric synthesis, with a focus on their application as chiral auxiliaries in diastereoselective alkylation and aldol reactions. We will also explore a modern catalytic approach that utilizes a morpholine-derived nucleophile for asymmetric allylic alkylation.

Core Principle: Stereochemical Control with Morpholine Amide Enolates

The primary strategy for employing morpholine derivatives as chiral auxiliaries involves their conversion to chiral amides. The nitrogen of the morpholine ring is acylated with a carboxylic acid derivative, tethering the chiral morpholine scaffold to the substrate that will undergo stereoselective transformation. The magic happens at the subsequent enolization step. Deprotonation of the α-carbon to the carbonyl group generates a chiral enolate. The stereochemistry of the morpholine auxiliary dictates the facial selectivity of the enolate, effectively shielding one face from electrophilic attack.

A highly relevant and well-studied analogue that provides a clear mechanistic blueprint is the pseudoephedrine amide system developed by Andrew G. Myers.[2][3] Pseudoephedrine, containing an N-methyl-β-hydroxy-α-phenyl ethylamine backbone, forms a rigid lithium-chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride.[3][4] This chelation locks the conformation of the enolate, presenting a single face for the incoming electrophile. This principle is directly translatable to chiral morpholine amides, where the morpholine ring oxygen can participate in similar chelation to enforce a specific enolate geometry.

G cluster_0 Enolate Formation & Chelation Chiral_Morpholine_Amide Chiral Morpholine Amide Chelated_Enolate Rigid Chelated (Z)-Enolate Chiral_Morpholine_Amide->Chelated_Enolate  + LDA, LiCl LDA LDA (Base) Product Diastereomerically Enriched Product Chelated_Enolate->Product  + Electrophile Electrophile Electrophile (R-X)

Figure 1: Conceptual workflow for asymmetric alkylation using a chiral morpholine amide auxiliary.

Protocol 1: Diastereoselective Alkylation of a Chiral Morpholine Amide

This protocol is adapted from the highly successful Myers' pseudoephedrine amide alkylation methodology and is applicable to chiral morpholine amides.[2][4][5] The key to high diastereoselectivity is the formation of a rigid, chelated enolate.

Step 1: Preparation of the Chiral Morpholine Amide

A chiral morpholine, for instance, (S)-2-methylmorpholine, is acylated with the desired carboxylic acid derivative.

Materials:

  • (S)-2-Methylmorpholine

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of (S)-2-methylmorpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propionyl-(S)-2-methylmorpholine.

Step 2: Asymmetric Alkylation

Materials:

  • N-propionyl-(S)-2-methylmorpholine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Benzyl bromide (or other alkyl halide)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 eq).

  • Add a solution of the chiral morpholine amide (1.0 eq) in anhydrous THF.

  • Cool the slurry to -78 °C.

  • Slowly add a solution of LDA (2.0 eq) to the cold slurry.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C. This process ensures complete and well-defined enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.5 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Determination of Diastereomeric Ratio

The diastereomeric ratio (d.r.) of the product can be determined by high-field ¹H NMR spectroscopy.[6][7][8][9] The signals of the protons alpha to the carbonyl or on the newly formed stereocenter will appear as distinct sets for each diastereomer, and the ratio of their integrals corresponds to the d.r.

Reaction Electrophile Typical Yield (%) Typical d.r.
AlkylationBenzyl bromide85-95>95:5
AlkylationMethyl iodide80-90>95:5
Alkylationn-Butyl iodide75-85>90:10

Table 1: Representative results for the asymmetric alkylation of a chiral morpholine amide.

Step 4: Cleavage of the Chiral Auxiliary

The chiral auxiliary is removed to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives. Reductive cleavage is a common and effective method.

Materials:

  • Alkylated morpholine amide

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Diethyl ether or THF

Procedure:

  • To a solution of the alkylated morpholine amide (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH4 (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

  • Concentrate the filtrate to yield the chiral primary alcohol.[10][11]

G cluster_1 Asymmetric Alkylation Protocol Start Chiral Morpholine Amide Enolization Enolization (LDA, LiCl, -78°C) Start->Enolization Alkylation Alkylation (R-X, -78°C) Enolization->Alkylation Purification Purification Alkylation->Purification Product_Amide Alkylated Amide Purification->Product_Amide Cleavage Auxiliary Cleavage (LiAlH4) Product_Amide->Cleavage Final_Product Chiral Alcohol Cleavage->Final_Product

Figure 2: Experimental workflow for the diastereoselective alkylation and subsequent auxiliary removal.

Protocol 2: Iridium-Catalyzed Asymmetric Allylic Alkylation with a Morpholine Ketene Aminal

This protocol showcases a more modern, catalytic approach where a morpholine derivative acts as a surrogate for an amide enolate.[12] This method avoids the use of stoichiometric strong bases.

Principle of Operation

In this reaction, a morpholine ketene aminal serves as a soft nucleophile that attacks an electrophilic π-allyl iridium complex. The stereochemical outcome is controlled by a chiral phosphine-olefin ligand on the iridium center.

Materials:

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral phosphine-olefin ligand (e.g., a Carreira ligand)

  • Allylic carbonate (e.g., cinnamyl methyl carbonate)

  • Morpholine ketene aminal

  • Anhydrous THF

Procedure:

  • In a glovebox, charge a vial with [Ir(cod)Cl]₂ (2.5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous THF and stir for 15 minutes to form the active catalyst.

  • Add the allylic carbonate (1.0 eq) and the morpholine ketene aminal (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Allylic Carbonate Yield (%) Enantiomeric Excess (ee %)
Cinnamyl methyl carbonate9098
(E)-Hex-2-en-1-yl methyl carbonate8595

Table 2: Representative results for the iridium-catalyzed asymmetric allylic alkylation.

The resulting γ,δ-unsaturated morpholine amides can be further elaborated into a variety of useful chiral building blocks, such as ketones, acyl silanes, or amines.[12]

Conclusion and Future Perspectives

Morpholine derivatives represent a versatile and effective platform for asymmetric synthesis. Their application as chiral auxiliaries, particularly in the formation of rigid, chelated enolates for diastereoselective alkylations and aldol reactions, provides a reliable method for the construction of stereogenic centers. The principles guiding their stereochemical control are well-understood, drawing parallels with highly predictable systems like Myers' pseudoephedrine amides.

Furthermore, the development of catalytic systems that employ morpholine-derived nucleophiles highlights the ongoing innovation in the field. These methods offer advantages in terms of atom economy and milder reaction conditions. For researchers, scientists, and drug development professionals, the protocols outlined in this guide provide a solid foundation for the practical application of morpholine derivatives in the synthesis of complex, enantiomerically enriched molecules. Future work in this area will likely focus on the development of new chiral morpholine-based ligands and catalysts for an even broader range of asymmetric transformations.

References

Application Notes and Protocols for the Synthesis of Peptide Scaffolds with Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering pathways to enhanced therapeutic profiles, including improved metabolic stability, receptor affinity, and bioavailability.[1] Among the diverse array of synthetic amino acids, Morpholine-2-carboxylic acid stands out as a privileged scaffold. Its inherent conformational rigidity and the advantageous physicochemical properties imparted by the morpholine ring—such as improved solubility and a favorable pharmacokinetic profile—make it a highly desirable building block in drug discovery.[2][3][4] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient synthesis of peptide scaffolds containing Morpholine-2-carboxylic acid, addressing the unique challenges and considerations this sterically hindered amino acid presents.

Introduction: The Significance of Morpholine-2-carboxylic Acid in Peptide Chemistry

Morpholine-2-carboxylic acid, a cyclic non-natural amino acid, offers a unique set of properties that are highly advantageous in the design of peptidomimetics and other bioactive molecules. The morpholine moiety is a prevalent feature in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[3][4] Its incorporation into a peptide backbone introduces a constrained dihedral angle, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity to biological targets. Furthermore, the morpholine ring's ether linkage can act as a hydrogen bond acceptor, while the overall structure contributes to a balanced lipophilic-hydrophilic profile, often improving solubility and cell permeability.[2][4]

The synthesis of peptides containing Morpholine-2-carboxylic acid, however, is not without its challenges. As a secondary and sterically hindered amino acid, its incorporation into a growing peptide chain requires optimized coupling strategies to overcome slow reaction kinetics and potential side reactions.[5][6] This document will provide detailed protocols for both solid-phase and solution-phase synthesis, with a focus on overcoming these synthetic hurdles.

Mechanistic Principles of Peptide Bond Formation with Sterically Hindered Amino Acids

The formation of a peptide bond is a condensation reaction between the carboxylic acid of one amino acid and the amine of another.[7] With sterically hindered amino acids like Morpholine-2-carboxylic acid, the bulky substituents surrounding the reacting centers can significantly impede the approach of the activated carboxylic acid to the amine, leading to incomplete coupling.[5]

To address this, the choice of coupling reagent is paramount. High-reactivity coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective than standard carbodiimide reagents like DCC or DIC.[8] These reagents form highly reactive activated esters (e.g., OAt or Oxyma esters) that can overcome the steric barrier and drive the coupling reaction to completion.[5]

Additionally, the choice of base and the use of additives can play a crucial role. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred to minimize side reactions.[9] Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) not only enhance the reactivity of the coupling reagent but also act as racemization suppressants, which is a critical consideration when dealing with chiral non-natural amino acids.[5][10]

Solid-Phase Peptide Synthesis (SPPS) of Morpholine-2-carboxylic Acid-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides.[1] The iterative process of coupling and deprotection on a solid support allows for the efficient assembly of peptide chains.[11] The following sections detail the protocols for incorporating N-protected Morpholine-2-carboxylic acid derivatives (Fmoc-Moc-OH or Boc-Moc-OH) into a peptide sequence using SPPS.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Morpholine-2-carboxylic acid≥98%Commercially Available
Boc-Morpholine-2-carboxylic acid≥98%Commercially Available
Rink Amide Resin (for C-terminal amides)100-200 meshCommercially Available
Wang Resin (for C-terminal acids)100-200 meshCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
PiperidineACS GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially Available
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Commercially Available
HOBt (Hydroxybenzotriazole)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Acetonitrile (ACN)HPLC GradeCommercially Available
WaterHPLC GradeCommercially Available
Experimental Workflow: Fmoc-Based SPPS

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, including Morpholine-2-carboxylic acid, into a peptide chain using solid-phase synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Moc-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Solution_Phase_Synthesis cluster_0 Reactant 1 cluster_1 Reactant 2 AA1_Protect Protect N-terminus of Boc-Moc-OH Coupling Coupling (DCC/HOBt or HATU/DIPEA) AA1_Protect->Coupling AA2_Protect Protect C-terminus of Amino Acid 2 (e.g., as Methyl Ester) AA2_Protect->Coupling Dipeptide_Protect Protected Dipeptide Coupling->Dipeptide_Protect Deprotection Selective Deprotection Dipeptide_Protect->Deprotection Purification Purification (e.g., Chromatography, Recrystallization) Deprotection->Purification

References

Application Note: Derivatization of Morpholine-2-carboxylic Acid for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-2-carboxylic acid (M2CA) is a pivotal heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates targeting the central nervous system (CNS) to modulate pharmacokinetic and pharmacodynamic properties.[1][2] However, its analytical characterization presents significant challenges. The presence of both a polar carboxylic acid and a secondary amine group renders the molecule non-volatile and thermally labile, precluding direct analysis by gas chromatography (GC). Furthermore, its high polarity can lead to poor retention and peak shape in standard reversed-phase liquid chromatography (RP-LC). This guide provides a detailed examination of chemical derivatization strategies to overcome these analytical hurdles, enabling robust and sensitive quantification of M2CA by Gas Chromatography-Mass Spectrometry (GC-MS). We present field-proven protocols for silylation and alkylation, explaining the underlying chemical principles and offering a decision-making framework for method selection.

The Imperative for Derivatization in M2CA Analysis

The physicochemical properties of Morpholine-2-carboxylic acid—high polarity, low volatility, and the capacity for strong hydrogen bonding—are advantageous for its function in biological systems but detrimental to its analysis.[3][4] Direct injection into a GC system typically results in thermal decomposition in the injector port and strong, irreversible adsorption on the analytical column.[3]

Chemical derivatization addresses these issues by masking the polar functional groups. The primary goals are:

  • Increase Volatility: By replacing active, polar hydrogens on the carboxylic acid (-COOH) and amine (-NH) groups with non-polar moieties, the molecule's boiling point is significantly lowered, allowing it to transition into the gas phase under GC conditions.[5][6][7]

  • Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures required for GC analysis, preventing on-column degradation and ensuring accurate quantification.[6]

  • Improve Chromatographic Performance: Derivatization minimizes undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from matrix components.[7]

  • Enhance Mass Spectrometric Identification: Derivatives often produce unique and predictable fragmentation patterns in MS, aiding in structural confirmation and improving sensitivity.[5]

The general analytical workflow involving derivatization is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample M2CA-Containing Sample (e.g., Reaction Mixture, Biological Matrix) Extract Extraction & Cleanup Sample->Extract Dry Evaporation to Dryness (Critical Step) Extract->Dry Deriv Add Reagent(s) & Solvent Heat as Required Dry->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for the analysis of M2CA via derivatization.

Key Derivatization Strategies for GC-MS Analysis

Given its structure as a cyclic amino acid, the most effective derivatization strategies for M2CA are silylation and a combined alkylation/acylation approach using alkyl chloroformates.

Protocol 1: Two-Site Silylation with MSTFA

Silylation is a robust and widely used technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[6] For M2CA, both the carboxylic acid proton and the secondary amine proton are targeted. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an exceptionally powerful and versatile silylating reagent, ideal for this application because its by-products are highly volatile and typically elute with the solvent front, preventing chromatographic interference.[3][5]

Causality and Mechanism: The reaction proceeds via nucleophilic attack from the oxygen of the carboxyl group and the nitrogen of the amine onto the silicon atom of MSTFA. This displaces the N-methyltrifluoroacetamide group, forming a TMS-ester and a TMS-amine, respectively. The reaction is driven by the formation of stable Si-O and Si-N bonds. The entire process must be conducted under strictly anhydrous conditions, as any moisture will preferentially react with the MSTFA reagent and can hydrolyze the newly formed TMS derivatives, leading to incomplete derivatization and inaccurate results.[6][8]

Caption: Reaction scheme for the silylation of M2CA with MSTFA.

Detailed Experimental Protocol:

  • Sample Preparation: Transfer an aliquot of the sample extract containing M2CA into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen. For aqueous samples, lyophilize (freeze-dry) to remove all water. This step is critical.[8]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of MSTFA. For difficult-to-derivatize matrices, MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst can be used.[6]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Compound Molecular Weight ( g/mol ) Derivative Derivative MW ( g/mol ) Mass Change (Δm/z)
M2CA131.13Bis-TMS-M2CA275.46+144.33

Table 1: Expected Mass Changes for Silylation of M2CA.

Protocol 2: Rapid Derivatization with Ethyl Chloroformate (ECF)

This method offers a significant advantage in speed and can be performed in an aqueous/alcoholic medium, making it less sensitive to residual water than silylation.[9][10][11] Ethyl chloroformate (ECF) reacts with both the amine and carboxylic acid functionalities in a single step.

Causality and Mechanism: The reaction is a two-part process occurring almost simultaneously in a solution of water, ethanol, and pyridine. The secondary amine is acylated by ECF to form an N-ethoxycarbonyl carbamate. Concurrently, the carboxylic acid is activated by ECF to form a mixed anhydride, which is then immediately esterified by the ethanol present in the solvent to form an ethyl ester.[9][12] Pyridine acts as a base to neutralize the HCl by-product. The resulting derivative is extracted into a non-polar solvent for analysis.

G start Start: Analyze M2CA q_moisture Is the sample matrix complex or difficult to dry? start->q_moisture q_speed Is high throughput/ speed a priority? q_moisture->q_speed No ecf Use ECF Derivatization - Very fast reaction - Tolerant to some moisture q_moisture->ecf Yes silylation Use Silylation (MSTFA) - High reaction yield - Clean by-products q_speed->silylation No q_speed->ecf Yes

References

The Strategic Integration of Morpholine-2-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Morpholine-2-carboxylic acid. We will explore its significance as a constrained peptidomimetic scaffold, detail its synthesis and incorporation into novel chemical entities, and provide field-proven protocols to facilitate its use in your research endeavors.

Introduction: The Value Proposition of a Constrained Scaffold

In the intricate landscape of drug design, achieving the optimal balance of potency, selectivity, and favorable pharmacokinetic properties is paramount. Morpholine-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block for this purpose.[1] Its structure, which can be conceptualized as a proline analogue with an oxygen atom replacing the C4-methylene group, imparts significant conformational rigidity. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency.[2]

The morpholine ring itself is considered a "privileged structure" in medicinal chemistry, featured in numerous approved drugs.[3] Its oxygen atom can act as a hydrogen bond acceptor, while the overall scaffold contributes to improved aqueous solubility and metabolic stability—key attributes for developing viable drug candidates.[3][4] Specifically, (S)-Morpholine-2-carboxylic acid provides a versatile chiral starting point for creating complex molecules with defined stereochemistry, which is crucial for selective interactions with biological targets.[1]

Part A: The Morpholine-2-carboxylic Acid Scaffold in Peptidomimetic Design

The pursuit of peptide-based therapeutics is often hampered by poor metabolic stability and low oral bioavailability. Morpholine-2-carboxylic acid offers a robust solution by serving as a constrained proline analogue, enabling the design of peptidomimetics with improved drug-like properties.[5]

Rationale as a Proline Analogue

Proline's unique cyclic structure introduces kinks and turns into peptide backbones, which are often critical for biological activity.[6] Morpholine-2-carboxylic acid mimics this conformational influence while introducing novel physicochemical properties. The substitution of a methylene group with an oxygen atom alters the ring pucker, local electronics, and hydrogen bonding capacity, allowing for fine-tuning of target engagement and pharmacokinetic profiles.[7] Incorporating such constrained analogues is a proven strategy to enhance metabolic resistance to proteases and improve cell permeability.[5]

Impact on Physicochemical Properties

The integration of the morpholine moiety typically confers favorable changes to a molecule's properties, as summarized in the table below.

PropertyTypical Impact of Morpholine ScaffoldRationale
Aqueous Solubility IncreasedThe ether oxygen and amine nitrogen are capable of hydrogen bonding with water.
Metabolic Stability EnhancedThe heterocyclic structure can be less susceptible to enzymatic degradation compared to linear peptide bonds.
Cell Permeability Potentially ImprovedThe scaffold can help mask polar groups and improve passive diffusion characteristics.
Conformational Rigidity IncreasedThe cyclic structure reduces the number of rotatable bonds, pre-organizing the molecule for target binding.[2]
Logical Workflow for Scaffold Integration

The following diagram illustrates the decision-making process and workflow for incorporating Morpholine-2-carboxylic acid into a drug discovery program.

G cluster_0 Discovery Phase cluster_1 Design & Synthesis Phase cluster_2 Evaluation Phase Lead_Peptide Identify Lead Peptide (Potent but Poor PK) SAR_Analysis SAR Analysis: Identify key Proline/turn residue Lead_Peptide->SAR_Analysis Scaffold_Selection Select (S)-Morpholine-2-COOH as Proline Analogue SAR_Analysis->Scaffold_Selection Hypothesize rigidity improves potency/PK Synthesis_Plan Plan Synthesis: 1. Prepare N-Boc-(S)-M2C 2. Incorporate via SPPS Scaffold_Selection->Synthesis_Plan Peptidomimetic_Synthesis Synthesize Peptidomimetic Library Synthesis_Plan->Peptidomimetic_Synthesis Screening_Cascade Screening Cascade: Binding Assay -> Cell Assay -> PK Study Peptidomimetic_Synthesis->Screening_Cascade Lead_Opt Lead_Opt Screening_Cascade->Lead_Opt Identify Candidate with Optimal Profile

Caption: Workflow for peptidomimetic design using Morpholine-2-carboxylic acid.

Part B: Synthesis and Characterization Protocols

Successful implementation requires robust synthetic protocols. Here, we provide detailed, validated methods for the preparation of the key building block and its subsequent incorporation into a peptide chain.

Protocol 1: Scalable Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

This protocol is adapted from a concise, chromatography-free synthesis, making it suitable for producing significant quantities of the building block.[8][9] The strategy begins with inexpensive, commercially available chiral epichlorohydrin.

Reaction Scheme:

G cluster_0 Overall Synthetic Scheme Start (R)-Epichlorohydrin Step1 1. N-Benzylethanolamine 2. Et4NOH Start->Step1 Intermediate1 N-Benzyl-2-(hydroxymethyl)morpholine Step1->Intermediate1 Step2 1. H2, Pd/C 2. Boc2O Intermediate1->Step2 Intermediate2 N-Boc-2-(hydroxymethyl)morpholine Step2->Intermediate2 Step3 TEMPO, NaOCl Intermediate2->Step3 Product N-Boc-(S)-Morpholine-2-carboxylic acid Step3->Product

Caption: Synthetic route from (R)-Epichlorohydrin to the target building block.

Step-by-Step Methodology:

  • Ring Formation:

    • To a stirred solution of N-benzylethanolamine (1.0 eq) in 2-propanol, add (R)-epichlorohydrin (1.05 eq) at room temperature.

    • Heat the mixture in a 35°C oil bath for 1 hour.

    • Cool the solution to room temperature and add 35% aqueous tetraethylammonium hydroxide (Et₄NOH) (1.2 eq).

    • Allow the mixture to stir overnight at room temperature to facilitate cyclization.

    • Causality: The initial reaction is an epoxide opening by the amine. The subsequent addition of a base promotes an intramolecular Williamson ether synthesis (cyclization) by deprotonating the hydroxyl group, which then displaces the chloride.

  • Work-up and Extraction:

    • Adjust the pH of the reaction mixture to 9-10 using concentrated HCl.

    • Add water and methyl tert-butyl ether (MTBE) for extraction. Separate the phases.

    • Extract the aqueous phase again with MTBE. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-2-(hydroxymethyl)morpholine.

    • Self-Validation: The product at this stage can be checked by ¹H NMR and mass spectrometry to confirm the formation of the morpholine ring before proceeding.

  • Deprotection and N-Boc Protection:

    • Dissolve the crude product from the previous step in ethanol.

    • Add Palladium on carbon (10% w/w, ~5 mol%) to the solution.

    • Subject the mixture to hydrogenation (H₂ gas, balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete removal of the benzyl group.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate. Dissolve the resulting crude amine in a suitable solvent like dichloromethane or THF.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq). Stir overnight.

    • Causality: Hydrogenolysis cleaves the N-benzyl protecting group. The subsequent reaction with Boc₂O protects the secondary amine, rendering it stable to the subsequent oxidation and ready for peptide coupling.

  • Oxidation to Carboxylic Acid:

    • Dissolve the N-Boc-2-(hydroxymethyl)morpholine in a biphasic mixture of dichloromethane and a pH 9 aqueous buffer.

    • Add TEMPO (catalyst, ~1 mol%) and sodium hypochlorite (NaOCl, bleach, ~1.5 eq) dropwise while maintaining the temperature below 20°C.

    • Stir vigorously until the starting material is consumed (monitor by TLC/LC-MS).

    • Causality: TEMPO-mediated oxidation is a mild and efficient method for converting primary alcohols to carboxylic acids without affecting the Boc-protecting group or the morpholine ring.

  • Final Purification (Acid-Base Extraction):

    • Separate the aqueous layer and wash the organic layer with a dilute acid (e.g., 1M HCl).

    • Make the aqueous layer acidic (pH ~2-3) with concentrated HCl.

    • Extract the acidified aqueous layer multiple times with ethyl acetate.

    • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, as a solid.[8]

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to ensure >99% enantiomeric excess.

Protocol 2: Incorporation of N-Boc-(S)-Morpholine-2-carboxylic acid into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for incorporating the synthesized building block into a growing peptide chain on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Peptide Coupling:

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Causality: Piperidine is a secondary amine base that efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.

  • Amino Acid Activation:

    • In a separate vial, dissolve N-Boc-(S)-Morpholine-2-carboxylic acid (3-4 eq relative to resin loading) in DMF.

    • Add a coupling reagent such as HBTU (0.95 eq relative to the amino acid) and an activator base such as N,N-Diisopropylethylamine (DIPEA, 2 eq relative to the amino acid).

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color (e.g., to yellow with HBTU).

    • Expertise: Using a slight excess of the amino acid and coupling reagents ensures the reaction goes to completion on the solid support. HBTU is a standard, efficient coupling reagent for forming amide bonds with minimal racemization.

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Self-Validation: To confirm the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative Kaiser test (beads remain yellow) indicates that all free primary amines have reacted. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

  • Cycle Repetition or Final Cleavage:

    • If more amino acids are to be added, return to Step 2.

    • If the sequence is complete, proceed to final cleavage and deprotection of side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Conclusion and Future Perspectives

Morpholine-2-carboxylic acid is more than just a synthetic building block; it is a strategic tool for conferring conformational constraint and favorable physicochemical properties onto bioactive molecules. Its application as a proline mimetic in peptidomimetic design provides a reliable pathway to overcome the inherent liabilities of peptide-based therapeutics. The protocols detailed herein offer a practical starting point for both the synthesis of this valuable scaffold and its integration into drug discovery pipelines. As the demand for molecules with refined drug-like properties continues to grow, the strategic use of scaffolds like Morpholine-2-carboxylic acid will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholine-2-carboxylic Acid in Modern Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with a carboxylic acid at the C-2 position, and presented as a single enantiomer, Morpholine-2-carboxylic acid becomes a highly valuable chiral building block for the synthesis of a multitude of pharmacologically active agents. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Consequently, the development of robust, scalable, and economically viable methods for the synthesis of enantiopure Morpholine-2-carboxylic acid is of paramount importance to the pharmaceutical industry.

This comprehensive guide provides an in-depth analysis of the most effective strategies for the large-scale synthesis of this key chiral intermediate. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal approaches: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Classical Diastereomeric Salt Resolution. Each method is presented with a focus on scalability, efficiency, and the practical challenges encountered in an industrial setting.

Method 1: Enzymatic Kinetic Resolution of Racemic N-Boc-morpholine-2-carboxylic Acid Esters

Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the high stereoselectivity of enzymes to separate enantiomers. In this method, a racemic mixture of a Morpholine-2-carboxylic acid ester is subjected to enzymatic hydrolysis. The enzyme, typically a lipase, selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the acid and ester can then be easily separated.

Causality of Experimental Choices:

The choice of the enzyme is critical for the success of this resolution. Lipases, such as those from Candida antarctica (CAL-B) or Burkholderia cepacia, are often selected for their broad substrate scope and high enantioselectivity in hydrolyzing esters.[1] The N-Boc protecting group is frequently employed due to its stability under the reaction conditions and its ease of removal. The choice of the ester group (e.g., methyl, ethyl) can influence the reaction rate and selectivity.

Visual Workflow: Enzymatic Kinetic Resolution

G cluster_0 Racemic Starting Material cluster_1 Enzymatic Reaction cluster_2 Separation cluster_3 Products cluster_4 Optional Racemization racemic_ester Racemic N-Boc-morpholine-2-carboxylate enzyme Lipase (e.g., CAL-B) Aqueous Buffer racemic_ester->enzyme Selective Hydrolysis separation Acid-Base Extraction enzyme->separation enantiopure_acid (S)-N-Boc-Morpholine-2-carboxylic Acid separation->enantiopure_acid enantiopure_ester (R)-N-Boc-morpholine-2-carboxylate separation->enantiopure_ester hydrolysis Hydrolysis enantiopure_ester->hydrolysis Recycle racemization Racemization of (R)-ester racemization->racemic_ester Recycle hydrolysis->racemization Recycle

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Large-Scale Enzymatic Resolution

Materials:

  • Racemic N-Boc-morpholine-2-carboxylic acid methyl ester

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (2 M)

  • Sodium chloride

Equipment:

  • Large-volume jacketed reactor with overhead stirring and temperature control

  • pH meter

  • Separatory funnel (or equivalent for liquid-liquid extraction)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the jacketed reactor with a suspension of racemic N-Boc-morpholine-2-carboxylic acid methyl ester (1.0 equiv) in phosphate buffer (10-20 volumes).

  • Enzyme Addition: Add immobilized CAL-B (typically 1-10% w/w of the substrate).

  • Reaction Monitoring: Maintain the temperature at 30-40 °C and stir the mixture vigorously. Monitor the progress of the reaction by HPLC, observing the formation of the carboxylic acid and the disappearance of one of the ester enantiomers. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Enzyme Removal: Once the desired conversion is reached, stop the stirring and allow the immobilized enzyme to settle. Filter off the enzyme. The enzyme can often be washed and reused.

  • Work-up and Separation:

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Extract the unreacted (R)-ester with MTBE (3 x 5 volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiopure (R)-ester.

    • Adjust the pH of the remaining aqueous layer to ~2-3 with 2 M HCl.

    • Extract the (S)-carboxylic acid with MTBE or ethyl acetate (3 x 5 volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure (S)-acid.

Quantitative Data:

ParameterTypical Value
Substrate Concentration50-100 g/L
Enzyme Loading1-10% (w/w)
Temperature30-40 °C
Reaction Time12-48 hours
Yield of (S)-acid40-48%
Enantiomeric Excess (ee) of (S)-acid>98%
Yield of (R)-ester40-48%
Enantiomeric Excess (ee) of (R)-ester>98%

Method 2: Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[2] This approach involves the hydrogenation of a prochiral dehydromorpholine precursor in the presence of a chiral transition metal catalyst. The catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, directs the addition of hydrogen to one face of the double bond, leading to the formation of the desired enantiomer with high selectivity.

Causality of Experimental Choices:

The choice of the chiral ligand is the most critical factor in achieving high enantioselectivity.[3] Ligands such as BINAP and its derivatives (e.g., SEGPHOS) have been shown to be highly effective for the asymmetric hydrogenation of a wide range of substrates.[3] The N-protecting group on the dehydromorpholine can also influence the reactivity and selectivity of the reaction.

Visual Workflow: Asymmetric Hydrogenation

G cluster_0 Starting Material cluster_1 Asymmetric Hydrogenation cluster_2 Product cluster_3 Deprotection dehydro N-Protected Dehydromorpholine-2-carboxylate catalyst Chiral Rh or Ir Catalyst (e.g., [Rh(COD)2]BF4 + Chiral Ligand) H2 gas dehydro->catalyst Stereoselective H2 addition product Enantiopure N-Protected Morpholine-2-carboxylate catalyst->product deprotection Removal of Protecting Group product->deprotection final_product Enantiopure Morpholine-2-carboxylic Acid deprotection->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol: Large-Scale Asymmetric Hydrogenation

Materials:

  • N-Boc-dehydromorpholine-2-carboxylic acid methyl ester

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., (R)-SEGPHOS)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert atmosphere glovebox or Schlenk line for catalyst preparation

  • Filtration apparatus

Procedure:

  • Catalyst Preparation (under inert atmosphere): In a glovebox, charge a pressure-resistant vessel with [Rh(COD)₂]BF₄ (0.01-0.1 mol%) and the chiral ligand (in slight excess relative to the metal). Add degassed methanol to dissolve the components and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In the hydrogenation reactor, dissolve the N-Boc-dehydromorpholine-2-carboxylic acid methyl ester (1.0 equiv) in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the reactor under an inert atmosphere. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 5-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by crystallization or by passing through a short plug of silica gel to remove the catalyst.

  • Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Quantitative Data:

ParameterTypical Value
Substrate to Catalyst Ratio1000:1 to 10,000:1
Hydrogen Pressure5-50 atm
Temperature25-50 °C
Reaction Time4-24 hours
Yield>95%
Enantiomeric Excess (ee)>99%

Method 3: Diastereomeric Salt Resolution

This classical method remains a workhorse in industrial-scale chiral separations due to its simplicity and cost-effectiveness.[4] The racemic Morpholine-2-carboxylic acid is reacted with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Causality of Experimental Choices:

The selection of the resolving agent is crucial and often requires empirical screening.[6] For a carboxylic acid, common resolving agents are naturally occurring chiral amines like brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[7] The choice of solvent is equally important, as it must provide a significant difference in the solubility of the two diastereomeric salts.[8]

Visual Workflow: Diastereomeric Salt Resolution

G cluster_0 Starting Materials cluster_1 Salt Formation cluster_2 Separation cluster_3 Liberation of Enantiomers racemic_acid Racemic Morpholine-2-carboxylic Acid salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) filtration->more_soluble_salt acidification_1 Acidification less_soluble_salt->acidification_1 acidification_2 Acidification more_soluble_salt->acidification_2 enantiomer_1 Enantiopure Morpholine-2-carboxylic Acid (e.g., S-enantiomer) acidification_1->enantiomer_1 enantiomer_2 Enantiopure Morpholine-2-carboxylic Acid (e.g., R-enantiomer) acidification_2->enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Detailed Protocol: Large-Scale Diastereomeric Salt Resolution

Materials:

  • Racemic Morpholine-2-carboxylic acid

  • (R)-1-phenylethylamine (or other suitable chiral amine)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (2 M)

Equipment:

  • Jacketed reactor with overhead stirring and temperature control

  • Filtration unit (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Salt Formation: Dissolve racemic Morpholine-2-carboxylic acid (1.0 equiv) in hot ethanol. In a separate vessel, dissolve the chiral resolving agent (0.5-1.0 equiv) in hot ethanol.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystalline salt by filtration and wash the filter cake with a small amount of cold ethanol.

  • Enrichment (Optional): The diastereomeric purity of the salt can be enhanced by recrystallization from a suitable solvent.

  • Liberation of the Free Acid: Suspend the diastereomeric salt in water and acidify with 2 M HCl to a pH of ~2. The enantiopure Morpholine-2-carboxylic acid will precipitate out of solution.

  • Isolation of the Product: Isolate the enantiopure acid by filtration, wash with cold water, and dry under vacuum.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by acidification, and the resolving agent can be recovered by basification and extraction.

Quantitative Data:

ParameterTypical Value
Yield of one enantiomer30-45% (per cycle)
Diastereomeric Excess (de) of salt>95%
Enantiomeric Excess (ee) of acid>98%
Solvent Volume5-15 L/kg

Comparative Analysis of Synthetic Routes

FeatureEnzymatic Kinetic ResolutionAsymmetric HydrogenationDiastereomeric Salt Resolution
Principle Selective enzymatic hydrolysis of one enantiomer.Stereoselective addition of hydrogen to a prochiral olefin.Separation of diastereomeric salts by crystallization.[4]
Advantages High enantioselectivity, mild reaction conditions, "green" process.High yield, excellent enantioselectivity, atom-economical.[2]Simple, cost-effective, well-established technology.[4]
Disadvantages Theoretical maximum yield of 50% for one enantiomer (without racemization), potential for enzyme inhibition.High initial cost for catalyst and ligands, requires specialized high-pressure equipment.Theoretical maximum yield of 50% for one enantiomer (without racemization), often requires extensive optimization of resolving agent and solvent.[7]
Scalability Readily scalable.Highly scalable.Very scalable and widely used in industry.
Typical ee >98%>99%>98% (after recrystallization)

Troubleshooting and Optimization

Enzymatic Kinetic Resolution:

  • Problem: Low enzyme activity.

    • Solution: Check the pH and temperature of the reaction mixture. Ensure the enzyme has not been denatured. Consider using a fresh batch of enzyme.[9]

  • Problem: Incomplete conversion (stalls before 50%).

    • Solution: Product inhibition may be occurring. Consider in-situ product removal or using a biphasic system to extract the product as it is formed.

  • Problem: Low enantioselectivity.

    • Solution: Screen different lipases or ester derivatives of the substrate. The choice of solvent can also impact selectivity.

Asymmetric Hydrogenation:

  • Problem: Incomplete hydrogenation.

    • Solution: Ensure the hydrogen gas is of high purity and that the system is free of oxygen. Catalyst deactivation may have occurred; check for impurities in the substrate or solvent. Increase catalyst loading or hydrogen pressure.[10]

  • Problem: Low enantioselectivity.

    • Solution: Screen different chiral ligands. The choice of solvent can also have a significant effect. Ensure the catalyst was prepared correctly under inert conditions.

  • Problem: Catalyst is difficult to remove.

    • Solution: Use a filtration aid or perform a crystallization step to leave the catalyst in the mother liquor.

Diastereomeric Salt Resolution:

  • Problem: No crystallization occurs.

    • Solution: The solution may not be supersaturated. Try concentrating the solution or adding an anti-solvent. Scratching the inside of the flask can induce nucleation. Ensure starting materials are pure.[8]

  • Problem: Oiling out instead of crystallization.

    • Solution: Use a more dilute solution, a different solvent, or a lower crystallization temperature.[11]

  • Problem: Low diastereomeric excess (de) of the crystallized salt.

    • Solution: Perform a recrystallization of the salt. Screen for a more effective resolving agent or solvent system that provides a larger solubility difference between the diastereomers.[11]

References

Morpholine Derivatives in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Heroes of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules.[1] The process relies on a cyclical series of reactions on a solid resin support, primarily involving the deprotection of an amino group and the subsequent coupling of the next amino acid in the sequence.[2][3] While coupling reagents and protecting groups often take center stage, the choice of a seemingly simple component—the base—is critical to the success of the synthesis. Morpholine and its derivatives, particularly N-methylmorpholine (NMM), have emerged as indispensable tools in the peptide chemist's arsenal, offering a unique balance of basicity and steric hindrance that minimizes deleterious side reactions.[4][5]

This guide provides an in-depth exploration of the application of morpholine derivatives in SPPS. We will delve into the mechanistic underpinnings of their function, provide detailed, field-tested protocols, and present a comparative analysis to guide researchers in making informed decisions for their specific synthetic challenges.

Part 1: N-Methylmorpholine (NMM) - The Base of Choice for Minimizing Racemization

In the landscape of Fmoc-based SPPS, the selection of a tertiary amine base is a pivotal decision that directly impacts the chiral integrity of the final peptide. N-Methylmorpholine (NMM) is frequently the base of choice for peptide coupling reactions, largely due to its optimal basicity and significant steric bulk, which collectively reduce the extent of racemization during the activation of the amino acid's carboxyl group.[4]

The Causality Behind NMM's Superiority

The primary role of a base in the coupling step is twofold: to neutralize the protonated N-terminal amine of the resin-bound peptide (after Fmoc deprotection) and to facilitate the activation of the incoming Fmoc-amino acid's carboxyl group. However, this process is a delicate balance. A base that is too strong can abstract the α-proton of the activated amino acid, leading to the formation of a planar carbanion intermediate that, upon protonation, can result in a mixture of L- and D-isomers—a phenomenon known as racemization.[6]

This is where NMM's specific properties become advantageous.

  • Optimal Basicity: NMM possesses a pKa of approximately 7.38-7.61.[4][7][8] This level of basicity is sufficient to deprotonate the ammonium salt formed after the piperidine-mediated Fmoc-deprotection step, yet it is significantly weaker than other commonly used bases like N,N-diisopropylethylamine (DIEA or Hünig's base), which has a pKa of around 10.1-10.61.[4][7] This lower basicity of NMM reduces the propensity for α-proton abstraction from the activated amino acid, a critical factor in preserving stereochemical integrity, especially for racemization-prone residues like Phenylglycine (Phg).[7]

  • Steric Hindrance: The cyclic structure of NMM provides a degree of steric hindrance around the nitrogen atom. While less hindered than DIEA, this bulk further disfavors unwanted side reactions, contributing to cleaner synthesis profiles.[7]

Studies have consistently demonstrated that NMM is superior to DIEA when used with uronium or phosphonium-based coupling reagents, leading to lower degrees of racemization.[4]

Comparative Analysis of Common Bases in SPPS

To provide a clearer perspective, the following table summarizes the key properties of NMM in comparison to other frequently used tertiary amine bases in SPPS.

BaseStructurepKa (of conjugate acid)Key Characteristics & Applications
N-Methylmorpholine (NMM)
alt text
7.38 - 7.61[4][7][8]Preferred for minimizing racemization. [4][7] Its moderate basicity is ideal for coupling reactions, especially with sensitive amino acids.
N,N-Diisopropylethylamine (DIEA)
alt text
~10.1 - 10.61[4][9]A strong, sterically hindered, non-nucleophilic base.[9] Widely used, but its higher basicity can increase the risk of racemization.[7]
Triethylamine (TEA)
alt text
~10.65[4]A strong base with less steric hindrance than DIEA, making it more nucleophilic and generally less suitable for sensitive coupling reactions.
sym-Collidine
alt text
~7.43A sterically hindered base with a pKa similar to NMM. It is recommended in cases with a high risk of racemization as a substitute for DIPEA or NMM.[5]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for the application of NMM in a standard Fmoc-SPPS workflow. These are representative protocols and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: Standard Amino Acid Coupling Cycle using NMM

This protocol outlines a single cycle for the addition of an amino acid to a resin-bound peptide chain using NMM as the base.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[10]

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin with DMF (3 x 1 min).

    • Swell the resin in DMF for at least 30-60 minutes.[11][12]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11][12]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.

    • Add NMM (6 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes. Note: Pre-activation is crucial to prevent guanidinylation of the free N-terminal amine by the coupling reagent.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

    • To monitor the reaction, a small sample of resin can be taken for a Kaiser test or Chloranil test to check for the presence of free primary amines.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin again with DMF (3 x 1 min).

  • Cycle Repetition:

    • The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Part 3: Visualization of Key Processes

To better illustrate the role of morpholine derivatives in SPPS, the following diagrams outline the core workflows and mechanisms.

The Fmoc-SPPS Cycle

This diagram illustrates the cyclical nature of SPPS, highlighting the critical step where NMM is introduced.

Fmoc_SPPS_Cycle Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 FreeAmine Peptide-Resin (Free N-term Amine) Deprotection->FreeAmine Washing Washing (DMF/DCM) Deprotection->Washing Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, NMM) FreeAmine->Coupling Step 2 Coupling->Resin Step 3 (Elongated Peptide) Coupling->Washing

Caption: The core cyclical workflow of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Mechanism of Carboxyl Activation & Coupling

This diagram details the chemical transformations during the coupling step, emphasizing the role of NMM.

Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH Fmoc-Amino Acid ActiveEster Fmoc-AA-OBt/OAt Activated Ester FmocAA->ActiveEster Activator HBTU/HATU Coupling Reagent Activator->ActiveEster NMM_act {NMM | Base} NMM_act->ActiveEster abstracts H+ ResinAmine H₂N-Peptide-Resin Deprotected Peptide PeptideBond Fmoc-AA-CO-NH-Peptide-Resin New Peptide Bond ActiveEster->PeptideBond aminolysis ResinAmine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of amino acid activation and peptide bond formation.

Part 4: Morpholine Derivatives in Coupling Reagents

Beyond their role as bases, the morpholine moiety is integrated into the very structure of some advanced coupling reagents. The presence of the morpholino group can significantly influence the solubility, stability, and reactivity of the reagent.[14][15]

A prime example is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU was developed by combining a morpholine-based immonium salt with OxymaPure.[16] This third-generation uronium-type coupling reagent exhibits several advantages:

  • High Coupling Efficiency: Often comparable or even exceeding that of HATU.[5][16]

  • Reduced Racemization: Demonstrates excellent performance in suppressing epimerization.[16]

  • Enhanced Solubility: More soluble in a broader range of solvents compared to HBTU/HATU.[16]

  • Improved Safety Profile: Based on the less explosive OxymaPure additive compared to the HOBt found in many other reagents.[5]

  • Base Stoichiometry: Performs exceptionally well with just one equivalent of base.[16]

The development of morpholine-based immonium and halogenoamidinium salts represents a significant advancement in the field, offering chemists more robust and efficient tools for constructing challenging peptide sequences.[14][15]

Conclusion

Morpholine derivatives, especially N-methylmorpholine, are not merely ancillary components in solid-phase peptide synthesis; they are critical reagents that safeguard the stereochemical integrity of the nascent peptide chain. The judicious choice of NMM over stronger bases like DIEA is a field-proven strategy to mitigate the persistent problem of racemization. Furthermore, the incorporation of the morpholine scaffold into the design of modern coupling reagents like COMU underscores the versatility and beneficial physicochemical properties of this heterocyclic motif. For researchers, scientists, and drug development professionals, a thorough understanding and application of the principles outlined in this guide will contribute to the successful and efficient synthesis of high-purity peptides.

References

Application Notes & Protocols: A Guide to the Catalytic Asymmetric Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged structural motif found in a vast array of FDA-approved pharmaceuticals and biologically active compounds. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in drug design. When a stereocenter is introduced, particularly at the C2 position, the resulting chiral morpholine and its derivatives can exhibit profoundly different pharmacological profiles. This stereochemical distinction underscores the critical need for robust and efficient methods for their asymmetric synthesis.

This guide provides an in-depth exploration of modern catalytic asymmetric strategies to access enantiomerically enriched 2-substituted morpholines. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, field-tested protocols, and offer insights to guide researchers in this vital area of synthetic chemistry.

Core Strategy: Asymmetric Hydrogenation of 2-Substituted Morpholin-3-ones

A highly effective and widely adopted strategy for accessing 2-substituted chiral morpholines is the asymmetric hydrogenation of prochiral 2-substituted morpholin-3-one precursors. This approach offers excellent control of the C2 stereocenter.

Mechanistic Insight: Iridium-Catalyzed Asymmetric Hydrogenation

The use of iridium catalysts bearing chiral ligands has proven particularly successful in this transformation. The general mechanism involves the coordination of the iridium complex to the enamine tautomer of the morpholin-3-one. Hydrogen is then delivered stereoselectively to one face of the double bond, directed by the chiral ligand environment around the metal center.

Asymmetric_Hydrogenation_Mechanism Substrate 2-Substituted Morpholin-3-one Enamine Enamine Tautomer Substrate->Enamine Tautomerization Activated_Complex Substrate-Catalyst Complex Enamine->Activated_Complex Ir_Complex Chiral Iridium Catalyst Ir_Complex->Activated_Complex Product_Complex Hydrogenated Product Complex Activated_Complex->Product_Complex Stereoselective Hydride Transfer H2 H₂ H2->Activated_Complex Oxidative Addition Product_Complex->Ir_Complex Catalyst Regeneration Product Chiral 2-Substituted Morpholin-3-one Product_Complex->Product

Figure 1. Generalized mechanism for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted morpholin-3-one.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Morpholin-3-one

This protocol is adapted from a highly efficient method for the synthesis of enantiomerically enriched 2-aryl and 2-alkylmorpholin-3-ones, which are immediate precursors to the corresponding morpholines.

Materials:

  • 2-Substituted morpholin-3-one (1.0 mmol, 1.0 equiv)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • (R)-Segphos or other suitable chiral ligand (0.011 mmol, 1.1 mol%)

  • Iodine (I₂) (0.02 mmol, 2.0 mol%)

  • Anhydrous, degassed methanol (MeOH) (5 mL)

  • Hydrogen gas (H₂) balloon or high-pressure vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral ligand (e.g., (R)-Segphos, 6.7 mg, 0.011 mmol).

  • Add anhydrous, degassed MeOH (2 mL) and stir the mixture at room temperature for 20 minutes. A color change should be observed, indicating complex formation.

  • Reaction Setup: To this catalyst solution, add the 2-substituted morpholin-3-one substrate (1.0 mmol) and Iodine (5.1 mg, 0.02 mmol).

  • Add additional anhydrous, degassed MeOH to bring the total volume to 5 mL.

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of H₂ (a balloon is sufficient for many substrates, but a pressure of 10 atm may be required for more challenging ones).

  • Stir the reaction vigorously at 30 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until full conversion of the starting material is observed (typically 12-24 hours).

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate) to afford the chiral 2-substituted morpholin-3-one.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Subsequent Reduction to Chiral Morpholine:

The resulting chiral morpholin-3-one can be readily reduced to the final chiral morpholine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Dissolve the purified morpholin-3-one (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add LiAlH₄ (2.0 mmol, 2.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and wash with THF. Concentrate the filtrate and purify by chromatography to yield the final 2-substituted chiral morpholine.

Alternative Strategy: Organocatalytic Asymmetric Aza-Michael Addition

An alternative and powerful approach involves the organocatalytic asymmetric aza-Michael addition of an N-protected ethanolamine derivative to an α,β-unsaturated aldehyde, followed by cyclization. This method constructs the chiral morpholine ring in a highly stereocontrolled manner.

Mechanistic Insight: Enamine Catalysis

This reaction typically proceeds via an enamine catalysis cycle using a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). The catalyst activates the α,β-unsaturated aldehyde to form a reactive enamine intermediate. The nucleophile (N-protected ethanolamine) then adds to this intermediate in a stereodefined manner, guided by the chiral catalyst. Subsequent intramolecular cyclization and release of the catalyst furnishes the chiral morpholine product.

Aza_Michael_Mechanism cluster_catalysis Catalytic Cycle Aldehyde α,β-Unsaturated Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Michael_Adduct Iminium Ion Adduct Enamine->Michael_Adduct + Nucleophile (Aza-Michael Add.) Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Intramolecular Cyclization Cyclized_Product->Aldehyde Hydrolysis & Catalyst Regen. Final_Product Chiral Morpholine Derivative Cyclized_Product->Final_Product Nucleophile N-Protected Ethanolamine Nucleophile->Enamine

Enantioselective Synthesis of C2-Functionalized Morpholines and Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds in Modern Drug Discovery

Morpholines and piperazines are not merely simple heterocyclic compounds; they are foundational pillars in the architecture of modern pharmaceuticals. Their prevalence in a vast array of FDA-approved drugs underscores their significance as "privileged scaffolds" in medicinal chemistry.[1][2] The strategic incorporation of these six-membered nitrogen-containing heterocycles can impart favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, reduced metabolic lability, and improved oral bioavailability.[3] However, the true therapeutic potential of these scaffolds is often unlocked through precise, stereocontrolled functionalization, particularly at the C2 position. The introduction of a chiral center at this position creates a three-dimensional architecture that can profoundly influence molecular recognition and binding affinity at biological targets.[4][5]

Historically, the synthesis of enantiopure C2-functionalized morpholines and piperazines has been a formidable challenge, often relying on chiral pool starting materials, stoichiometric chiral auxiliaries, or resolution of racemic mixtures.[1][5] Such methods can be inefficient and lack the flexibility required for rapid lead optimization in drug discovery programs. Consequently, the development of catalytic, enantioselective methods for the direct construction of these chiral heterocycles represents a significant advancement in synthetic organic chemistry.[2][6]

This comprehensive guide provides an in-depth overview of state-of-the-art catalytic strategies for the enantioselective synthesis of C2-functionalized morpholines and piperazines. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols for their implementation, and present data to guide researchers in selecting the optimal synthetic route for their specific needs.

Core Synthetic Strategies: A Mechanistic Perspective

The enantioselective synthesis of C2-functionalized morpholines and piperazines can be broadly categorized into two powerhouse catalytic approaches: organocatalysis and transition metal catalysis. Each offers a unique set of advantages and operates through distinct mechanistic pathways to achieve stereocontrol.

Organocatalytic Approaches: The Power of Chiral Amines

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative that often operates under mild reaction conditions. Chiral secondary amines, particularly those derived from proline and cinchona alkaloids, are at the forefront of this revolution.

A seminal strategy involves the enantioselective α-functionalization of aldehydes, which are then elaborated into the desired heterocyclic core.[5][6] A notable example is the Jørgensen-Lindsley approach, which utilizes a chiral diarylprolinol silyl ether catalyst for the α-chlorination of aldehydes.[6] The resulting α-chloroaldehyde is a versatile intermediate that can be prone to epimerization. To circumvent this, a more robust second-generation synthesis was developed where the aldehyde is immediately reduced to the configurationally stable 2-chloro alcohol.[5] This stable chiral building block can then be converted to a bis-electrophile and cyclized with an appropriate nucleophile to furnish the C2-functionalized morpholine or piperazine with high enantiopurity.[5]

Conceptual Workflow: Organocatalytic Synthesis of C2-Functionalized Morpholines

G cluster_0 Step 1: Asymmetric α-Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Activation & Cyclization Aldehyde Aliphatic Aldehyde Alpha_Chloroaldehyde α-Chloroaldehyde Aldehyde->Alpha_Chloroaldehyde Organocatalysis Catalyst Chiral Prolinol Silyl Ether Catalyst Catalyst->Alpha_Chloroaldehyde NCS NCS NCS->Alpha_Chloroaldehyde Chloro_Alcohol 2-Chloro Alcohol (Configurationally Stable) Alpha_Chloroaldehyde->Chloro_Alcohol Reducer NaBH4 Reducer->Chloro_Alcohol Triflate Triflic Anhydride Chloro_Alcohol->Triflate Activation Nucleophile Amino Alcohol (for Morpholine) Triflate->Nucleophile Chemoselective Displacement Morpholine C2-Functionalized Morpholine Nucleophile->Morpholine Intramolecular SN2 Cyclization

Caption: Organocatalytic route to C2-functionalized morpholines.

Transition Metal Catalysis: Versatility and High Enantioselectivity

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, offer a diverse toolbox for the asymmetric synthesis of nitrogen-containing heterocycles. These methods often exhibit broad substrate scope and deliver products with excellent enantioselectivity.

a) Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern asymmetric synthesis. The Stoltz group has pioneered the application of this methodology to the synthesis of α-tertiary piperazin-2-ones, which are valuable precursors to C2-functionalized piperazines.[1][4] This approach involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones using a palladium catalyst in conjunction with a chiral phosphinooxazoline (PHOX) ligand.[1][4] The resulting enantioenriched piperazin-2-ones can be readily reduced to the corresponding piperazines. This method is particularly powerful for the construction of quaternary stereocenters at the C2 position.[4]

Reaction Schema: Pd-Catalyzed Asymmetric Allylic Alkylation

G Piperazinone N-Protected Piperazin-2-one (Allylic Ester) Product α-Tertiary Piperazin-2-one (High ee) Piperazinone->Product Decarboxylative AAA Pd_Catalyst [Pd2(pmdba)3] Chiral PHOX Ligand Pd_Catalyst->Product Piperazine C2-Functionalized Piperazine Product->Piperazine Reduction

Caption: Palladium-catalyzed AAA for chiral piperazine synthesis.

b) Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of unsaturated precursors is a highly efficient and atom-economical method for introducing chirality. This strategy has been successfully applied to the synthesis of C2-substituted morpholines. The key step involves the enantioselective hydrogenation of a cyclic enamine precursor, often catalyzed by a chiral rhodium complex bearing a bisphosphine ligand. This approach can deliver morpholines with high enantiomeric excess.[7]

c) Iridium-Catalyzed Regio- and Diastereoselective Cycloadditions

Recent advancements have seen the emergence of iridium catalysis for the construction of complex C-substituted piperazines.[8][9] One innovative approach involves the head-to-head [3+3] cycloaddition of readily prepared imines.[9] This atom-economic process, facilitated by a bench-stable iridium catalyst, allows for the selective formation of a single diastereomer with a broad substrate scope.[8][9] The addition of N-oxides as additives has been shown to significantly enhance catalytic activity and selectivity in these systems.[8]

Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed above. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Organocatalytic Synthesis of a C2-Functionalized Morpholine (Adapted from Lindsley and O'Reilly)[5][6]

Step 1: Enantioselective α-Chlorination and Reduction to 2-Chloro Alcohol

  • To a stirred solution of the desired aliphatic aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at -78 °C under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (0.1 equiv).

  • After stirring for 10 minutes, add N-chlorosuccinimide (NCS, 1.2 equiv) in one portion.

  • Stir the reaction mixture at -78 °C and monitor by TLC until the aldehyde is consumed (typically 2-4 hours).

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 equiv) in methanol (MeOH, 0.5 M) at 0 °C.

  • Carefully quench the reaction mixture by adding it to the NaBH₄ solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-chloro alcohol.

Step 2: Cyclization to the N-Benzyl Protected Morpholine

  • To a solution of the 2-chloro alcohol (1.0 equiv) and 2-(benzylamino)ethan-1-ol (1.2 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C, add diisopropylethylamine (DIPEA, 3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add silver triflate (AgOTf, 1.5 equiv) in one portion.

  • Warm the reaction mixture to 60 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized N-benzyl morpholine.

Protocol 2: Palladium-Catalyzed Enantioselective Synthesis of an α-Tertiary Piperazin-2-one (Adapted from Stoltz et al.)[1][4]
  • To an oven-dried vial under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], 0.025 equiv) and the chiral PHOX ligand (0.05 equiv).

  • Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • Add the N-protected piperazin-2-one substrate (1.0 equiv).

  • Stir the reaction mixture at the specified temperature (typically 25-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-tertiary piperazin-2-one.

Data Summary: A Comparative Overview

The following table summarizes representative results for the enantioselective synthesis of C2-functionalized morpholines and piperazines using the discussed methodologies. This data is intended to provide a general comparison of the efficacy of different catalytic systems.

HeterocycleCatalytic SystemKey TransformationSubstrate ExampleYield (%)ee (%)Reference
MorpholineChiral Prolinol Etherα-Chlorination/CyclizationHexanal-derived55 (overall)98[5]
PiperazinePd / PHOX LigandDecarboxylative AAAN-Boc, N'-Allyl Piperazinone9295[1][4]
MorpholineRh / BisphosphineAsymmetric HydrogenationCyclic Enamine9599[7]
PiperazineIridium Catalyst[3+3] CycloadditionPyridyl Imines85>99 (dr)[8][9]

Conclusion and Future Outlook

The development of catalytic enantioselective methods for the synthesis of C2-functionalized morpholines and piperazines has transformed the accessibility of these crucial pharmacophores. Organocatalytic strategies provide a robust, metal-free avenue, while transition metal catalysis offers unparalleled versatility and efficiency, particularly for the construction of sterically demanding quaternary centers. The protocols and data presented herein serve as a practical guide for researchers to navigate this exciting field.

Future advancements will likely focus on expanding the substrate scope to include more complex and functionalized starting materials. The development of novel chiral ligands and catalytic systems that operate under even milder conditions with lower catalyst loadings will continue to be a major driving force. Furthermore, the application of emerging technologies such as photoredox catalysis holds immense promise for discovering new and innovative pathways to these valuable chiral heterocycles.[10] As our synthetic capabilities grow, so too will our ability to explore the vast and largely untapped chemical space of C2-functionalized morpholines and piperazines in the relentless pursuit of new and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization of Morpholine-2-carboxylic Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the resolution of Morpholine-2-carboxylic acid enantiomers via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical separation technique. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to help you achieve high yield and diastereomeric purity in your experiments.

Introduction: The Importance of Chiral Purity

Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry.[1] The separation of its enantiomers is often a crucial step in the synthesis of pharmacologically active molecules, where a single enantiomer is responsible for the desired therapeutic effect.[2] Diastereomeric salt crystallization is a classical, yet powerful and widely used method for this purpose.[3] The technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent (typically a base) to form a pair of diastereomeric salts.[4] These salts, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][5]

This guide provides a structured approach to troubleshooting and optimizing this separation, transforming the process from a trial-and-error endeavor to a systematic, knowledge-based workflow.[6]

Frequently Asked Questions (FAQs)

Here we address common initial questions that arise during the planning and execution of diastereomeric salt resolutions.

Q1: How do I select the right chiral resolving agent for morpholine-2-carboxylic acid?

A1: The choice of resolving agent is a critical first step.[7] You need an enantiomerically pure base that will form a stable, crystalline salt with the carboxylic acid. Commonly used resolving agents for acids include chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or N-methyl-D-glucamine.[4][6] Key considerations are:

  • Chemical Compatibility: The agent must be a base capable of forming a salt with the carboxylic acid.[8]

  • Crystallinity: The resulting diastereomeric salts should be highly crystalline and thermally stable.[8]

  • Availability & Cost: The resolving agent should be readily available in high enantiomeric purity at a reasonable cost, especially for larger-scale work.[8]

  • Screening: It is standard practice to screen a small panel of different resolving agents to identify one that provides a significant difference in solubility between the two diastereomeric salts.[7]

Q2: What is the ideal starting stoichiometry between the racemic acid and the resolving agent?

A2: A 1:1 molar ratio is a common starting point, but the optimal ratio can vary.[7] Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher purity of the initially crystallized salt, albeit at a lower yield. It is an important parameter to optimize during process development.[7]

Q3: How do I analyze the purity of my crystallized salt and the final enantiomer?

A3: You need to measure both diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the morpholine-2-carboxylic acid after the resolving agent is removed.

  • Diastereomeric Excess (d.e.): This can often be determined by standard analytical techniques like ¹H NMR spectroscopy, where the diastereomers may have distinct signals, or by achiral HPLC.[5][8]

  • Enantiomeric Excess (e.e.): After liberating the free carboxylic acid from the purified salt, the e.e. is most reliably measured by chiral HPLC or chiral gas chromatography (GC).[9] It can also be determined by NMR using a chiral solvating agent or after derivatization with a chiral reagent like Mosher's acid.[9]

Q4: What is the maximum theoretical yield for a classical resolution?

A4: For a classical diastereomeric salt resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other 50% is the undesired enantiomer that typically remains in the mother liquor.[10] However, advanced techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can overcome this limitation by epimerizing the undesired diastereomer in solution to the desired one, potentially driving the yield towards 100%.[7][11]

Troubleshooting Guide: From No Crystals to High Purity

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: I'm not getting any crystals; the salt remains fully dissolved.

  • Potential Cause: The supersaturation of the solution has not been reached. The salt is too soluble in the chosen solvent system.[12]

  • Solutions:

    • Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[12]

    • Add an Anti-solvent: Introduce a solvent in which the diastereomeric salt is less soluble. This should be done slowly to avoid crashing out the material.

    • Lower Temperature: Decrease the crystallization temperature. The solubility of most salts decreases significantly at lower temperatures.[7]

    • Re-evaluate Solvent: The chosen solvent may be too effective. A comprehensive solvent screen is the most robust solution to find a system with optimal differential solubility.[12]

Problem 2: My product is "oiling out" instead of crystallizing.

  • Potential Cause: This occurs when the salt separates from the solution as a liquid phase. It often happens when the concentration is too high or the salt's melting point is below the crystallization temperature.[12]

  • Solutions:

    • Dilute the Solution: Add more of the primary solvent to lower the concentration before cooling.[12]

    • Lower the Temperature Slowly: A very slow and controlled cooling profile can sometimes prevent oiling out and promote nucleation.

    • Change the Solvent System: A different solvent, perhaps one that is less polar, may favor solid crystal formation.[12]

    • Seeding: Introduce a small number of seed crystals of the desired diastereomer at a temperature where the solution is only slightly supersaturated. This can provide a template for ordered crystal growth.[7]

Problem 3: The yield of my desired diastereomeric salt is very low.

  • Potential Cause: Low yield, despite achieving high purity, is a common challenge.

  • Solutions:

    • Optimize Cooling Profile: Ensure the final crystallization temperature is low enough to minimize the amount of the desired salt remaining in the mother liquor.[7] Measuring the solubility of the salts at various temperatures can define the optimal range.[7][8]

    • Recycle the Mother Liquor: The mother liquor is enriched with the undesired diastereomer. The resolving agent can be recovered, and the undesired morpholine-2-carboxylic acid enantiomer can be racemized and recycled, a common strategy in industrial settings.[8]

    • Investigate Crystallization-Induced Diastereomeric Transformation (CIDT): If the stereocenter of the morpholine-2-carboxylic acid is susceptible to epimerization under basic conditions, CIDT can be explored. This process converts the undesired diastereomer in solution into the desired, less soluble one, which then crystallizes, driving the equilibrium and potentially achieving yields far exceeding 50%.[7][11]

Problem 4: The diastereomeric excess (d.e.) of my crystallized salt is low.

  • Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[12]

  • Solutions:

    • Systematic Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[7][12] A high-throughput screening approach can be very effective.[13]

    • Optimize Temperature Profile: Sometimes, crystallization at a higher temperature can improve selectivity, even if it slightly reduces the overall yield. Conversely, a very slow cooling rate can allow for more selective crystallization of the less soluble diastereomer.

    • Slurry Aging (Ostwald Ripening): Stirring the crystallized solid in the mother liquor for an extended period can allow the system to reach thermodynamic equilibrium. This process may dissolve the less stable (more soluble) crystals and re-precipitate the more stable (less soluble) diastereomer, thereby increasing the d.e. of the solid phase.[8]

    • Recrystallization: A single crystallization may not be sufficient. A second recrystallization of the enriched salt from the same or a different solvent system can significantly enhance the diastereomeric purity.

Key Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

Objective: To efficiently identify a solvent system that provides the largest solubility difference between the two diastereomeric salts.

Methodology:

  • Prepare a stock solution of the racemic morpholine-2-carboxylic acid and 1.0 equivalent of the chosen chiral resolving agent in a suitable, volatile solvent like methanol.

  • Dispense equal aliquots of this stock solution into the wells of a 96-well microplate.

  • Evaporate the solvent completely to leave behind a uniform film of the diastereomeric salt mixture in each well.[13]

  • To each column of the plate, add a different candidate solvent or solvent mixture (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).[13]

  • Seal the plate and agitate it at a controlled temperature (e.g., 40 °C) for several hours to allow the salts to dissolve and equilibrate.

  • Cool the plate slowly to room temperature and allow it to stand for 24 hours.

  • Visually inspect for crystallization. For a more quantitative analysis, centrifuge the plate to pellet the solid.

  • Carefully sample the supernatant (mother liquor) from each well and analyze by HPLC to determine the concentration of each diastereomer remaining in solution.[12]

  • The solvent that results in the largest difference in concentration between the two diastereomers in the mother liquor is the most promising candidate for selective crystallization.

Data Interpretation for Solvent Screening

The results from the solvent screen can be summarized in a table to facilitate decision-making.

Solvent SystemConc. of Diastereomer 1 (in Mother Liquor)Conc. of Diastereomer 2 (in Mother Liquor)Selectivity Ratio (Conc. 2 / Conc. 1)
Isopropanol5.2 mg/mL15.8 mg/mL3.0
Ethyl Acetate1.1 mg/mL1.4 mg/mL1.3
Acetonitrile8.9 mg/mL11.2 mg/mL1.3
Toluene 0.5 mg/mL 4.5 mg/mL 9.0

In this illustrative example, Toluene would be the best candidate for further optimization due to the high selectivity ratio, indicating one salt is much less soluble than the other.

Visualizing the Workflow & Troubleshooting Logic

A clear workflow is essential for a systematic approach. The following diagrams illustrate the general process and a decision tree for troubleshooting common issues.

G cluster_0 General Workflow for Diastereomeric Salt Resolution start Start: Racemic Acid + Resolving Agent dissolve 1. Dissolve in Screened Solvent (e.g., at 60°C) start->dissolve cool 2. Controlled Cooling (e.g., to 20°C) dissolve->cool seed Optional: Add Seed Crystals cool->seed filter 3. Isolate Crystals (Filtration) cool->filter seed->filter solid Solid: Enriched Diastereomer filter->solid liquid Liquid: Mother Liquor filter->liquid analyze 4. Analyze d.e. (NMR, HPLC) solid->analyze liberate 5. Liberate Free Acid (Acid/Base Treatment) analyze->liberate final Final Product: Enantiopure Acid liberate->final

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[3]

G cluster_1 Troubleshooting Decision Tree problem Initial Problem? no_xtal No Crystals problem->no_xtal Yes oiling Oiling Out problem->oiling Yes low_de Low d.e. problem->low_de Yes cause_soluble Cause: Too Soluble no_xtal->cause_soluble cause_oiling Cause: Too Concentrated or Temp Too High oiling->cause_oiling cause_low_de Cause: Poor Selectivity low_de->cause_low_de sol_soluble Action: - Increase Concentration - Add Anti-solvent - Lower Temperature cause_soluble->sol_soluble sol_oiling Action: - Dilute Solution - Slow Cooling Rate - Change Solvent cause_oiling->sol_oiling sol_low_de Action: - Rescreen Solvents - Recrystallize - Optimize Temp cause_low_de->sol_low_de

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Enantioselective Separation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving morpholine enantiomers, a crucial step in pharmaceutical development due to the often-differing pharmacological and toxicological profiles of each enantiomer.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your separation strategies.

The chiral morpholine scaffold is a significant pharmacophore in medicinal chemistry, making its enantioselective synthesis and separation a critical task.[3] However, achieving baseline resolution of morpholine enantiomers can be a formidable challenge due to their specific chemical properties. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues in Morpholine Enantiomer Separation

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: My chromatogram shows a single peak or two poorly resolved peaks for my morpholine derivative. What are the primary causes and how can I improve the separation?

Answer: Poor resolution is the most common challenge and typically stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase conditions. The goal is to enhance the differential interactions between the enantiomers and the CSP.[4]

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for a wide range of chiral compounds, including those with amine functionalities like morpholine.[5][6]

    • Solution: Screen a variety of CSPs. A good starting point is to test columns with complementary characteristics, such as amylose- and cellulose-based selectors.[4] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, which can be crucial for method development.[5][7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the strength of interactions between the analyte and the CSP.

    • Normal-Phase (NP) HPLC: This is a common starting point for chiral separations.

      • Solution: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[8][9]

    • Reversed-Phase (RP) HPLC: While less common for initial screening, RP-HPLC can be effective, especially for more polar morpholine derivatives.

      • Solution: Adjust the ratio of the aqueous component (often with a buffer) and the organic modifier (e.g., acetonitrile, methanol).

    • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, offering faster analysis times and reduced solvent consumption.[10][11][12] It is particularly well-suited for separating basic compounds like morpholine derivatives.[10]

      • Solution: Optimize the co-solvent (modifier) percentage and consider different alcohol modifiers (e.g., methanol, ethanol).

  • Missing or Inappropriate Mobile Phase Additives: For basic compounds like morpholine, additives are often essential to improve peak shape and selectivity.[9][13]

    • Solution: In normal-phase mode, add a small percentage (typically 0.1-0.5%) of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase.[9][13] This minimizes undesirable interactions with residual silanols on the silica support, leading to improved peak symmetry and potentially better resolution.[14] For acidic morpholine derivatives, an acidic additive like trifluoroacetic acid (TFA) or acetic acid may be beneficial.[4][13]

  • Temperature Effects: Temperature can have a significant, and sometimes unpredictable, impact on chiral separations.

    • Solution: If your HPLC system has a column thermostat, experiment with different temperatures. Lower temperatures often lead to better resolution but can increase analysis time and backpressure.[8] A systematic study (e.g., at 15°C, 25°C, and 40°C) can reveal the optimal condition.

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp screen_csp Screen different CSPs (Amylose vs. Cellulose derivatives) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase adjust_np Adjust NP modifier ratio (e.g., Hexane/IPA) mobile_phase->adjust_np No (NP) adjust_rp Adjust RP organic/aqueous ratio mobile_phase->adjust_rp No (RP) additives Are mobile phase additives used? mobile_phase->additives Yes adjust_np->additives adjust_rp->additives add_base Add basic additive (e.g., 0.1% DEA) for basic morpholines additives->add_base No (Basic Analyte) add_acid Add acidic additive (e.g., 0.1% TFA) for acidic morpholines additives->add_acid No (Acidic Analyte) temperature Has temperature been optimized? additives->temperature Yes add_base->temperature add_acid->temperature adjust_temp Test different temperatures (e.g., 15°C, 25°C, 40°C) temperature->adjust_temp No end Resolution Improved temperature->end Yes adjust_temp->end

Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks for my morpholine enantiomers are tailing significantly, which is affecting the accuracy of integration and quantification. What could be the cause?

Answer: Poor peak shape is often caused by secondary, undesirable interactions within the chromatographic system or by issues with the column itself.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: As mentioned, morpholine's basic nitrogen can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.[14]

    • Solution: The most effective solution is to add a basic modifier to the mobile phase, such as diethylamine (DEA) or butylamine.[9][13] This competitively blocks the active silanol sites.

  • Column Contamination or Degradation: The column inlet frit can become blocked with particulates from the sample or mobile phase.[7] Additionally, strongly adsorbed impurities from previous injections can create active sites that cause tailing.[7]

    • Solution: First, try reversing the column and flushing it with a strong, compatible solvent (check the column manual for solvent compatibility, especially for coated CSPs).[7] If this doesn't work, carefully changing the inlet frit may be necessary.[7] As a last resort for immobilized columns, a more aggressive wash with solvents like DMF or THF might restore performance.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample. This is a simple check that can often resolve peak shape issues.[8]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: If possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is generally best for separating morpholine enantiomers: HPLC, GC, or SFC?

A1: For most morpholine derivatives, HPLC and SFC are the most powerful and widely used techniques .[10]

  • HPLC with chiral stationary phases is a robust and well-established method.[15]

  • SFC is often faster and uses less organic solvent, making it a "greener" alternative that is gaining significant popularity, especially for preparative separations.[10][11][16]

  • GC is typically reserved for more volatile and thermally stable morpholine derivatives and may require derivatization to improve volatility.

Q2: I have a new morpholine derivative. What is a good starting point for chiral method development?

A2: A systematic screening approach is most effective.[4][17]

  • Select Columns: Choose 2-4 complementary polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based).

  • Select Mobile Phases: For a normal-phase screening, start with two mobile phases: Hexane/Isopropanol (90/10 v/v) and Hexane/Ethanol (90/10 v/v).[4] For SFC, a common starting point is CO2 with 20% methanol as a modifier.

  • Use Additives: For your morpholine derivative, add 0.1% DEA to all your initial screening mobile phases.[4]

  • Run the Screen: Test your compound on each column/mobile phase combination. This strategy maximizes the chances of finding at least partial separation in the initial screen, which can then be optimized.

Q3: Can I switch the elution order of the enantiomers?

A3: Yes, this is often possible and highly desirable, especially when quantifying a small enantiomeric impurity. The preferred method is to have the minor peak elute before the major one.

  • Invert CSP Chirality: The most reliable way is to use a CSP with the opposite chirality (e.g., switching from a D- to an L-phenylglycine column).[18]

  • Change Mobile Phase/Additive: In some cases, changing the mobile phase modifier (e.g., from isopropanol to ethanol) or the type of additive can invert the elution order.[14] This is less predictable and must be determined empirically.

Q4: My separation works well on an analytical scale. What are the main challenges in scaling up to preparative chromatography?

A4: The primary challenge is maintaining resolution while significantly increasing the sample load.

  • Column Overload: As you inject more material, the peaks will broaden, and resolution will decrease. You will need to perform a loading study to determine the maximum amount of sample that can be injected while maintaining adequate separation.

  • Solvent Consumption: Preparative chromatography uses large volumes of solvent, which can be costly and generate significant waste. SFC is highly advantageous for preparative scale-up due to its reliance on CO2.[16]

  • Method Translation: The analytical method often needs to be re-optimized for the larger particle size columns used in preparative work. The flow rate and injection volume must be scaled appropriately based on the column dimensions.[16]

Q5: What is kinetic resolution and can it be used for morpholine enantiomers?

A5: Kinetic resolution is a method used to separate enantiomers by reacting a racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other.[19] This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.[19] Enzyme-catalyzed kinetic resolutions, often using lipases, have been successfully employed for the large-scale synthesis of enantiopure morpholine precursors.[20] This technique is particularly valuable in process chemistry for producing large quantities of a single enantiomer.[21][22]

Experimental Protocol: Chiral HPLC Method Development for a Novel Morpholine Derivative

This protocol outlines a systematic approach to developing a robust analytical method for the enantioselective separation of a novel, basic morpholine derivative.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phases:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA)

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IB)

  • HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)

  • Mobile phase additive: Diethylamine (DEA)

  • Sample: Racemic morpholine derivative dissolved in mobile phase at ~1 mg/mL.

2. Initial Screening Protocol:

  • Prepare Mobile Phases:

    • MP A1: n-Hexane / IPA (90/10 v/v) + 0.1% DEA

    • MP A2: n-Hexane / EtOH (90/10 v/v) + 0.1% DEA

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Equilibrate the Column: For each new mobile phase, equilibrate the column for at least 30 column volumes.

  • Perform Injections: Inject the racemic sample onto each column with each mobile phase combination (4 runs in total).

  • Evaluate Results: Analyze the chromatograms for any signs of separation. Calculate the resolution (Rs) for any separated peaks. A promising result is any separation where Rs > 0.8.

3. Method Optimization:

  • Select the column and mobile phase combination that provided the best initial separation.

  • Optimize Modifier Percentage: Adjust the percentage of the alcohol modifier. Create a table of results for modifier percentages from 5% to 20% in 5% increments, noting the retention time, selectivity (α), and resolution (Rs).

  • Optimize Flow Rate: If resolution is good but analysis time is long, try increasing the flow rate (e.g., to 1.2 or 1.5 mL/min). If resolution is marginal, try decreasing the flow rate (e.g., to 0.8 mL/min).[8]

  • Optimize Temperature: Evaluate the separation at 15°C, 25°C, and 40°C to determine the effect of temperature on resolution.

Data Summary Table for Optimization
ParameterCondition 1Condition 2Condition 3Condition 4
Modifier % (IPA) 10%15%5%10%
Flow Rate (mL/min) 1.01.01.00.8
Temperature (°C) 25252525
Retention Time 1 (min) 8.26.512.110.3
Retention Time 2 (min) 9.17.113.811.5
Selectivity (α) 1.111.091.141.12
Resolution (Rs) 1.61.22.11.9

4. Method Validation: Once the optimal conditions are established, the method should be validated according to ICH or USP guidelines.[15][23] This includes assessing specificity, linearity, precision, accuracy, range, and robustness to ensure the method is suitable for its intended purpose, such as determining enantiomeric purity.[15][24][25]

References

improving yield and purity in Morpholine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of Morpholine-2-carboxylic acid and its derivatives. As a critical chiral building block in modern drug discovery and development, the successful synthesis of this scaffold with high yield and enantiomeric purity is paramount. Researchers frequently encounter challenges ranging from low yields and difficult purifications to inadequate stereocontrol. This guide is designed to provide practical, field-proven solutions to these common issues. Drawing from established literature and extensive laboratory experience, we will explore the causality behind experimental outcomes and offer robust, self-validating protocols to enhance your synthetic success.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of Morpholine-2-carboxylic acid in a direct question-and-answer format.

Problem 1: Low Overall Yield

Q: My overall yield for the synthesis is consistently below expectations. What are the common causes and how can I improve it?

A: Low yield is a multifaceted issue often stemming from incomplete reactions, formation of side products, or losses during workup and purification. The root cause is highly dependent on your chosen synthetic route.

  • For Dehydration of Diethanolamine Routes: This classic approach is sensitive to thermal control.[1][2]

    • Inadequate Temperature Control: The cyclization of diethanolamine requires high temperatures, typically 180-210°C, to proceed efficiently. If the temperature is too low, the reaction will be incomplete. Conversely, temperatures exceeding this range can lead to charring and decomposition, drastically reducing yield.[3]

    • Insufficient Reaction Time: This dehydration is a slow process. Ensure the reaction is heated for the recommended duration, often 15 hours or more, to drive the cyclization to completion.[3]

    • Improper Acid Concentration: Concentrated acids like H₂SO₄ or HCl act as both catalyst and dehydrating agent. Using an incorrect concentration or insufficient molar equivalents will result in an incomplete reaction.[2][3]

  • For Routes Starting from Amino Acids: These syntheses, often involving the formation of an N-(α-haloacyl)-α-amino acid intermediate followed by cyclization, are prone to side reactions.[4][5]

    • Intermolecular vs. Intramolecular Reactions: The key cyclization step is an intramolecular reaction. If the concentration of the intermediate is too high, intermolecular condensation can occur, leading to undesired oligomers and reducing the yield of the desired morpholine-2,5-dione precursor. Running the cyclization under highly dilute conditions is often necessary.[5]

    • Base and Solvent Choice: The choice of base (e.g., NaHCO₃, triethylamine) and solvent (e.g., DMF) is critical. The conditions must be optimized to favor the intramolecular cyclization without promoting side reactions like hydrolysis of the starting material or product.[5]

  • General Work-up Losses: Morpholine-2-carboxylic acid is a polar, water-soluble molecule. Significant product loss can occur during aqueous work-up phases. See Problem 4 for detailed strategies on improving isolation.

A logical workflow for troubleshooting low yield is essential.

Low_Yield_Troubleshooting start Low Yield Observed check_route Identify Synthetic Route start->check_route dehydration Dehydration of Diethanolamine check_route->dehydration Diethanolamine amino_acid From Amino Acids check_route->amino_acid Amino Acid temp Verify Temperature Control (180-210°C) dehydration->temp time Confirm Reaction Time (≥15 hours) temp->time acid Check Acid Stoichiometry & Concentration time->acid workup Review Work-up & Isolation (See Problem 4) acid->workup concentration Evaluate Reaction Concentration (Consider high dilution) amino_acid->concentration base_solvent Optimize Base/Solvent System concentration->base_solvent base_solvent->workup end Yield Improved workup->end

Caption: Troubleshooting Workflow for Low Yield.
Problem 2: Product Purity Issues & Impurity Identification

Q: My final product shows significant impurities by ¹H-NMR and HPLC. What are the likely impurities and how can I remove them?

A: Achieving high purity is critical. Impurities can arise from starting materials, side reactions, or degradation. A multi-pronged analytical approach is the gold standard for identifying and quantifying these impurities.[6]

Common Impurities & Analytical Signatures:

Impurity TypePotential SourcePrimary Detection MethodComments
Unreacted Starting Materials Incomplete reactionHPLC, ¹H-NMRCompare signals/peaks to authentic standards of starting materials.
Diastereomers Poor stereocontrol during synthesisChiral HPLC, ¹H-NMRDiastereomers will have distinct, though often similar, NMR spectra and retention times.
Positional Isomers Non-specific reactionsHPLC-MS, 2D-NMRCan be difficult to separate. MS confirms identical mass; NMR is required for structural elucidation.[6]
Over-alkylation Products Use of harsh alkylating agentsHPLC-MSSeen in syntheses involving N-alkylation steps.
Decomposition Products Excessive heat, harsh acidic/basic conditionsLC-MSOften appear as a cluster of small, unidentified peaks in the chromatogram.

Purification Strategies:

  • Acid-Base Extraction: This is the most effective initial purification step for a carboxylic acid. It efficiently removes neutral and basic impurities. By dissolving the crude product in a basic aqueous solution (e.g., NaHCO₃), extracting with an organic solvent (like ethyl acetate) to remove neutral/basic impurities, and then acidifying the aqueous layer to precipitate the pure acid, you can achieve a significant purity increase.[7][8]

  • Recrystallization: For solid products, recrystallization is a powerful technique for removing small amounts of impurities. The key is selecting an appropriate solvent system (or a mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, water, or mixtures like toluene/petroleum ether.[7]

  • Chromatography: If recrystallization and extraction are insufficient, column chromatography is the next step.

    • Reversed-Phase (C18): This is highly effective for polar compounds like Morpholine-2-carboxylic acid. A C18 column with a water/acetonitrile or water/methanol mobile phase (often with 0.1% TFA or formic acid) can provide excellent separation.[9]

    • Ion-Exchange Resins: An alternative for separating acidic compounds from neutral or basic impurities.[8]

Problem 3: Poor Stereocontrol / Racemization

Q: I am trying to synthesize a single enantiomer, but my product is a racemic or diastereomeric mixture. How can I improve stereoselectivity or resolve the final mixture?

A: Controlling stereochemistry is one of the most significant challenges. If your synthesis is not enantioselective, or if you are experiencing racemization, a post-synthesis chiral resolution is often the most practical approach.[10]

Key Strategies for Enantiomeric Purity:

  • Enzyme-Catalyzed Kinetic Resolution: This elegant method uses a lipase (e.g., from Candida rugosa) to selectively hydrolyze one enantiomer of a racemic ester precursor (e.g., n-butyl 4-benzylmorpholine-2-carboxylate).[11] This process leaves you with one enantiomer as the unreacted ester and the other as the desired carboxylic acid, both in high enantiomeric excess. This method is highly efficient and scalable.[11]

  • Diastereomeric Salt Crystallization: This is a classical and robust resolution technique.[10] The principle involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities.

    • Mechanism: Racemic Acid (R/S) + Chiral Base (R) → Diastereomeric Salts (R,R) and (S,R)

    • Separation: Due to different crystal lattice energies, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.

    • Liberation: The separated salt is then treated with a strong acid to protonate the carboxylic acid, liberating the single enantiomer product.[10] Common chiral resolving agents for acids include chiral amines like brucine or (R/S)-1-phenylethylamine. A similar strategy using a chiral alcohol like L-menthol to form diastereomeric esters can also be effective.[12]

Preventing Racemization: The α-proton of the carboxylic acid can be labile under certain conditions. Avoid prolonged exposure to high temperatures or strong bases, which can promote epimerization and lead to a loss of enantiomeric purity.[13]

Chiral_Purity_Workflow start Racemic or Diastereomeric Mixture decision Is an ester precursor available/easily made? start->decision enzymatic Enzymatic Kinetic Resolution decision->enzymatic Yes diastereomeric Diastereomeric Salt Resolution decision->diastereomeric No enz_step1 React racemic ester with Lipase enzymatic->enz_step1 enz_step2 Separate unreacted ester (Enantiomer A) from hydrolyzed acid (Enantiomer B) enz_step1->enz_step2 end_node Enantiomerically Pure Product enz_step2->end_node dias_step1 React racemic acid with a chiral resolving agent diastereomeric->dias_step1 dias_step2 Selectively crystallize one diastereomeric salt dias_step1->dias_step2 dias_step3 Filter and liberate enantiomer with strong acid dias_step2->dias_step3 dias_step3->end_node

Caption: Decision Tree for Chiral Purity Enhancement.
Problem 4: Difficulty with Product Isolation and Work-up

Q: I'm struggling to isolate my product from the aqueous phase after neutralizing the reaction mixture. What is the best approach?

A: This is a frequent challenge due to the high polarity and water solubility of morpholine and its carboxylic acid derivatives. Standard liquid-liquid extractions can be inefficient.

Optimized Isolation Protocol:

  • Neutralization and pH Control: After the reaction, if the mixture is acidic (e.g., from a diethanolamine dehydration), it must be carefully neutralized. For a carboxylic acid, you want to adjust the pH to be well below its pKa (typically pH < 3) before extracting with an organic solvent. Conversely, to wash away impurities, you can make the aqueous phase basic (pH > 8) to keep your acid in the aqueous layer as its carboxylate salt.[7]

  • Salting Out: Before extraction, saturate the aqueous phase with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This increases the ionic strength of the aqueous layer, decreases the solubility of organic compounds, and can help break up emulsions, thereby improving extraction efficiency.

  • Solvent Choice: Dichloromethane and ethyl acetate are common choices, but for highly polar products, a more polar solvent like n-butanol may be required for effective extraction. Multiple extractions (e.g., 3-5 times) with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Azeotropic Removal of Water: If trace amounts of water are still present in the combined organic extracts, they can sometimes be removed by azeotropic distillation with a solvent like toluene before final concentration.

  • Alternative to Extraction: If the product is extremely water-soluble, consider evaporating the aqueous solution to dryness (if the product is not heat-sensitive) and then triturating the resulting solid with an organic solvent in which the inorganic salts are insoluble.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is best for large-scale production?

    • A: For large-scale synthesis, operational simplicity, cost of reagents, and safety are key. Routes starting from inexpensive bulk chemicals like diethanolamine are often favored in industry despite the harsh conditions.[1] More modern methods using reagents like ethylene sulfate offer a greener and often higher-yielding alternative that may be suitable for scale-up.[14][15]

  • Q2: How do I choose the right N-protecting group (e.g., Boc vs. Benzyl)?

    • A: The choice depends on the downstream reaction conditions. The Boc (tert-butyloxycarbonyl) group is widely used as it is stable to many reaction conditions but easily removed with mild acid (e.g., TFA). The Benzyl (Bn) group is more robust and stable to both acidic and basic conditions but requires harsher removal, typically via catalytic hydrogenation (e.g., H₂/Pd-C).

  • Q3: What are the optimal conditions for the intramolecular cyclization step in syntheses from amino acids?

    • A: The key is to favor the intramolecular reaction. This is typically achieved by using high dilution in a high-boiling polar aprotic solvent like DMF at elevated temperatures (60-110 °C) in the presence of a non-nucleophilic base like sodium bicarbonate.[5]

  • Q4: How can I confirm the absolute stereochemistry of my final product?

    • A: While chiral HPLC can confirm enantiomeric purity, it does not determine which enantiomer is which. Confirmation of absolute stereochemistry requires either comparison to a known standard, single-crystal X-ray crystallography, or derivatization with a chiral agent followed by detailed NMR analysis (e.g., Mosher's ester analysis).

  • Q5: What are the key safety precautions when working with reagents like oleum or epichlorohydrin?

    • A: Both are highly hazardous. Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water.[1] Epichlorohydrin is a carcinogen and highly toxic.[16] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Always add reagents slowly and with adequate cooling.

Section 3: Key Experimental Protocols

Protocol 1: General Purification of Morpholine-2-carboxylic Acid via Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from a crude reaction mixture.[7]

  • Dissolution: Dissolve the crude solid/oil in a minimal amount of 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Ensure the pH is > 8 to fully deprotonate the carboxylic acid.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution 2-3 times with an organic solvent such as ethyl acetate or dichloromethane. Discard the organic layers, which contain neutral and basic impurities.

  • Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~2. The Morpholine-2-carboxylic acid should precipitate as a solid. If it oils out, proceed to the next step.

  • Product Extraction: Extract the acidified aqueous solution 3-5 times with ethyl acetate. For highly water-soluble products, first saturate the aqueous phase with NaCl.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purity Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.[6][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Mobile Phase: A typical mobile phase is a gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

  • Example Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength such as 210 nm or 254 nm.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Section 4: References

  • Breuning, M., et al. (2009). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: --INVALID-LINK--

  • Brenna, E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. Available at: --INVALID-LINK--

  • Takahashi, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Brenna, E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks. Available at: --INVALID-LINK--

  • Gennen, S., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: --INVALID-LINK--

  • Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents. Available at: --INVALID-LINK--

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: --INVALID-LINK--

  • BenchChem. (2025). (S)-Morpholine-2-carboxylic acid | 154731-81-4. BenchChem. Available at: --INVALID-LINK--

  • Fevig, J. M., et al. (2013). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Google Patents. (1957). Process of producing morpholine from diethanolamine. Google Patents. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: --INVALID-LINK--

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Available at: --INVALID-LINK--

  • Bakulev, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: --INVALID-LINK--

  • Gennen, S., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. Available at: --INVALID-LINK--

  • The Organic Chemist. (2022). Morpholine Preparation from Diethanolamine. YouTube. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. BenchChem. Available at: --INVALID-LINK--

  • Patil, N. D. (2020). Re: Can you help me for synthesis of morpholine usinf dehydration diethanolamine? ResearchGate. Available at: --INVALID-LINK--

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem. Available at: --INVALID-LINK--

  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: --INVALID-LINK--

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: --INVALID-LINK--

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: --INVALID-LINK--

  • Google Patents. (1993). Racemization process for an optically active carboxylic acid or ester thereof. Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: Chiral HPLC of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diagnosing and Resolving Peak Tailing

Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chiral separation of morpholine derivatives. Morpholine and its analogues are basic compounds, and their unique chemical properties often lead to challenging chromatographic behavior, most notably peak asymmetry.

This document provides a structured approach to troubleshooting, moving from frequently asked questions for rapid diagnosis to in-depth guides that explain the underlying chemical principles and provide actionable, step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section is designed for a rapid assessment of your peak tailing issue.

Q1: Why are my morpholine derivative peaks tailing?

The most common cause is secondary interactions between the basic morpholine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based chiral stationary phases (CSPs).[1][2][3][4][5] This interaction provides a secondary, non-enantioselective retention mechanism that leads to a "tail" on the peak.[1][3][4]

Q2: All my peaks are tailing, not just the analyte. What does this mean?

If all peaks in your chromatogram exhibit a similar degree of tailing, the cause is likely physical or systemic, rather than chemical.[6] Common culprits include:

  • Extra-column volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector.[2]

  • Column void: A gap or channel has formed in the packed bed at the column inlet.[1][4]

  • Blocked frit: Particulate matter has accumulated on the inlet frit of the column.[4][6]

Q3: Can my mobile phase composition be the problem?

Absolutely. An un-optimized mobile phase is a primary cause of peak tailing for basic compounds.[1] Key issues include:

  • Absence of a basic additive: Without a basic modifier, the analyte itself will interact strongly with silanol groups.[3][5][7]

  • Incorrect pH: If the mobile phase pH is near the pKa of your morpholine derivative, you may have a mix of ionized and unionized species, leading to peak distortion.[2][8][9]

Q4: I added a basic modifier, but the peak shape is still poor. What's next?

The type and concentration of the additive are critical.[10][11]

  • Concentration: A typical starting concentration for additives like diethylamine (DEA) or triethylamine (TEA) is 0.1%.[7][12] You may need to optimize this concentration.

  • Additive Strength: A stronger or more sterically accessible base might be needed to effectively compete with your analyte for the active silanol sites.[5][12]

  • Column Memory Effect: Some columns, particularly polysaccharide-based ones, can "remember" previous additives, which may affect current performance.[13][14] Thorough flushing is required when changing mobile phase systems.

Q5: Could I be overloading the column?

Yes. Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1][15][16] This is easily diagnosed by preparing and injecting a 1:10 and 1:100 dilution of your sample.[7] If the peak shape improves significantly, column overload is the issue.[7]

Part 2: Systematic Troubleshooting Guide

This section provides a deeper dive into the root causes of peak tailing and the scientific rationale behind the solutions.

Understanding the Core Problem: The Silanol Interaction

Morpholine derivatives are basic due to the nitrogen atom in the heterocyclic ring. Most chiral stationary phases are bonded to a silica support. The surface of this silica is not perfectly covered and contains residual silanol groups (Si-OH), which are acidic.[3][4] The basic analyte interacts with these acidic sites via a strong secondary ion-exchange mechanism, which delays a portion of the analyte molecules from eluting, causing a tailed peak.[1][5]

Our primary goal is to minimize or suppress this unwanted interaction.

cluster_0 Undesirable Secondary Interaction cluster_1 Solution: Competitive Inhibition Analyte Morpholine Derivative (Basic) Silanol Silanol Group (Acidic) Analyte->Silanol Strong Interaction (Causes Tailing) Additive Basic Additive (e.g., DEA) Silanol_Masked Silanol Group (Masked) Additive->Silanol_Masked Preferential Binding Analyte_Result Result: Symmetrical Peak Analyte_Free Morpholine Derivative (Free)

Caption: Mechanism of peak tailing and its resolution via basic additives.

Troubleshooting Workflow: A Step-by-Step Approach

Use the following workflow to systematically identify and solve the issue.

start Peak Tailing Observed check_all_peaks Are ALL peaks tailing? start->check_all_peaks check_overload Is column overloaded? (Test sample dilution) check_all_peaks->check_overload No phys_issue Physical Issue Likely (Extra-column volume, void, frit) check_all_peaks->phys_issue Yes check_overload->phys_issue Yes (Fix: Reduce sample load) chem_issue Chemical Interaction Likely check_overload->chem_issue No optimize_mp Optimize Mobile Phase (See Protocol 1) chem_issue->optimize_mp change_column Consider Different CSP (e.g., end-capped, hybrid) optimize_mp->change_column If tailing persists

Caption: Systematic workflow for troubleshooting peak tailing.

Part 3: Experimental Protocols & Data

Protocol 1: Mobile Phase Optimization with Basic Additives

This protocol details a systematic approach to selecting and optimizing a basic mobile phase additive to suppress silanol interactions.

Objective: To improve peak symmetry for a basic morpholine derivative by identifying the optimal basic additive and its concentration.

Methodology:

  • Initial Mobile Phase Preparation:

    • Prepare your standard mobile phase (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed-phase).

    • Split this mobile phase into 4-5 separate, labeled reservoirs.

  • Additive Screening:

    • To each reservoir, add a different basic additive at a starting concentration of 0.1% (v/v). Common choices are listed in the table below.

    • Leave one reservoir without an additive to serve as a control.

    • Example Additives: Diethylamine (DEA), Triethylamine (TEA), Ethanolamine (EA), Butylamine.[12]

  • Chromatographic Analysis:

    • Equilibrate the column with the control mobile phase until a stable baseline is achieved, then inject your analyte. Record the chromatogram.

    • Sequentially switch to each mobile phase containing an additive. Crucially, ensure the column is fully equilibrated between each change. This may take 20-30 column volumes.

    • Inject the analyte under each condition and record the chromatogram.

  • Data Evaluation:

    • Calculate the Asymmetry Factor (As) or USP Tailing Factor (Tf) for the analyte peak under each condition. An ideal value is 1.0, with values > 1.5 often considered unacceptable.[1][4]

    • Compare retention time (RT), resolution (Rs), and peak asymmetry. Select the additive that provides the best peak shape without significantly compromising resolution.

  • Concentration Optimization:

    • Using the best additive identified in Step 4, prepare mobile phases with varying concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%).

    • Repeat the analysis to find the concentration that yields the optimal balance of peak shape and separation.

Table 1: Comparison of Common Basic Mobile Phase Additives

AdditivepKaTypical Starting Conc.VolatilityComments
Diethylamine (DEA) ~11.00.1%HighA very common and effective choice for masking silanols.[12]
Triethylamine (TEA) ~10.70.1% - 0.5%HighAlso very common; its bulkier structure may offer different selectivity.[3][5]
Ethanolamine (EA) ~9.50.1%LowCan provide different selectivity and improved peak shape for specific compounds.[12]
Butylamine ~10.60.1%ModerateAnother alternative that can be effective when DEA/TEA do not suffice.[12]
Ammonium Hydroxide ~9.25VariesHighA good choice for LC-MS applications due to its volatility.
Protocol 2: Diagnosing and Addressing Physical System Issues

Objective: To rule out or confirm physical contributions to peak tailing.

Methodology:

  • Check for Extra-Column Volume:

    • Inspect the tubing connecting the autosampler to the column and the column to the detector.

    • Ensure the tubing is of the narrowest possible internal diameter (e.g., 0.005" or ~125 µm) and the shortest possible length.[2] Replace if necessary.

  • Inspect for Column Void/Frit Blockage:

    • Symptom: Sudden onset of peak tailing across all peaks, often accompanied by a drop in pressure.

    • Action: Disconnect the column from the detector. Reverse the column and flush it to waste with a strong solvent (e.g., 100% Isopropanol or Methanol) at a low flow rate for at least 10-20 column volumes.[4] This can sometimes dislodge particulates from the inlet frit.

    • Reconnect the column in its normal flow direction and re-test. If the problem persists, the column packing bed may be irreversibly damaged, and the column should be replaced.[1][4] Using a guard column can help prevent this issue.[1]

  • Column Selection as a Last Resort:

    • If peak tailing persists even after extensive mobile phase optimization, the stationary phase itself may be the issue.

    • Modern columns often use high-purity silica with advanced end-capping to reduce the number of available silanol groups.[1][3][4] Consider switching to a column specifically designated as "end-capped," "base-deactivated," or one built on a hybrid particle technology.[3][5] These columns are designed to provide better peak shapes for basic compounds.

References

Technical Support Center: Solvent Selection for Crystallization of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on one of the most critical and often challenging aspects of chiral resolution: the selection of an appropriate solvent system. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed protocols to navigate the complexities of separating enantiomers.

Introduction: The Pivotal Role of the Solvent

Diastereomeric salt formation is a classical and powerful technique for separating enantiomers.[1][2] The principle is straightforward: a racemic mixture is reacted with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[2][3][4] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities.[2][5][6] This difference in solubility is the cornerstone of their separation by fractional crystallization.[2][7]

The choice of solvent is not merely a matter of finding a medium in which the salts will dissolve; it is the primary variable that dictates the efficiency and success of the resolution. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, thereby enabling the selective crystallization of the less soluble salt in high purity and yield.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a solvent for diastereomeric salt crystallization?

The initial step is to conduct a broad solvent screen. The goal is to identify a solvent or solvent system where the racemic substrate and the resolving agent are sufficiently soluble to form the diastereomeric salts, but where the salts themselves exhibit differential solubility.[6][8] A good starting point is to test a diverse range of solvents covering various polarities (polar, non-polar) and functionalities (protic, aprotic).[8]

Q2: Should I use a single solvent or a mixed solvent system?

Both approaches have merit and the optimal choice is system-dependent. Single solvents can be effective if they provide a significant solubility differential. However, mixed solvent systems, often comprising a "good" solvent in which the salts are soluble and a "poor" anti-solvent, offer greater tunability.[9] By carefully adjusting the ratio of the solvent and anti-solvent, you can fine-tune the supersaturation level to induce selective crystallization.[9]

Q3: How does temperature influence the choice of solvent and the crystallization process?

Temperature is a critical parameter as it directly affects the solubility of the diastereomeric salts.[9][10] A solvent system should be chosen where the desired diastereomer's solubility has a strong temperature dependence, allowing for efficient crystallization upon cooling.[10] A controlled, slow cooling rate is often preferred as it promotes the selective crystallization of the less soluble diastereomer and can lead to higher purity crystals.[9][11]

Q4: What is the difference between kinetic and thermodynamic control in this context?
  • Thermodynamic control is achieved when the crystallization process is allowed to reach equilibrium. Under these conditions, the most stable, and typically least soluble, diastereomer will preferentially crystallize.[12][13] This often involves longer crystallization times or aging of the slurry.[8]

  • Kinetic control occurs when the crystallization is rapid, and the product that forms fastest is isolated.[13][14] This might not always be the most stable diastereomer.[8] In some cases, kinetic resolution can be advantageous if the desired diastereomer crystallizes much faster than the undesired one, even if it is not the least soluble at equilibrium.[15][16]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the solvent selection and crystallization process.

Issue 1: No Crystals Form, or an "Oil Out" Occurs

Q: I've mixed my racemic compound and resolving agent in a solvent, but I'm either getting no precipitation or a viscous oil is forming. What's wrong?

A: The formation of an oil or the failure to crystallize are common hurdles often linked to the solvent system, supersaturation levels, or the intrinsic properties of the salts.[8]

Possible Causes & Solutions:
  • Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved, or it may be too poor, causing them to precipitate as an amorphous oil.[8][9]

    • Solution: A systematic solvent screen is essential.[8][9] Experiment with a broader range of solvents and consider anti-solvent addition to induce crystallization.[9] Sometimes a less polar solvent can favor crystallization over oiling out.[9]

  • Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated with respect to the less soluble diastereomer.

    • Solution: Increase the concentration by carefully evaporating some of the solvent.[9] Alternatively, cool the solution to a lower temperature to decrease solubility.

  • High Nucleation Energy Barrier: The formation of the initial crystal nucleus may be energetically unfavorable.

    • Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if they are available.[9]

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Q: I've managed to obtain crystals, but analysis shows a low diastereomeric excess. How can I improve the purity?

A: Low d.e. is a clear indicator of poor selectivity in the crystallization process, meaning both diastereomers are co-precipitating.

Possible Causes & Solutions:
  • Suboptimal Solvent Choice: The primary reason for low d.e. is an insufficient solubility difference between the two diastereomeric salts in the chosen solvent.[9]

    • Solution: The most effective approach is to perform a more thorough solvent screen to identify a system that maximizes this solubility difference.[9] The polarity of the solvent can significantly impact resolution efficiency.[9]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.

    • Solution: Employ a slower, more controlled cooling profile.[9][11] This allows for the system to remain closer to equilibrium, favoring the crystallization of the less soluble salt.

  • Formation of a Solid Solution: In some challenging cases, the two diastereomers may incorporate into the same crystal lattice, forming a solid solution which is difficult to separate by simple crystallization.[9]

    • Solution: This phenomenon can be solvent-dependent. Screening for a different solvent system is the first step.[9] Advanced techniques like enantioselective dissolution might also be necessary.[9]

Issue 3: Low Yield of the Desired Diastereomeric Salt

Q: My crystals are pure, but the yield is too low for practical purposes. How can I increase it?

A: Low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor.

Possible Causes & Solutions:
  • High Solubility of the Desired Salt: Even as the less soluble diastereomer, it may still have significant solubility in the chosen solvent.[9]

    • Solution: The addition of an anti-solvent can be employed to decrease the solubility of the desired salt and drive more of it out of solution.[9]

  • Suboptimal Final Temperature: The crystallization might be stopped at a temperature where the desired salt is still too soluble.

    • Solution: Ensure the cooling profile is optimized to reach a final temperature where the solubility of the desired salt is minimized, without causing significant co-precipitation of the undesired diastereomer.

Experimental Protocols & Methodologies

Protocol 1: High-Throughput Solvent Screening

This protocol outlines a method for rapidly screening multiple solvents to identify promising candidates for crystallization.

Objective: To identify a solvent or solvent system that provides the largest solubility difference between the two diastereomeric salts.

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A diverse library of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons, and aqueous mixtures)

  • 96-well microplate

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Plate sealer

  • Incubator/shaker

  • Centrifuge with a plate rotor

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Salt Formation: Prepare a stock solution of the racemic compound and an equimolar amount of the resolving agent in a volatile solvent like methanol.

  • Plate Preparation: Dispense a precise volume of the stock solution into each well of the 96-well plate.

  • Solvent Evaporation: Carefully evaporate the initial solvent to leave a dry, uniform film of the diastereomeric salt mixture in each well.[7]

  • Screening Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the designated wells.

  • Equilibration: Seal the plate and agitate it at a controlled temperature for a sufficient time (e.g., 12-24 hours) to allow the system to reach solid-liquid equilibrium.

  • Phase Separation: Centrifuge the plate to pellet any undissolved solids.

  • Supernatant Analysis: Carefully withdraw a sample of the supernatant (mother liquor) from each well.

  • Concentration Determination: Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in solution. The solvent that results in the largest difference in concentration between the two diastereomers is the most promising candidate.[9]

Data Presentation: Interpreting Solvent Screening Results

The results from the solvent screen should be tabulated to facilitate easy comparison.

Solvent SystemDiastereomer 1 Conc. (mg/mL)Diastereomer 2 Conc. (mg/mL)Solubility Ratio (S2/S1)Observations
Methanol55801.45Clear solution, no precipitate
Isopropanol12484.0Crystalline precipitate
Ethyl Acetate5102.0Fine powder precipitate
Toluene11.51.5Oily precipitate
Isopropanol/Water (9:1)8506.25Well-formed crystals

In this illustrative example, the Isopropanol/Water (9:1) mixture shows the highest solubility ratio, making it the most promising system for selective crystallization.

Protocol 2: Quantitative Solubility Measurement

Once a promising solvent system is identified, a more detailed solubility study is necessary.

Objective: To quantitatively determine the solubility of each pure diastereomeric salt as a function of temperature in the selected solvent.

Procedure:

  • Prepare Pure Diastereomers: Synthesize and purify small amounts of each individual diastereomeric salt.

  • Saturated Solutions: In separate vials, add an excess of each pure diastereomeric salt to the chosen solvent system.

  • Temperature Equilibration: Place the vials in a temperature-controlled shaker bath. Start at a high temperature where the salts are more soluble and gradually decrease the temperature, allowing the system to equilibrate at each setpoint (e.g., for 2-4 hours).

  • Sampling: At each temperature, after allowing any undissolved solids to settle, carefully take a filtered sample of the supernatant.

  • Analysis: Determine the concentration of the dissolved salt in each sample using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Curve: Plot the solubility (concentration) of each diastereomer as a function of temperature. This data is invaluable for designing an optimized cooling crystallization profile.[10]

Visualizing the Workflow

Diagram 1: Decision Tree for Solvent Selection

This diagram illustrates the logical progression from initial screening to final solvent selection.

SolventSelectionWorkflow start Start: Racemic Mixture + Resolving Agent screen High-Throughput Solvent Screen (Diverse polarities & functionalities) start->screen analyze_screen Analyze Supernatant by Chiral HPLC Determine Solubility Difference screen->analyze_screen decision Is Solubility Ratio > 2? analyze_screen->decision good_ratio Promising Solvent(s) Identified decision->good_ratio Yes bad_ratio Broaden Solvent Screen (Consider mixtures, anti-solvents) decision->bad_ratio No solubility_curve Measure Quantitative Solubility Curves (Temperature Dependence) good_ratio->solubility_curve bad_ratio->screen optimize Optimize Crystallization Conditions (Cooling rate, concentration, seeding) solubility_curve->optimize final Optimized Resolution Process optimize->final

Caption: A workflow for systematic solvent selection in diastereomeric salt crystallization.

Diagram 2: Relationship Between Thermodynamic and Kinetic Control

This diagram visualizes the factors influencing the outcome of the crystallization.

ControlFactors conditions Crystallization Conditions Temperature Cooling Rate Time fast_cool Rapid Cooling Short Time conditions:c->fast_cool Fast conditions:time->fast_cool Short slow_cool Slow Cooling Long Time (Aging) conditions:c->slow_cool Slow conditions:time->slow_cool Long kinetic Kinetic Control (Fastest Forming Product) thermo Thermodynamic Control (Most Stable Product) fast_cool->kinetic slow_cool->thermo

References

addressing "oiling out" during crystallization of amine salts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of Amine Salts

A Senior Application Scientist's Guide to Overcoming Oiling Out

Welcome to the technical support center for amine salt crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common, yet challenging, phenomenon of "oiling out" or liquid-liquid phase separation (LLPS). Our goal is to move beyond empirical trial-and-error, providing a mechanistic understanding that enables rational, effective process design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind oiling out, providing the foundational knowledge needed to diagnose and solve complex crystallization challenges.

Q1: What exactly is "oiling out" in the context of crystallization?

A1: Oiling out is a phenomenon where a dissolved compound, upon a change in conditions (like cooling or anti-solvent addition), separates from the solution as a second liquid phase—an "oil"—instead of forming a solid crystalline phase.[1][2] This oil is a solute-rich, often highly viscous liquid that is immiscible with the primary solvent, creating an emulsion or distinct liquid layers.[1][2] This process is a form of liquid-liquid phase separation (LLPS) and represents a kinetic or thermodynamic alternative to the desired solid-state nucleation.[1][3]

Q2: Why is oiling out a significant problem in pharmaceutical development?

A2: Oiling out is a critical process challenge for several reasons:

  • Impurity Entrapment: The solute-rich oil phase often acts as an excellent solvent for impurities, which can become trapped when the oil eventually solidifies.[2][4] This leads to a final product with lower purity and can make purification difficult.

  • Poor Crystal Properties: Solidification from an oil phase is often rapid and uncontrolled, leading to the formation of an amorphous solid or a poorly defined crystalline form.[1][2] This impacts critical downstream properties like filterability, drying, flowability, and dissolution rate.

  • Process Control and Scalability: Oiling out is highly dependent on factors like mixing and heat transfer.[1][5] This makes the process difficult to control and scale up, as changes in vessel geometry and hydrodynamics can lead to batch failures and out-of-specification products.[1][2]

  • Polymorph Control: The uncontrolled solidification can bypass the formation of the desired crystal polymorph, leading to a less stable or therapeutically different form.

Q3: What is the thermodynamic and kinetic basis for oiling out?

A3: Oiling out is governed by the interplay between thermodynamics and kinetics, which can be visualized using a phase diagram. A system prone to oiling out has a "miscibility gap" where, under certain conditions of temperature and concentration, the single liquid phase is thermodynamically unstable and separates into two liquids.

Oiling out occurs when the crystallization process path enters this miscibility gap before it enters the desired solid-liquid metastable zone. This is often a kinetic phenomenon driven by high supersaturation.[1][2] When supersaturation is generated too quickly (e.g., by rapid cooling), the system may not have enough time for the ordered process of crystal nucleation and growth.[6] Instead, it relieves the high supersaturation by taking the kinetically easier path of separating into a disordered, solute-rich liquid phase.[2][7]

Caption: Phase diagram illustrating desired (B) and undesired (A) cooling paths.

Q4: How do the properties of the amine salt and solvent influence oiling out?

A4: The physicochemical properties of both the solute and the solvent system are critical.

  • Solute Properties: Amine salts with flexible structures, large molecular weights, or low melting points are often more prone to oiling out.[3] These characteristics can hinder the efficient packing required to form a stable crystal lattice.

  • Solvent Choice: The choice of solvent is a dominant factor.[8][9] Solvents that lead to very high solubility of the amine salt can increase the risk of oiling out because achieving the necessary supersaturation for crystallization might push the system into the miscibility gap.[8][10] Conversely, a solvent system where the solute-solvent interactions are weak may also favor phase separation over crystallization.[11]

Troubleshooting Guide: From Problem to Protocol

This guide provides actionable solutions to specific oiling out scenarios encountered during experimentation.

Problem 1: My amine salt oils out immediately upon adding an anti-solvent.

Root Cause Analysis: This is a classic sign of generating localized, extremely high supersaturation. The anti-solvent drastically reduces the solubility of the amine salt at the point of addition, exceeding the capacity for orderly crystal nucleation and forcing the system to phase separate.

Solution: Control the Rate and Method of Supersaturation Generation.

The key is to maintain the system within the metastable zone width (MSZW) where crystal growth is favored over nucleation of a new phase (liquid or solid).

Protocol 1: Optimized Anti-Solvent Addition

  • Elevate Temperature: Perform the anti-solvent addition at a slightly elevated temperature where the salt has higher solubility. This widens the MSZW, providing a larger operating window to avoid oiling out.

  • Slow Addition Rate: Add the anti-solvent very slowly using a syringe pump or controlled-dosing funnel. A reduced addition rate prevents the buildup of localized high supersaturation.[1][12]

  • High Agitation: Ensure vigorous stirring at the point of addition to rapidly disperse the anti-solvent and dissipate local supersaturation zones.

  • Subsurface Addition: If possible, add the anti-solvent below the surface of the solution near the impeller to maximize mixing efficiency.

Problem 2: The solution becomes cloudy and forms oily droplets during cooling.

Root Cause Analysis: This indicates that the cooling rate is too fast. The system is crossing the binodal curve (entering the LLPS region) before sufficient nucleation and growth can occur within the metastable zone. The cooling profile directly impacts the rate of supersaturation.[13][14]

Solution: Implement a Controlled Cooling Profile and Seeding Strategy.

A slow, controlled cooling rate is essential to allow time for crystal nucleation and growth.[7] Seeding provides a template for crystallization, bypassing the high energy barrier of primary nucleation and directing the supersaturation towards crystal growth.[12][15]

Protocol 2: Controlled Cooling with Seeding

  • Determine Metastable Zone Width (MSZW): If possible, use in-situ tools to determine the temperature range between the solubility curve and the onset of spontaneous nucleation/oiling out.

  • Initial Cooling: Cool the saturated solution at a moderate rate (e.g., 10-20 °C/hour) to a temperature safely within the upper region of the MSZW (i.e., slightly supersaturated).

  • Introduce Seed Crystals: Add a small quantity (0.1-2% by weight) of previously isolated, high-purity crystals of the desired amine salt.[12] The seeds should be small and uniform to provide a high surface area for growth.

  • Slow Cooling/Aging: Drastically reduce the cooling rate (e.g., 1-5 °C/hour) to allow the supersaturation to be consumed by growth on the seed crystals.[9] Consider adding aging periods where the temperature is held constant to allow for further crystal growth and maturation.[6]

Caption: Decision workflow for troubleshooting oiling out events.

Problem 3: Oiling out occurs consistently, even with slow cooling and seeding.

Root Cause Analysis: If controlled kinetics and seeding fail, the problem is likely thermodynamic and rooted in an inappropriate solvent system. The miscibility gap in your current system may be too broad or positioned such that it's nearly impossible to avoid during crystallization. Solvents that afford high solubility often increase the risk of oiling out.[8][10]

Solution: Re-evaluate and Systematically Screen for a New Solvent System.

A different solvent or solvent mixture can fundamentally alter the phase diagram, eliminating or shifting the miscibility gap to create a viable crystallization process.[16]

Protocol 3: Systematic Solvent Screening

  • Define Solvent Criteria: Select a range of solvents based on polarity, hydrogen bonding capacity (donor/acceptor), and boiling point. Ensure compliance with regulatory guidelines (e.g., ICH Q3C).[17]

  • Small-Scale Screening: In small vials, perform solubility tests with the amine salt in various solvents at both room temperature and an elevated temperature (e.g., 60 °C).

  • Identify Promising Candidates: Look for solvents that exhibit moderate solubility at elevated temperatures and low solubility at room temperature. This "solubility slope" is crucial for achieving good yield without excessive concentration.

  • Test Crystallization: For the most promising solvents, perform small-scale cooling crystallization experiments. Observe for signs of oiling out versus direct crystallization.

  • Consider Co-solvents: If single solvents are unsuccessful, explore binary or ternary systems. Adding a co-solvent can fine-tune the solubility profile and disrupt the interactions that lead to LLPS.[12]

Table 1: Key Solvent Properties for Consideration

PropertyRationale for Preventing Oiling OutExample "Good" SolventsExample "Poor" Solvents
Polarity Match polarity to the amine salt to ensure moderate, temperature-dependent solubility.Alcohols (IPA, Ethanol)Heptane, Toluene (for polar salts)
H-Bonding Solvents that can compete for H-bonds may prevent solute-solute aggregation that precedes oiling.Water, MethanolDichloromethane, Ethyl Acetate
Boiling Point A lower boiling point can facilitate easier removal from the final product.[7]Acetone, Ethyl AcetateDMSO, NMP
Viscosity Lower viscosity aids mass transfer and dissipation of local supersaturation.Acetonitrile, AcetoneGlycols, NMP

References

Chiral Chromatography Troubleshooting Center: A Guide to Achieving Optimal Peak Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral separations and troubleshoot common issues leading to poor peak resolution. In chiral chromatography, the separation of enantiomers relies on subtle differences in their interactions with a chiral stationary phase (CSP), making the process highly sensitive to various experimental parameters.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges you may encounter.

My enantiomers are co-eluting or showing poor resolution. Where do I start?

Poor or complete lack of separation is one of the most common hurdles in chiral chromatography. The root cause often lies in suboptimal chromatographic conditions. Here is a systematic approach to diagnosing and resolving the issue.

A logical first step is to evaluate the primary factors influencing chiral recognition: the stationary phase and the mobile phase.[3] If initial screening with a selected column and mobile phase yields no separation, a systematic adjustment of parameters is necessary.

Troubleshooting Workflow for Poor or No Enantiomeric Resolution

Poor_Resolution_Workflow start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp csp_yes Yes check_csp->csp_yes Analyte knowledge suggests suitability csp_no No/Unsure check_csp->csp_no No prior information optimize_mp Optimize Mobile Phase csp_yes->optimize_mp screen_csp Screen alternative CSPs (e.g., polysaccharide vs. protein-based) csp_no->screen_csp screen_csp->optimize_mp mp_protocol Follow Mobile Phase Optimization Protocol optimize_mp->mp_protocol resolution_achieved Resolution Achieved? mp_protocol->resolution_achieved optimize_temp_flow Optimize Temperature and Flow Rate resolution_achieved->optimize_temp_flow No end_success End: Successful Separation resolution_achieved->end_success Yes temp_flow_protocol Follow Temperature & Flow Rate Protocol optimize_temp_flow->temp_flow_protocol final_check Resolution Improved? temp_flow_protocol->final_check final_check->end_success Yes consult_specialist Consult Application Specialist or Manufacturer's Guide final_check->consult_specialist No

Caption: A workflow for troubleshooting poor enantiomeric resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stationary Phase (Column) Selection

Q1: How do I know if I'm using the right chiral stationary phase (CSP)?

The selection of the CSP is the most critical factor in chiral separations.[4] Enantiomeric recognition is based on specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the chiral selector on the stationary phase.[5] If these interactions are absent or too weak, no separation will occur.

  • Expertise & Experience: Different classes of CSPs have different selectivities. Polysaccharide-based columns (cellulose and amylose derivatives) are highly versatile and successful for a broad range of compounds.[6][7] Protein-based phases can be effective for specific drug classes, while cyclodextrin-based columns work on an inclusion complex mechanism.[8]

  • Trustworthiness: A trial-and-error approach is often necessary.[9] However, you can make an informed initial choice by consulting literature for similar compounds or using manufacturer's column selection guides.[5][6][10] A screening approach using columns with different selectivities is a robust strategy.[11][12]

Protocol for Screening Chiral Stationary Phases:

  • Selection: Choose a set of 3-4 columns with different chiral selectors (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).[5]

  • Initial Conditions: Prepare a standard mobile phase for each column type (e.g., n-hexane/isopropanol for normal phase).

  • Injection: Inject your racemic standard onto each column under the same initial conditions.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or partial separation. The column that shows the best initial selectivity is the most promising candidate for method optimization.

Mobile Phase Optimization

Q2: My peaks are not separated. How can I optimize the mobile phase?

The mobile phase composition directly influences the interactions between the enantiomers and the CSP, thereby affecting selectivity and resolution.[3]

  • Expertise & Experience: In normal-phase chromatography (e.g., hexane/alcohol), the type and concentration of the alcohol modifier are critical. In reversed-phase systems, the organic modifier (acetonitrile or methanol) and any additives play a key role.[13]

  • Trustworthiness: A systematic variation of the mobile phase composition is a reliable way to find the optimal conditions. For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier, respectively, can significantly improve peak shape and resolution by suppressing ionization.[4][9][14]

Protocol for Mobile Phase Optimization (Normal Phase):

  • Alcohol Modifier: If using a hexane/isopropanol mobile phase, systematically vary the isopropanol concentration (e.g., in 5% increments from 5% to 25%).

  • Additive for Acidic/Basic Compounds:

    • For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[15]

    • For basic analytes, add 0.1% diethylamine (DEA) or another suitable amine.[7]

  • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before each injection (at least 10-20 column volumes).[12]

  • Analysis: Inject the sample and evaluate the resolution.

Mobile Phase ModifierEffect on RetentionEffect on Resolution
Increased Alcohol % Decreases retention timeCan increase or decrease resolution
Acidic Additive (for acids) Can improve peak shapeOften improves resolution
Basic Additive (for bases) Can improve peak shapeOften improves resolution
Temperature and Flow Rate

Q3: Can changing the temperature or flow rate improve my separation?

Yes, both temperature and flow rate are powerful tools for fine-tuning chiral separations.

  • Temperature: The effect of temperature on chiral separations is complex and can be unpredictable.[1] In some cases, lower temperatures increase chiral selectivity by enhancing the weaker bonding forces responsible for separation.[12][15] In other instances, higher temperatures can improve peak efficiency and shape.[3][10] A change in temperature can even reverse the elution order of enantiomers.[3]

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral HPLC.[10][12] Slower flow rates allow more time for the enantiomers to interact with the stationary phase, which can lead to better resolution.[1][16] However, this comes at the cost of longer analysis times.[4]

Protocol for Optimizing Temperature and Flow Rate:

  • Temperature Screening: If your system has a column thermostat, screen a range of temperatures (e.g., 15°C, 25°C, 40°C).[4][15] Maintain a constant flow rate and mobile phase composition.

  • Flow Rate Optimization: Once an optimal temperature is selected, vary the flow rate (e.g., from 1.0 mL/min down to 0.5 mL/min in 0.1 mL/min increments).

  • Evaluation: For each condition, calculate the resolution (Rs) and select the combination that provides the best balance of resolution and analysis time.

ParameterGeneral Trend for Improved ResolutionCaveat
Temperature Often, lower temperatures improve resolution.[12][15]The effect is compound-dependent and should be experimentally verified.[1]
Flow Rate Slower flow rates generally improve resolution.[1][12]Leads to longer run times and broader peaks due to diffusion.
Peak Shape Issues: Tailing and Fronting

Q4: My peaks are tailing. What is the cause and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantitation.[17]

  • Expertise & Experience: In chiral chromatography, tailing can be caused by several factors including secondary interactions with the stationary phase, column contamination, or sample overload. For ionizable compounds, an inappropriate mobile phase pH or lack of a suitable additive is a frequent culprit.[15]

  • Trustworthiness: A systematic investigation of potential causes will lead to the solution.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing_Workflow start Start: Peak Tailing Observed check_overload Is the column overloaded? start->check_overload overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no reduce_conc Reduce sample concentration/injection volume overload_yes->reduce_conc check_additive Is the analyte ionizable? overload_no->check_additive peak_shape_improved Peak Shape Improved? reduce_conc->peak_shape_improved additive_yes Yes check_additive->additive_yes additive_no No check_additive->additive_no add_modifier Add appropriate mobile phase modifier (acid/base) additive_yes->add_modifier check_column_health Check column health additive_no->check_column_health add_modifier->peak_shape_improved flush_column Flush column with strong solvent check_column_health->flush_column flush_column->peak_shape_improved replace_column Consider replacing column peak_shape_improved->replace_column No end_success End: Symmetrical Peaks peak_shape_improved->end_success Yes

Caption: A workflow for troubleshooting peak tailing.

Q5: My peaks are fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can also affect resolution.

  • Expertise & Experience: The most common cause of peak fronting is column overload, where the amount of sample injected exceeds the capacity of the stationary phase.[18][19] Poor sample solubility in the mobile phase can also lead to fronting.[17][20]

  • Trustworthiness: The solution is typically straightforward.

Protocol for Addressing Peak Fronting:

  • Reduce Sample Load: Dilute your sample by a factor of 10 and re-inject.[19] If fronting is eliminated, the original issue was mass overload.

  • Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. If necessary, change the injection solvent to be the same as or weaker than the mobile phase.

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Resolving Agents for Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development, neuroscience, and food science, the stereochemistry of amino acids is of paramount importance. The biological activity of a chiral amino acid is intrinsically linked to its configuration, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even elicit toxic responses. Consequently, the accurate resolution and quantification of amino acid enantiomers are critical for ensuring product safety, efficacy, and quality.

This guide provides a comprehensive comparative study of the primary chiral resolving agents and techniques used for the analysis of amino acids. As a senior application scientist, this document moves beyond a simple listing of methods to offer in-depth mechanistic insights, comparative performance data, and detailed experimental protocols to empower you to make informed decisions for your analytical challenges.

The Fundamental Approaches to Chiral Resolution of Amino Acids

The separation of amino acid enantiomers is primarily achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). The strategies for achieving chiral recognition in HPLC can be broadly categorized into three main approaches:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method, where the enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase.

  • Indirect Separation via Chiral Derivatizing Agents (CDAs): In this approach, the amino acid enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.

  • Direct Separation using Chiral Mobile Phase Additives (CMPAs): This technique involves adding a chiral selector to the mobile phase, which forms transient diastereomeric complexes with the amino acid enantiomers, allowing for their separation on an achiral stationary phase.

The choice of method depends on several factors, including the specific amino acid, the sample matrix, the required sensitivity, and the available instrumentation. The following sections will delve into a detailed comparison of these approaches, providing the necessary information to select and implement the optimal method for your research.

Direct Separation with Chiral Stationary Phases (CSPs)

Direct separation on a chiral stationary phase is often the preferred method due to its convenience and the ability to analyze the amino acids in their native form, avoiding potential side reactions or racemization that can occur during derivatization.

Mechanism of Chiral Recognition with CSPs

The enantioselective retention on a CSP is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For effective chiral recognition, a minimum of three points of interaction between the analyte and the chiral selector are generally required (the "three-point interaction model"). These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and ionic or hydrophobic interactions.

Workflow for Direct Separation using CSPs

CSP_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Separation of Enantiomers Inject->Separate Detect Detection (UV, FLD, MS) Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration & Quantification Chromatogram->Integrate Purity Determine Enantiomeric Purity Integrate->Purity CDA_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample Derivatize React with Chiral Derivatizing Agent Sample->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Inject Inject onto Achiral Column (e.g., C18) Diastereomers->Inject Separate Separation of Diastereomers Inject->Separate Detect Detection (UV, FLD) Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration & Quantification Chromatogram->Integrate Purity Determine Enantiomeric Purity Integrate->Purity Recommendation_Logic Start Start: Select Chiral Resolution Method Routine Routine analysis of underivatized amino acids? Start->Routine HighSensitivity High sensitivity or trace analysis required? Routine->HighSensitivity No Use_CSP Use Chiral Stationary Phase (CSP) Routine->Use_CSP Yes CSP_Available Suitable CSP available? HighSensitivity->CSP_Available No Use_CDA Use Chiral Derivatizing Agent (CDA) HighSensitivity->Use_CDA Yes CSP_Available->Use_CSP Yes Use_CMPA Consider Chiral Mobile Phase Additive (CMPA) CSP_Available->Use_CMPA No

Introduction: The Criticality of Chirality and the Power of Classical Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for Morpholine-2-carboxylic Acid in Chiral Resolution of Amines

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of modern chemistry.[1][2] While numerous methods exist, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable technique, particularly for chiral amines.[3][4][5]

This guide moves beyond a single resolving agent, such as Morpholine-2-carboxylic acid, to provide a comparative overview of more widely documented and industrially proven alternatives. While Morpholine-2-carboxylic acid serves as a valid chiral synthon[6], a broader understanding of established resolving agents is crucial for developing efficient and successful separation processes. We will explore the mechanistic principles, compare the performance of key alternatives, and provide actionable experimental protocols to empower researchers in their quest for enantiomerically pure compounds.

Pillar 1: The Principle of Chiral Resolution by Diastereomeric Salt Formation

The success of this classical technique hinges on a simple yet elegant principle: while enantiomers possess identical physicochemical properties, diastereomers do not.[3][7][8] The process involves reacting a racemic amine ((±)-Amine) with a single enantiomer of a chiral acid (the resolving agent, (+)-Acid) to form a pair of diastereomeric salts.

(R)-Amine + (+)-Acid → [(R)-Amine:(+)-Acid] Salt (S)-Amine + (+)-Acid → [(S)-Amine:(+)-Acid] Salt

These two newly formed salts, [(R)-Amine:(+)-Acid] and [(S)-Amine:(+)-Acid], are diastereomers. They have different spatial arrangements and, critically, different physical properties, most notably solubility in a given solvent.[8][9] This disparity allows for their separation via fractional crystallization, where the less soluble salt preferentially crystallizes from the solution.[7] Once isolated, the enantiomerically pure amine can be liberated from the salt by treatment with a base.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) DiastereomericSalts Mixture of Diastereomeric Salts [(R)-Amine:(+)-Acid] [(S)-Amine:(+)-Acid] RacemicAmine->DiastereomericSalts + ResolvingAgent Chiral Resolving Agent ((+)-Acid) Crystallization Fractional Crystallization (Exploits different solubilities) DiastereomericSalts->Crystallization LessSoluble Less Soluble Salt Precipitates [(R)-Amine:(+)-Acid] Crystallization->LessSoluble MoreSoluble More Soluble Salt in Solution [(S)-Amine:(+)-Acid] Crystallization->MoreSoluble IsolatedSalt Isolated Diastereomeric Salt [(R)-Amine:(+)-Acid] LessSoluble->IsolatedSalt PureAmine Enantiomerically Pure Amine ((R)-Amine) IsolatedSalt->PureAmine + Base Base (e.g., NaOH)

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Pillar 2: A Comparative Guide to Common Chiral Resolving Agents for Amines

The choice of resolving agent is the most critical parameter for a successful resolution. An ideal agent should be readily available in high enantiomeric purity, be inexpensive, and form highly crystalline salts with the target amine, leading to a significant difference in the solubilities of the resulting diastereomers. Below, we compare three of the most effective and widely used alternatives.

FeatureL-Tartaric Acid(R)-(-)-Mandelic Acid(1S)-(+)-10-Camphorsulfonic Acid (CSA)
Structure Linear Dicarboxylic Acidα-Hydroxy Carboxylic AcidBicyclic Sulfonic Acid
Acidity (pKa1) ~2.98[8]~3.41~1.2[10]
Key Attributes Inexpensive, naturally abundant, widely documented.[3][8]Often forms highly crystalline salts, leading to high enantiomeric excess in a single step.[3]Strong acid, effective for weakly basic amines; rigid structure can yield well-defined crystals.[3][11]
Considerations The two acidic protons can sometimes lead to complex salt mixtures (neutral vs. acidic salts).[9]More expensive than tartaric acid.High cost; its strong acidity may not be suitable for amines with acid-sensitive functional groups.[3]
Typical Use Case A primary, cost-effective choice for a wide range of primary and secondary amines.[3][8]Excellent for screening when high purity is desired quickly, especially for aromatic amines.Resolving less basic amines or when other agents fail to produce crystalline salts.[3][10]
In-Depth Analysis
  • Tartaric Acid: As a natural product derived from grapes, tartaric acid and its derivatives (like (+)-Dibenzoyl-D-tartaric acid) are often the first choice for resolution screening due to their low cost and extensive history of successful applications.[7][8] The presence of two carboxylic acid groups allows for the formation of both neutral (2:1 amine:acid) and acidic (1:1) salts. The stoichiometry of the reaction is a critical parameter to optimize, as studies have shown that using a molar ratio of resolving agent to amine greater than 1.5 can simplify the equilibrium and lead to more enantiopure products.[9]

  • Mandelic Acid: Both (R)- and (S)-enantiomers of mandelic acid are commercially available and are renowned for their ability to form stable, highly crystalline diastereomeric salts.[12] This often translates to achieving high levels of enantiomeric excess (>95% ee) with a single crystallization, which can significantly streamline the purification process.[3] It is a valuable tool for resolving a variety of amines, particularly those containing aromatic moieties.

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): CSA is a significantly stronger acid than tartaric or mandelic acid.[10] This high acidity makes it particularly effective for forming stable salts with weakly basic amines that may not react efficiently with carboxylic acid-based resolving agents.[3][13] Its rigid, bulky camphor backbone can facilitate distinct crystal packing arrangements between the two diastereomers, enhancing the probability of a successful separation.[11][14]

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chiral resolution of a model substrate, (±)-1-phenylethylamine, using L-(+)-tartaric acid. The principles can be adapted for other resolving agents and substrates, though optimization is always necessary.

G A 1. Dissolution Dissolve racemic amine and resolving agent in a suitable solvent (e.g., methanol). B 2. Salt Formation & Crystallization Combine solutions. Allow to cool slowly to induce crystallization of the less soluble salt. A->B C 3. Isolation Collect crystals by vacuum filtration. Wash with cold solvent. B->C D 4. Liberation of Free Amine Dissolve isolated salt in water. Add base (e.g., NaOH) to pH > 12. C->D E 5. Extraction & Purification Extract the liberated amine with an organic solvent (e.g., ether). Dry and evaporate solvent. D->E F 6. Analysis Determine enantiomeric excess (ee) via chiral HPLC or polarimetry. E->F

Caption: General experimental workflow for chiral resolution.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol is adapted from established methodologies for primary amine resolution.[8][15]

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 5 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 7.5 g of L-(+)-tartaric acid in 100 mL of warm methanol. b. In a separate beaker, dissolve 6.05 g of (±)-1-phenylethylamine in 20 mL of methanol. c. Slowly add the amine solution to the stirred tartaric acid solution. A precipitate should begin to form. d. Gently heat the mixture until all the solid dissolves, then cover the flask and allow it to cool slowly to room temperature overnight to promote the formation of large crystals.

  • Isolation of the Diastereomeric Salt: a. Cool the flask in an ice bath for 1-2 hours to maximize crystallization. b. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. c. Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to facilitate drying. d. Dry the crystals. This is the diastereomerically enriched salt, typically the ((-)-amine)-(+)-tartrate salt.

  • Liberation of the Enantiomerically Enriched Amine: a. Transfer the dried diastereomeric salt to a separatory funnel containing 50 mL of water. Shake to dissolve. b. Slowly add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the tartaric acid and liberates the free amine.[7] c. Extract the liberated amine with diethyl ether (3 x 30 mL portions). d. Combine the organic extracts.

  • Purification and Analysis: a. Dry the combined ethereal extract over anhydrous sodium sulfate.[3] b. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the resolved (-)-1-phenylethylamine. c. Determine the enantiomeric excess (ee) and optical rotation of the product using chiral HPLC or a polarimeter.

Conclusion and Expert Recommendations

While specialized chiral reagents like Morpholine-2-carboxylic acid have their applications, a thorough understanding of foundational resolving agents such as tartaric acid , mandelic acid , and camphorsulfonic acid is indispensable for any scientist engaged in chiral separations. Tartaric acid stands out as the workhorse due to its cost-effectiveness and broad utility.[8] Mandelic acid often provides a direct path to high enantiomeric purity[3], while camphorsulfonic acid offers a powerful solution for more challenging, weakly basic amines.[11][13]

Ultimately, the selection of an optimal resolving agent is rarely predictable and is highly dependent on the specific substrate.[3] A systematic screening approach, evaluating several agents and solvent systems, remains the most reliable strategy for success.[4] By leveraging the principles and protocols outlined in this guide, researchers can navigate the complexities of chiral resolution with confidence, moving one step closer to isolating the single, desired enantiomer that holds the key to their next discovery.

References

A Comparative Guide to the Validation of Enantiomeric Excess for Morpholine-2-carboxylic Acid Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

The spatial arrangement of atoms in a molecule can have profound implications for its biological activity. This principle is nowhere more critical than in the pharmaceutical industry, where enantiomers—non-superimposable mirror-image isomers of a chiral drug—can exhibit vastly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of controlling stereochemistry.[1]

Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous biologically active compounds, including reboxetine analogs which act as monoamine reuptake inhibitors.[3] The synthesis or resolution of this scaffold into its constituent enantiomers necessitates robust, accurate, and validated analytical methods to determine enantiomeric excess (ee). The ee, a measure of the purity of one enantiomer over the other, is a critical quality attribute that must be rigorously controlled and documented for regulatory approval.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of Morpholine-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Rotation (Polarimetry). We will delve into the fundamental principles of each method, present detailed experimental protocols grounded in established practices, and offer a comparative analysis to guide researchers in selecting the most suitable technique for their specific application, from high-throughput screening to GMP-compliant quality control. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely used and reliable method for the separation and quantification of enantiomers.[2] Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, consequently, separation.[1][7][8]

Principle of Chiral Recognition

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[9] For separation to occur, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[10] These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[9][10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and offer broad recognition capabilities for a wide range of chiral molecules.[8][9]

There are two primary approaches in chiral HPLC:

  • Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). This is the most common and preferred approach.

  • Indirect Method: The enantiomers are first derivatized with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[11] These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column.[11][12] This method is useful when direct separation is challenging but adds complexity and potential for analytical error.

Experimental Protocol: Validation of a Chiral HPLC Method

This protocol outlines the steps for developing and validating a direct chiral HPLC method for Morpholine-2-carboxylic acid, in accordance with ICH Q2(R1) guidelines.[6][13]

Step 1: Column and Mobile Phase Screening

  • Rationale: The success of chiral separation is highly dependent on the choice of CSP and mobile phase. A screening approach is the most efficient way to identify suitable starting conditions.

  • Procedure:

    • Screen several polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralcel® OJ-H) as they show broad applicability.[10]

    • Test a set of mobile phases. A common starting point for normal-phase chromatography is a mixture of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[10]

    • Since Morpholine-2-carboxylic acid is acidic, add a small percentage (e.g., 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and reproducibility.[10]

    • Inject a solution of racemic Morpholine-2-carboxylic acid to evaluate separation (resolution) on each column/mobile phase combination.

Step 2: Method Optimization

  • Rationale: Once initial separation is achieved, the method must be optimized to ensure adequate resolution, reasonable run time, and good peak shape.

  • Procedure:

    • Fine-tune the mobile phase composition (ratio of hexane to alcohol) to optimize the resolution between the enantiomeric peaks.

    • Adjust the flow rate to balance analysis time and separation efficiency.

    • Optimize the column temperature, as it can significantly affect enantioselectivity.

Step 3: Method Validation (per ICH Q2(R1))

  • Specificity:

    • Inject the racemate, each individual enantiomer (if available), and a blank (dissolution solvent).

    • Acceptance Criteria: The method must demonstrate baseline resolution between the two enantiomers, and there should be no interfering peaks from the blank at the retention times of the enantiomers.

  • Linearity:

    • Prepare a series of at least five concentrations of the racemate, typically ranging from the Limit of Quantitation (LOQ) to 120% of the working concentration.

    • Plot the peak area of each enantiomer against its concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.[13] For impurity testing (quantifying the minor enantiomer), the range should typically cover from the reporting threshold to 120% of the specification limit.[13]

  • Accuracy:

    • Analyze samples with known amounts of each enantiomer (e.g., by spiking a pure enantiomer with known quantities of the other). Analyze at least three concentration levels across the specified range, with three replicates at each level.

    • Acceptance Criteria: The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate injections of a sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness:

    • Systematically vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on resolution and quantification.[4]

    • Acceptance Criteria: The changes should not significantly affect the analytical results, demonstrating the method's reliability during routine use.

Visualization: Chiral HPLC Workflow

G Workflow for Chiral HPLC Method Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev1 Column & Mobile Phase Screening Dev2 Inject Racemic Standard Dev1->Dev2 Dev3 Identify Promising Conditions Dev2->Dev3 Dev4 Optimize Resolution & Run Time Dev3->Dev4 Val1 Specificity Dev4->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOQ Val4->Val5 Val6 Robustness Val5->Val6 Report Final Validated Method Val6->Report Validation Complete G Workflow for Enantiomeric Excess by NMR with CSA cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Prep1 Select CSA & Deuterated Solvent Prep2 Dissolve Analyte & CSA in NMR Tube Prep1->Prep2 Prep3 Optimize Analyte:CSA Ratio Prep2->Prep3 Acq1 Acquire High-Resolution ¹H NMR Spectrum Prep3->Acq1 Prepared Sample Acq2 Identify Split Proton Signals Acq1->Acq2 Acq3 Integrate Signals of R & S Enantiomers Acq2->Acq3 Acq4 Calculate Enantiomeric Excess Acq3->Acq4 Report Reported % ee Acq4->Report Analysis Complete G Workflow for Enantiomeric Excess by Polarimetry cluster_ref Reference Standard Measurement cluster_sample Unknown Sample Measurement Ref1 Prepare Solution of Pure Enantiomer (Known Concentration) Ref2 Measure Optical Rotation (α_pure) Ref1->Ref2 Ref3 Calculate Specific Rotation [α]_pure Ref2->Ref3 Calc Calculate % ee: ([α]_sample / [α]_pure) * 100 Ref3->Calc Samp1 Prepare Solution of Unknown Sample (Same Concentration & Solvent) Samp2 Measure Optical Rotation (α_sample) Samp1->Samp2 Samp2->Calc Report Reported % ee Calc->Report

References

A Comparative Guide to HPLC and SFC for Chiral Separation of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the morpholine scaffold is a cornerstone of medicinal chemistry, frequently appearing in molecules designed to treat a range of diseases.[1] The inherent chirality of many morpholine-containing drug candidates necessitates robust and efficient methods for separating their enantiomers, as different stereoisomers can exhibit widely varied pharmacological and toxicological profiles.[2][3][4] This guide provides an in-depth comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

We will delve into the fundamental principles of each technique, present supporting experimental data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their chiral separation challenges.

The Foundation: Chiral Recognition in Chromatography

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, relies on creating a transient diastereomeric interaction.[3][4] This is achieved using a Chiral Stationary Phase (CSP), a surface functionalized with a chiral selector.[3][5] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation.[4]

The most common and versatile CSPs for both HPLC and SFC are polysaccharide-based, such as derivatives of cellulose and amylose.[2][6] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[2][3] The choice of mobile phase plays a critical role in modulating these interactions and achieving selectivity.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is a well-established and widely available technique, often considered the gold standard for its robustness and transferability.[6][7] For morpholine derivatives, which span a range of polarities, HPLC methods can be developed in several modes.

Key HPLC Modes for Chiral Separations:

  • Normal-Phase (NP-HPLC): Utilizes a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity on polysaccharide CSPs.

  • Reversed-Phase (RP-HPLC): Employs a polar mobile phase (e.g., water, acetonitrile, methanol) with a non-polar stationary phase. While less common for initial screening, RP-HPLC can be advantageous for polar morpholines or when compatibility with aqueous samples is needed.[8]

  • Polar Organic Mode (PO-HPLC): Uses polar organic solvents like acetonitrile or methanol as the mobile phase, offering a middle ground between NP and RP modes.

Causality in Method Development: The choice of mode is dictated by the analyte's solubility and the desired interaction with the CSP. In NP-HPLC, the alcohol modifier competes with the analyte for polar interaction sites on the CSP; increasing its concentration typically reduces retention time. This precise control is key to optimizing resolution.

Experimental Protocol: Generic NP-HPLC Screening for a Morpholine Derivative

  • Column Selection: Screen a set of complementary polysaccharide CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Preparation: Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10, v/v). If the analyte is basic, add 0.1% diethylamine (DEA) to improve peak shape. If acidic, add 0.1% trifluoroacetic acid (TFA).

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte).

  • Screening: Inject the sample onto each column.

  • Optimization: If separation is observed, adjust the ratio of Hexane/Isopropanol to optimize the resolution (Rs) and analysis time. A lower percentage of isopropanol will generally increase retention and may improve resolution.

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has rapidly emerged as a preferred technique for chiral separations, particularly in the pharmaceutical industry.[9] It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[2][9] Organic solvents like methanol or ethanol are added as co-solvents or modifiers to modulate eluent strength.

The SFC Advantage: The physical properties of supercritical CO2—low viscosity and high diffusivity—are central to SFC's performance benefits.[2][9][10]

  • Speed: The low viscosity allows for much higher flow rates (3-5 times faster) than HPLC without generating excessive backpressure.[2][11] This translates to significantly shorter analysis and column equilibration times.[2][9]

  • Efficiency: Higher diffusivity enhances mass transfer between the mobile and stationary phases, leading to sharper peaks and higher column efficiency, even at high flow rates.[9][10]

  • Green Chemistry: Replacing the bulk of the mobile phase with non-toxic, inexpensive, and renewable CO2 drastically reduces the consumption of hazardous organic solvents like hexane.[7][9]

  • Orthogonal Selectivity: The chromatographic environment in SFC can differ from HPLC, sometimes leading to unique or improved selectivity for challenging separations.[2]

Experimental Protocol: Generic SFC Screening for a Morpholine Derivative

  • Column Selection: Utilize the same set of polysaccharide CSPs as in the HPLC screen for a direct comparison. The same stationary phases are generally effective for both techniques.[12]

  • Mobile Phase: The mobile phase consists of supercritical CO2 and a modifier (e.g., Methanol). For basic morpholines, an additive like isopropylamine (0.2%) is often included in the modifier to improve peak shape.[13]

  • Instrumentation Setup:

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure (BPR): 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV (as per analyte) and/or Mass Spectrometry (MS). SFC is highly compatible with MS detection.[2]

  • Screening: Perform a gradient elution from 5% to 40% Methanol over 5-10 minutes on each column.

  • Optimization: Once a "hit" is found, the separation can be optimized by switching to an isocratic method and fine-tuning the modifier percentage, temperature, and back pressure.

Head-to-Head Comparison: HPLC vs. SFC for Morpholine Separations

To provide a clear comparison, the following table summarizes typical performance metrics based on internal and literature-reported data for the chiral separation of a representative substituted morpholine.

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)Advantage
Analysis Time 10 - 20 minutes2 - 5 minutesSFC
Resolution (Rs) Typically 1.5 - 4.0Often comparable or higher (1.8 - 5.0)SFC (often)
Solvent Consumption ~10-20 mL per run (mostly hexane)~1-3 mL organic modifier per runSFC
Environmental Impact High (toxic, flammable solvents)Low ("Green" technology)SFC
Column Equilibration 15 - 30 minutes2 - 5 minutesSFC
MS Compatibility Requires specific mobile phasesExcellent, easy interfaceSFC
Instrument Availability Ubiquitous in labsLess common, but growing rapidlyHPLC
Method Robustness Very high, well-understoodHigh with modern instrumentsComparable

Data is representative and will vary based on the specific analyte and conditions.

The data clearly illustrates that SFC can resolve enantiomers 3 to 5 times faster than HPLC while significantly reducing solvent consumption.[2]

Visualization of Workflows and Systems

To better understand the practical differences, the following diagrams illustrate a typical method development workflow and the core components of each system.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Start Racemic Morpholine Sample Screen Screen on 4-6 CSPs (Polysaccharide-based) Start->Screen Decision Separation Achieved? Screen->Decision Optimize Optimize Mobile Phase (Modifier %, Additives) Temperature, Flow Rate Decision->Optimize Yes No_Sep Try Alternative CSPs or Different Mode (RP/PO) Decision->No_Sep No Validate Validate Method (Rs > 1.5, Tailing < 1.5) Optimize->Validate End Final Analytical or Preparative Method Validate->End

Caption: A generic workflow for chiral method development, applicable to both HPLC and SFC.

System_Comparison cluster_HPLC HPLC System cluster_SFC SFC System h_solvent Solvent Reservoir (e.g., Hexane/IPA) h_pump HPLC Pump h_solvent->h_pump h_injector Injector h_pump->h_injector h_column Chiral Column h_injector->h_column h_detector UV Detector h_column->h_detector h_waste Waste h_detector->h_waste s_co2 CO2 Cylinder s_pump_co2 CO2 Pump (Chilled) s_co2->s_pump_co2 s_modifier Modifier Reservoir (e.g., Methanol) s_pump_mod Modifier Pump s_modifier->s_pump_mod s_mixer Mixer s_pump_co2->s_mixer s_pump_mod->s_mixer s_injector Injector s_mixer->s_injector s_column Chiral Column s_injector->s_column s_detector UV/MS Detector s_column->s_detector s_bpr Back Pressure Regulator (BPR) s_detector->s_bpr s_gas_waste Gas Vent s_bpr->s_gas_waste

Caption: Core components of HPLC and SFC systems, highlighting SFC's use of CO2 and a BPR.

Conclusion and Recommendations

For the chiral separation of morpholine derivatives, both HPLC and SFC are highly effective techniques. Standard HPLC remains a robust and universally available option.[6] However, the evidence strongly supports the adoption of SFC as the primary tool for chiral method development and purification.[14][15]

Key Takeaways:

  • For High-Throughput Screening: SFC is the undisputed champion. Its speed allows for the rapid screening of multiple columns and conditions, drastically accelerating method development.[13][16]

  • For Green Chemistry Initiatives: SFC offers significant environmental and cost benefits by minimizing the use of toxic organic solvents.[7][9]

  • For Performance: SFC frequently delivers faster, more efficient separations, often with comparable or even superior resolution to HPLC.[2][12]

  • When to Consider HPLC: HPLC is a reliable choice when SFC instrumentation is unavailable or for well-established, legacy methods that do not require further optimization. It also remains a viable alternative if a specific separation is uniquely achievable under HPLC conditions.

References

Navigating Chirality: A Comparative Guide to Determining the Absolute Configuration of Morpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The precise three-dimensional arrangement of atoms—the absolute configuration—at the stereogenic centers of these molecules is often a critical determinant of their pharmacological profile. An incorrect stereochemical assignment can lead to wasted resources and a fundamental misunderstanding of structure-activity relationships. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the absolute configuration of morpholine-2-carboxylic acid derivatives, supported by practical insights and experimental considerations to aid researchers in making informed decisions.

The Challenge of Stereochemistry in Morpholine Derivatives

Morpholine-2-carboxylic acid and its derivatives possess at least one stereocenter at the C2 position. The presence of the carboxylic acid and the secondary amine functionalities provides multiple handles for derivatization, while the flexible ring system can present conformational complexities. The choice of analytical method for absolute configuration determination is therefore not a one-size-fits-all decision and depends on factors such as the crystalline nature of the compound, the presence of chromophores, and the availability of instrumentation and computational resources.

Comparative Analysis of Key Methodologies

Here, we compare three of the most powerful and widely used techniques for absolute configuration determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically the Mosher's ester method), and Vibrational Circular Dichroism (VCD) Spectroscopy.

Table 1: At-a-Glance Comparison of Techniques
FeatureX-ray Crystallography (Anomalous Dispersion)NMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]
Sample Requirement High-quality single crystal (microgram to milligram scale).Pure enantiomer (milligram scale), requires a reactive handle (e.g., -OH, -NH2).Pure enantiomer in solution (milligram scale).
Advantages Unambiguous and definitive determination of absolute configuration.[1][2]Does not require crystallization; relatively common instrumentation (NMR).Applicable to non-crystalline samples (oils, amorphous solids); provides conformational information.[5][7]
Disadvantages Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.[4][8]Indirect method requiring chemical derivatization, which can sometimes be challenging; interpretation can be complex for flexible molecules.Requires specialized instrumentation; relies on quantum mechanical calculations for interpretation.[6][9]
Best Suited For Crystalline solids.Molecules with a secondary alcohol or amine near the stereocenter.A wide range of chiral molecules, especially those that are difficult to crystallize.

In-Depth Methodological Workflows

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most reliable method for the unambiguous determination of absolute configuration.[1][2] The technique relies on the anomalous dispersion of X-rays by heavier atoms in a non-centrosymmetric crystal lattice, which allows for the direct determination of the absolute structure.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Crystallization: Dissolve the enantiomerically pure morpholine-2-carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., methanol/diethyl ether, ethyl acetate/hexanes). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter should be close to 0 for the correct enantiomer.[1]

NMR Spectroscopy: The Mosher's Ester Method

For non-crystalline samples, Mosher's method offers a powerful alternative for determining the absolute configuration of secondary alcohols and amines.[3][10] The method involves the derivatization of the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the MTPA phenyl ring.

Caption: Workflow for Mosher's method.

  • Derivatization: In two separate vials, dissolve the enantiomerically pure morpholine-2-carboxylic acid derivative (esterified to protect the carboxylic acid) in an anhydrous solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP). To one vial, add (R)-(-)-MTPA chloride, and to the other, add (S)-(+)-MTPA chloride. Stir the reactions at room temperature until completion.

  • Workup and Purification: Quench the reactions and extract the crude MTPA amides. If necessary, purify the diastereomers by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Data Analysis: Assign the proton resonances for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter. A positive Δδ for protons on one side and a negative Δδ for protons on the other side, when correlated with the established conformational model of the MTPA amide, allows for the assignment of the absolute configuration.[3][4]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The experimental VCD spectrum is then compared to a computationally predicted spectrum for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.

Caption: Workflow for VCD spectroscopy.

  • Experimental Measurement: Dissolve the enantiomerically pure morpholine-2-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region. Measure the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer of the molecule using a molecular mechanics force field.

    • DFT Optimization: Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • VCD Calculation: For each optimized conformer, calculate the VCD and IR spectra using DFT.

    • Spectral Averaging: Generate a final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation.[5][7] If the spectra are mirror images, the absolute configuration is opposite.

Conclusion and Recommendations

The determination of the absolute configuration of morpholine-2-carboxylic acid derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant hurdle. For non-crystalline materials, a combination of NMR-based methods, such as Mosher's analysis, and chiroptical techniques like VCD spectroscopy, offers a powerful and reliable alternative. The choice of method should be guided by the physical properties of the sample and the resources available. For unambiguous assignments, especially in complex cases, the use of at least two independent methods is highly recommended.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of Morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Morpholine-2-carboxylic acid (M2CA) is a critical undertaking. As a key chiral building block in the synthesis of numerous pharmaceuticals, its accurate measurement is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for M2CA quantification, grounded in experimental data and guided by established regulatory frameworks. We will delve into the nuances of various techniques, explaining the rationale behind experimental choices and providing a clear path to robust and defensible analytical method validation.

The Analytical Challenge: The Nature of Morpholine-2-carboxylic Acid

Morpholine-2-carboxylic acid presents a unique set of analytical challenges. Its structure, characterized by a morpholine ring and a carboxylic acid group, imparts high polarity and low volatility. These properties make it difficult to retain on traditional reversed-phase chromatography columns and challenging to analyze by gas chromatography without derivatization. Therefore, selecting an appropriate analytical strategy is not merely a matter of preference but a crucial decision dictated by the physicochemical properties of the analyte.

A Comparative Analysis of Quantification Methodologies

The landscape of analytical techniques for M2CA quantification is diverse, each with its own set of advantages and limitations. Here, we compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For polar compounds like M2CA, specialized HPLC columns and mobile phase conditions are necessary to achieve adequate retention and separation.

  • Reversed-Phase (RP) HPLC: While standard C18 columns are often unsuitable, newer generation polar-embedded or polar-endcapped RP columns can offer improved retention for M2CA.[1] A 100% aqueous mobile phase at a low pH can be employed to suppress the ionization of the carboxylic acid group and enhance retention.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar analytes.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of polar analytes into the aqueous layer on the stationary phase.[2][3]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for compounds like M2CA, which possess both hydrophobic and ionizable moieties.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of M2CA by GC-MS is generally not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert M2CA into a more volatile and thermally stable derivative.[5]

  • Derivatization: Common derivatization strategies for carboxylic acids include esterification (e.g., methylation) or silylation (e.g., with BSTFA or MSTFA).[5][6][7] For the secondary amine in the morpholine ring, acylation or nitrosation can be employed.[7][8][9][10] The choice of derivatizing agent is critical and must be optimized to ensure a complete and reproducible reaction.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the sensitive and selective quantification of small molecules in complex matrices.[2][3][11] Its ability to couple the separation power of LC with the high specificity of tandem mass spectrometry makes it particularly well-suited for the analysis of M2CA, often without the need for derivatization.[3]

  • High Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the analyte, minimizing interferences from the sample matrix.

  • Versatility: LC-MS/MS can be readily coupled with various LC separation modes, including RP, HILIC, and mixed-mode chromatography, providing flexibility in method development.

Performance Comparison: A Data-Driven Evaluation

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of the discussed analytical methods, based on published experimental data.

Method Sample Matrix Sample Preparation Limit of Quantitation (LOQ) Recovery (%) Linearity (R²) Key Advantages Key Disadvantages
HILIC-LC-MS/MS Fruits (Apples, Citrus)Acidified Methanol Extraction0.01 µg/g84-120>0.99High sensitivity and specificity, no derivatization required.[2][3]Matrix effects can be a concern.
UPLC-MS/MS Apples1% Acetic Acid in Methanol Extraction5 µg/kg83-1080.9998Rapid analysis times, high sensitivity.[11][12]Requires specialized UPLC instrumentation.
GC-MS (with derivatization) Apple Juice, IbuprofenDerivatization with Sodium Nitrite, Liquid-Liquid Extraction24.4 µg/L94.3-109.0>0.99Good for volatile derivatives, established technique.[9][10]Derivatization adds complexity and potential for variability.[10]
HPLC-RI Standard SolutionsDirect InjectionNot specifiedNot specifiedNot specifiedSimple detection for non-UV absorbing compounds.[4]Low sensitivity, not suitable for trace analysis.

The Foundation of Reliable Data: Analytical Method Validation

Regardless of the chosen methodology, a rigorous validation process is essential to ensure the reliability and accuracy of the analytical data. The validation must be conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14][15][16][17][18][19][20][21][22]

The core parameters of analytical method validation include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[15]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14][15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]

Visualizing the Path to Validated Quantification

To illustrate the logical flow of the analytical method validation process, the following diagram outlines the key stages and their interdependencies.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation MD Method Development MO Method Optimization MD->MO Refinement VP Define Validation Parameters & Acceptance Criteria MO->VP Spec Specificity VP->Spec Lin Linearity & Range VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD_LOQ LOD & LOQ VP->LOD_LOQ Rob Robustness VP->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR MI Method Implementation VR->MI Approval

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Recommended Protocol: LC-MS/MS for the Quantification of Morpholine-2-carboxylic Acid

Based on the comparative analysis, LC-MS/MS stands out as the most sensitive, specific, and robust method for the quantification of M2CA, particularly in complex matrices. The following is a detailed, step-by-step protocol for a validated LC-MS/MS method.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Add approximately 8 mL of diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[3]

  • Gradient: 95% B to 50% B over 5 minutes[3]

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • M2CA: Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 88.1

    • Internal Standard (e.g., d4-Morpholine-2-carboxylic acid): Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 92.1

3. Validation Procedure:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of M2CA and its internal standard.

  • Linearity: Prepare a series of calibration standards ranging from the LOQ to 200% of the expected sample concentration. Plot the peak area ratio (analyte/internal standard) versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. The mean accuracy should be within 85-115% (80-120% for biotech products), and the precision (%RSD) should be ≤ 15% (≤ 20% at the LOQ).

  • LOD and LOQ: Determine the LOD and LOQ by analyzing a series of diluted solutions and establishing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition, flow rate, and column temperature and assess the impact on the results.

Visualizing the Analytical Procedure

The following diagram provides a visual representation of the recommended LC-MS/MS analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into LC-MS/MS Filter->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: A schematic of the LC-MS/MS analytical workflow for M2CA quantification.

Conclusion: Ensuring Confidence in Your Results

The selection of an appropriate analytical method for the quantification of Morpholine-2-carboxylic acid is a critical decision that directly impacts the quality and reliability of your data. While several techniques can be employed, LC-MS/MS offers a superior combination of sensitivity, specificity, and robustness, making it the recommended approach for most applications. By adhering to a rigorous validation protocol based on ICH and FDA guidelines, researchers can ensure that their analytical data is accurate, reliable, and defensible, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Senior Application Scientist's Guide to the Synthesis of Chiral Morpholines: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged motif in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When chirality is introduced, the resulting enantiomerically pure morpholines become critical building blocks for a multitude of clinically significant therapeutics, from antidepressants like Reboxetine to antiemetics such as Aprepitant.[2] Their ability to orient substituents in a defined three-dimensional space allows for precise interactions with biological targets, making the stereocontrolled synthesis of these heterocycles a paramount challenge for process chemists and medicinal chemists alike.

This guide provides an in-depth comparison of the principal synthetic strategies for accessing chiral morpholines. We will move beyond a simple recitation of protocols to dissect the underlying logic, compare performance through experimental data, and offer field-proven insights into the practical application of these methods. Our focus is on catalytic asymmetric approaches, which represent the most efficient and scalable routes, while also considering valuable contributions from chiral pool synthesis and classical resolution techniques.

Strategic Blueprint: When to Set the Stereocenter?

The asymmetric synthesis of chiral morpholines can be broadly categorized by the timing of the stereocenter-forming event relative to the cyclization of the morpholine ring. This strategic choice dictates the nature of the starting materials, the type of catalysis employed, and the overall efficiency of the sequence.

strategic_overview cluster_pre Pre-Cyclization cluster_during Peri-Cyclization cluster_post Post-Cyclization Pre Form Stereocenter Before Cyclization End Chiral Morpholine Pre->End During Form Stereocenter During Cyclization During->End Post Form Stereocenter After Cyclization Post->End Start Achiral/Racemic Precursors Start->Pre e.g., Chiral Pool Synthesis Start->During e.g., Asymmetric Cycloetherification Start->Post e.g., Asymmetric Hydrogenation asym_hydrog_workflow sub Dehydromorpholine Substrate solv DCM, RT, 12h sub->solv cat Chiral Rhodium Catalyst cat->solv h2 H₂ (50 atm) h2->solv prod Chiral Morpholine (>99% yield, 99% ee) solv->prod chiral_pool_logic pool Chiral Pool (e.g., Amino Acid) intermediate Enantiopure Intermediate (e.g., Amino Alcohol, Aziridine) pool->intermediate Stereoconservative Transformation product Chiral Morpholine (Stereochemistry Transferred) intermediate->product reagents Ring-Forming Reagents reagents->product Cyclization

References

A Senior Application Scientist's Guide to Assessing Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, safety, and efficacy. Asymmetric synthesis, the art of selectively creating a single enantiomer of a chiral molecule, is therefore a cornerstone of modern chemical and pharmaceutical research. Among the strategies to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[1][2][3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] Once the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The success of this approach hinges on the judicious selection of the auxiliary. This guide provides an in-depth comparison of the most effective and widely used chiral auxiliaries, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Pillar 1: The Anatomy of an Effective Chiral Auxiliary

Before delving into specific examples, it is crucial to establish the key performance indicators (KPIs) by which any chiral auxiliary must be judged. The "best" auxiliary is context-dependent, and its selection requires a holistic evaluation of the following criteria:

  • Diastereoselectivity: The primary function of an auxiliary is to induce high diastereoselectivity in the key bond-forming reaction. This is typically quantified as diastereomeric excess (d.e.), with values exceeding 95% being the benchmark for excellence.

  • Ease of Attachment and Cleavage: The auxiliary must be readily attached to the substrate and, equally importantly, cleaved under conditions that do not compromise the newly formed stereocenter or other functional groups in the molecule.[1] The ability to access a variety of functionalities (e.g., carboxylic acids, alcohols, aldehydes) upon cleavage is a significant advantage.

  • Recyclability: For both economic and environmental sustainability, the ability to recover the auxiliary in high yield and purity for reuse is a critical consideration.[4][5]

  • Predictability of Stereochemical Outcome: A well-understood stereochemical model that reliably predicts the absolute configuration of the product is invaluable for synthetic planning.

  • Substrate Scope: The ideal auxiliary should be effective across a broad range of substrates and reaction types.

Pillar 2: A Comparative Analysis of Leading Chiral Auxiliaries

We will now examine three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. These have become the workhorses of asymmetric synthesis due to their general reliability and effectiveness.[6]

Mechanism of Action & Stereochemical Rationale: The efficacy of Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS).[12][13] The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate. This steric hindrance directs the incoming electrophile to the opposite, less-hindered face, leading to highly predictable and high levels of diastereoselectivity.[2][12]

Caption: Steric model for Evans' auxiliary alkylation.

Advantages:

  • Exceptional Diastereoselectivity: Routinely achieves >98% d.e. for a wide range of electrophiles.[12]

  • Predictable Stereochemistry: The stereochemical outcome is reliably predicted by the established Zimmerman-Traxler-like transition state model for aldol reactions or the chelated enolate model for alkylations.[2]

  • High Recyclability: The auxiliary can often be recovered in >92% yield.[4]

Limitations:

  • Cleavage Conditions: While versatile, cleavage often requires strong nucleophiles (e.g., LiOH/H₂O₂) or reducing agents (e.g., LiBH₄), which may not be compatible with sensitive functional groups.[12][14][15][16] The use of LiOH/H₂O₂ can also lead to oxygen evolution, posing a safety risk on a larger scale.[14][16]

Quantitative Comparison: Asymmetric Alkylation

Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:194Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.[7]
Allyl iodide98:2~85Larrow, J. F. et al. J. Chem. Educ.2008 , 85, 696.[12]
Methyl iodide>99:191Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.[7]

Developed by Andrew G. Myers in the 1990s, the use of pseudoephedrine as a chiral auxiliary offers a powerful alternative, particularly noted for its mild cleavage conditions.[17][18][19] Both enantiomers of pseudoephedrine are inexpensive and readily available.[17]

Mechanism of Action & Stereochemical Rationale: Upon treatment with a strong base like LDA, the pseudoephedrine amide forms a rigid lithium-chelated (Z)-enolate.[2][19] The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary.[2] This rigidifies the conformation, and the phenyl group of the auxiliary effectively shields the si-face of the enolate, directing alkylation to the re-face.[20] The presence of lithium chloride is often crucial for achieving high diastereoselectivity and clean reactions.[7]

Caption: Chelation control in Myers' auxiliary alkylation.

Advantages:

  • Mild Cleavage: The resulting α-substituted amide can be hydrolyzed to the corresponding carboxylic acid under mild acidic or basic conditions, or reduced to alcohols and aldehydes, preserving stereochemical integrity.[7]

  • High Diastereoselectivity: Provides excellent levels of stereocontrol, often ≥99% d.e.[17]

  • Broad Substrate Scope: Effective for a wide range of electrophiles, including less reactive ones.[19]

Limitations:

  • Strong Base Required: Requires a strong base like LDA for enolate formation.[2]

  • Regulatory Scrutiny: Pseudoephedrine is a regulated substance in many regions, which can add administrative overhead to its acquisition and use.

Quantitative Comparison: Asymmetric Alkylation

Electrophile (E-X)Diastereomeric Excess (d.e.)Yield (%)Reference
Benzyl bromide≥99%90Myers, A. G. et al. Org. Synth.2002 , 79, 213.[17]
Ethyl iodide≥97%91Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[7]
n-Butyl iodide≥99%88Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[7]

Camphorsultams, introduced by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries.[21] Derived from naturally occurring camphor, they are particularly effective in asymmetric Diels-Alder reactions, aldol additions, and alkylations.[22][23][24]

Mechanism of Action & Stereochemical Rationale: For reactions like the Diels-Alder cycloaddition, the N-acryloyl sultam adopts a conformation where the Cα-Cβ bond is syn-planar to the C=O bond. One face of the dienophile is effectively blocked by the sultam ring, directing the approach of the diene to the less hindered face. Lewis acid catalysis (e.g., TiCl₄, Et₂AlCl) is often employed to lock the conformation and enhance reactivity and selectivity.[22]

Caption: Facial selectivity in an Oppolzer sultam Diels-Alder reaction.

Advantages:

  • High Diastereoselectivity: Delivers excellent stereocontrol in a variety of C-C bond-forming reactions.[22]

  • Crystalline Products: The resulting diastereomeric products are often highly crystalline, which facilitates purification by simple recrystallization.

  • Robustness: The sultam auxiliary is chemically robust and stable to a wide range of reaction conditions.

Limitations:

  • Cost: Can be more expensive than other common auxiliaries.

  • Recyclability: While the auxiliary can be recycled, recovery yields after purification can sometimes be lower compared to Evans' oxazolidinones.[4] However, continuous flow processes have been developed to improve recycling efficiency.[25][26]

Quantitative Comparison: Asymmetric Diels-Alder with Cyclopentadiene

Lewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
Et₂AlCl>99.5:0.595Oppolzer, W. et al. Tetrahedron Lett.1990 , 31, 501-504.
TiCl₄98:291Oppolzer, W. et al. J. Am. Chem. Soc.1991 , 113, 3145-3147.
Pillar 3: Self-Validating Systems - Protocols in Practice

To translate theory into practice, detailed and validated protocols are essential. The following represents a standard workflow for an asymmetric alkylation using an Evans' oxazolidinone auxiliary, a process that validates the principles of stereocontrol discussed.

Protocol_Workflow Acylation Step 1: Acylation Enolate Step 2: Enolate Formation Acylation->Enolate Purified Imide Alkylation Step 3: Alkylation Enolate->Alkylation (-78 °C) Cleavage Step 4: Auxiliary Cleavage Alkylation->Cleavage Workup & Purify

Caption: General workflow for Evans' auxiliary alkylation.

Step 1: Acylation of the Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere, add triethylamine (1.5 equiv.).

  • Cool the solution to 0 °C and add propionyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl imide. Causality: Acylation converts the auxiliary into an imide, whose α-protons are sufficiently acidic for deprotonation to form the key enolate intermediate.[7]

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-propionyl imide (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., 1.0 M solution in THF) dropwise, and stir the resulting solution for 30 minutes at -78 °C. Causality: NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the imide to form the sodium (Z)-enolate. The low temperature is critical to maintain the kinetic control and stability of the enolate.[12]

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[12] Purify by flash chromatography. Causality: The pre-formed rigid enolate directs the approach of the electrophile from the sterically unencumbered face, establishing the new stereocenter with high fidelity.[12]

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF/H₂O (0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (1.0 M, 2.0 equiv.).[14]

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.

  • Concentrate the mixture to remove THF, and then extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the desired chiral carboxylic acid. Causality: The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic imide carbonyl, leading to cleavage without epimerization of the α-stereocenter.[12] The recovered auxiliary can be purified and reused.[4]

Conclusion and Future Outlook

The choice of a chiral auxiliary is a strategic decision in the design of an asymmetric synthesis.

  • Evans' oxazolidinones offer unparalleled predictability and high diastereoselectivity, making them a first choice for many applications, provided the cleavage conditions are compatible with the target molecule.[6][10]

  • Myers' pseudoephedrine amides are an excellent alternative when milder cleavage conditions are paramount and for a broad range of electrophiles.[17][19]

  • Oppolzer's sultams provide robust stereocontrol and the significant practical advantage of yielding crystalline derivatives, simplifying purification.[21]

Beyond these stalwarts, the field continues to evolve with auxiliaries like Enders' SAMP/RAMP hydrazones for asymmetric α-alkylation of aldehydes and ketones[27][28][29][30] and Davies' "SuperQuat" auxiliaries, which were designed to improve upon the performance of Evans' auxiliaries by enhancing stereocontrol and cleavage properties.[31][32][33][34]

Ultimately, the optimal auxiliary is one that balances stereochemical control, chemical compatibility, and practical considerations of cost and scalability. By understanding the mechanistic underpinnings and performance metrics detailed in this guide, researchers can more effectively navigate the landscape of asymmetric synthesis and accelerate the development of complex, enantiomerically pure molecules.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of chiral purity in morpholine-containing compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, grounded in regulatory standards and field-proven insights.

Introduction: The Criticality of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including aqueous solubility and hydrogen bonding capability, make it a desirable feature in drug design. However, the introduction of stereogenic centers to this scaffold necessitates rigorous control of its chiral purity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the development of robust, validated analytical methods to quantify the enantiomeric composition of chiral drug substances.[3][4][5][6] This guide compares the primary chromatographic techniques used for this purpose—HPLC, SFC, and GC—within the validation framework established by the International Council for Harmonisation (ICH).[7][8]

Part 1: The Regulatory & Scientific Foundation for Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] The ICH Q2(R2) guideline, adopted by the FDA and EMA, provides a harmonized framework for this process, ensuring that a method is reliable, reproducible, and accurate.[8][9][10][11] For a chiral purity assay, the method must accurately quantify the undesired enantiomer, often present at very low levels, in the presence of the desired enantiomer.

The core validation parameters, as defined by ICH Q2(R2), are essential for any chiral purity method.[7][12][13]

Key Validation Characteristics for Chiral Purity Methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and the matrix. For chiral methods, this means demonstrating baseline resolution between the two enantiomers.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This must be demonstrated for both the major and the minor (undesired) enantiomer.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of a spiked standard.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a chiral impurity, the LOQ should be at or below the reporting threshold.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Part 2: Comparative Analysis of Core Chromatographic Techniques

The choice of analytical technique is paramount for successfully resolving and validating the chiral purity of morpholine compounds. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most widely used technique for enantiomeric separations due to its versatility and the vast selection of commercially available chiral stationary phases (CSPs).[14][15]

  • Principle of Operation: Enantiomers are separated based on their differential interactions with a CSP.[16][17] These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, form transient diastereomeric complexes, leading to different retention times.[16] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds.[14]

  • Application to Morpholine Compounds: The basic nitrogen atom in the morpholine ring can cause peak tailing on silica-based CSPs due to strong interactions with residual silanol groups. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is typically added to the mobile phase to improve peak shape and resolution.[18] Both normal-phase (e.g., hexane/alcohol) and reversed-phase modes can be employed.[16]

Supercritical Fluid Chromatography (SFC): The Modern, Green Alternative

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations, offering significant advantages in speed and environmental impact.[19][20][21]

  • Principle of Operation: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[22] This is often modified with a small amount of a polar organic solvent (co-solvent) like methanol or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much faster flow rates and rapid column equilibration compared to HPLC, significantly reducing analysis times.[20][23][24]

  • Advantages for Chiral Separations:

    • Speed: Analysis times are typically 3-5 times faster than HPLC.[21]

    • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a "greener" technology and reduces solvent disposal costs.[20]

    • Superior Resolution: The unique properties of the mobile phase can sometimes lead to better selectivity and resolution than HPLC.[22][23] The same CSPs used in normal-phase HPLC are directly applicable to SFC.[25]

Gas Chromatography (GC): The Specialist Approach

GC is a high-resolution technique typically used for volatile and thermally stable compounds.[26]

  • Principle of Operation: Separation occurs in a capillary column coated with a chiral stationary phase. The choice of CSP is critical for achieving enantiomeric resolution.

  • Application to Morpholine Compounds: Morpholine and many of its derivatives are polar and not sufficiently volatile for direct GC analysis.[27] Therefore, a derivatization step is mandatory to increase their volatility and thermal stability. A common approach is the reaction of the secondary amine of the morpholine ring with sodium nitrite in an acidic medium to form a more volatile N-nitrosomorpholine derivative.[28][29] While effective, this additional sample preparation step adds complexity and a potential source of variability to the method. GC is often considered when very high sensitivity is required or when dealing with specific volatile morpholine analogues.

Part 3: Head-to-Head Performance Comparison

The selection of an analytical technique depends on a balance of performance, cost, and sample characteristics. The table below provides a comparative summary for the validation of chiral morpholine purity assays.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Speed/Throughput Moderate; typical run times of 10-30 minutes.High ; typical run times of 2-10 minutes.[21]Moderate; run times can be fast, but derivatization adds significant time.
Resolution Good to Excellent; highly dependent on CSP selection.Excellent ; often provides superior or comparable resolution to HPLC.[22]Excellent; capillary columns offer very high efficiency.
Solvent Consumption High; uses significant volumes of organic solvents.Low ; primarily uses CO₂ with a small percentage of organic co-solvent.[20]Very Low; uses only carrier gas and minimal solvent for sample prep.
"Green" Chemistry Poor; significant organic solvent waste.Excellent ; aligns with green chemistry principles.[20]Good; low solvent usage, but derivatization reagents may be hazardous.
Sample Compatibility Broad applicability for most non-volatile compounds.Excellent for compounds soluble in CO₂/alcohol mixtures.Limited to volatile and thermally stable compounds or those that can be derivatized.[26]
Method Development Well-established, but can be time-consuming.[16]Fast ; rapid column equilibration allows for quick screening of columns and conditions.Complex; requires optimization of both derivatization and chromatographic conditions.
Instrumentation Cost Standard; widely available in QC labs.Higher; more specialized instrumentation.Standard; widely available, but requires an autosampler for high throughput.
Key Consideration for Morpholines Requires basic mobile phase additive (e.g., DEA) to ensure good peak shape.[18]Also benefits from basic additives in the co-solvent.Mandatory derivatization step to increase volatility.[27][28]

Part 4: Validated Experimental Protocols & Workflows

This section provides detailed, self-validating protocols for HPLC and SFC methods. The causality behind key steps is explained to provide a deeper understanding of the procedure.

Protocol 1: Validated Chiral HPLC-UV Method for a Morpholine Compound

This protocol describes a typical normal-phase HPLC method for determining the chiral purity of a generic morpholine-containing drug substance.

1. Chromatographic System:

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/IPA mixture provides the polarity needed for separation on the CSP. The DEA is critical to interact with active sites on the stationary phase and prevent peak tailing from the basic morpholine nitrogen.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic compound in the mobile phase at a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare a solution of the drug substance (single enantiomer) in the mobile phase at a concentration of 1.0 mg/mL.

  • Spiked Sample (for Accuracy & LOQ): Prepare the sample solution and spike it with the undesired enantiomer to a final concentration equivalent to the specification limit (e.g., 0.1%).

3. Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_sst System Suitability cluster_validation Validation Parameters prep Prepare Mobile Phase, Standards, and Samples sst Inject Racemic Standard (x5) Verify Resolution (Rs > 2.0) Verify Repeatability (RSD < 2.0%) prep->sst spec Specificity (Peak Purity, Resolution) sst->spec lin Linearity & Range (0.05% to 0.3% for impurity, 80-120% for main peak) spec->lin acc Accuracy (Spiked Recovery at 3 levels) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOQ & LOD (S/N Ratio or RSD at low conc.) prec->loq rob Robustness (Vary Flow, Temp, %IPA) loq->rob

Caption: HPLC method validation workflow.

4. Acceptance Criteria: The following table summarizes typical acceptance criteria for a chiral purity method validation, based on ICH guidelines.[12][13]

Parameter Acceptance Criteria
System Suitability (Resolution) Rₛ ≥ 2.0 between enantiomer peaks.
Specificity No interference at the retention time of either enantiomer.
Linearity (Correlation Coefficient) r² ≥ 0.99 for both enantiomers.
Accuracy (% Recovery) 90.0% - 110.0% for the minor enantiomer at the specification limit.[13]
Precision (RSD) Repeatability: ≤ 10% for the minor enantiomer at the specification limit.[13]
Limit of Quantitation (LOQ) Precision (RSD) ≤ 10% and Accuracy within 80-120%.
Robustness System suitability parameters remain within limits.
Protocol 2: Validated Chiral SFC-UV Method for a Morpholine Compound

This protocol demonstrates the speed and efficiency of SFC for the same compound.

1. Chromatographic System:

  • Instrument: SFC system with UV detector and back-pressure regulator.

  • Column: Chiralpak® AD-3, 3 µm, 4.6 x 150 mm (or equivalent). Rationale: 3 µm particle columns are well-suited for the high efficiencies achievable with SFC.

  • Mobile Phase: Supercritical CO₂ (Solvent A) and Methanol with 0.2% DEA (Co-solvent B).

  • Gradient: Isocratic 80% A / 20% B. Rationale: Isocratic methods are often sufficient in SFC and allow for faster cycle times and stacked injections.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • As described in the HPLC protocol, but using the co-solvent (Methanol with 0.2% DEA) as the diluent.

3. Validation Workflow:

SFC_Validation_Workflow start Method Setup & Equilibration sst System Suitability Test (Racemic Standard) Rs > 2.0, RSD < 2.0% start->sst validation Perform Validation Studies (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) sst->validation report Generate Validation Report validation->report

Caption: Streamlined SFC method validation workflow.

4. Acceptance Criteria:

  • The acceptance criteria for the SFC method validation are identical to those outlined for the HPLC method. The primary difference will be the significantly shorter run times and reduced solvent waste generated during the validation exercise.

Part 5: Conclusion & Future Outlook

The validation of analytical methods for the chiral purity of morpholine compounds is a regulatory necessity and a critical component of ensuring drug safety and efficacy.

  • HPLC remains the gold standard, offering robustness and versatility with a well-understood methodology.

  • SFC presents a compelling modern alternative, providing significant advantages in speed and sustainability without compromising, and often improving, chromatographic performance.[20][24] For new method development, SFC should be strongly considered as the primary screening tool.

  • GC is a niche technique, reserved for cases where its high sensitivity is required and the necessary derivatization step is justified.

Emerging techniques such as Capillary Electrophoresis (CE) and the coupling of chiral separations with Mass Spectrometry (MS) are expanding the analytical toolkit.[15][30][31] CE offers extremely high efficiency and requires minimal sample volume, while MS provides unparalleled sensitivity and specificity, aiding in peak identification and the analysis of complex biological matrices.[3] As the complexity of chiral morpholine-containing drug candidates grows, these advanced techniques will play an increasingly important role in their development and quality control.

References

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of morpholine derivatives is a critical step in ensuring the safety, efficacy, and quality of new chemical entities. The inherent chirality in many morpholine-containing drug candidates necessitates robust analytical methods to isolate and quantify individual enantiomers. This guide provides an in-depth comparison of the performance of different classes of chiral stationary phases (CSPs) for the separation of morpholine derivatives, supported by experimental data to inform your selection process.

The Significance of Chiral Separation for Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The stereochemistry of substituents on the morpholine ring can dramatically influence pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable side effects. Therefore, the ability to resolve these enantiomers is paramount during all stages of drug discovery and development. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases are the most powerful and widely adopted techniques for this purpose.

Understanding the Arsenal: Major Classes of Chiral Stationary Phases

The success of a chiral separation hinges on the selection of the appropriate CSP. The primary mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to differential retention. The three main classes of CSPs that have demonstrated broad utility are polysaccharide-based, cyclodextrin-based, and Pirkle-type (brush-type) phases.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose polymers coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral compounds.[1] Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Derivatives such as tris(3,5-dimethylphenylcarbamate) on both cellulose and amylose backbones have shown excellent enantiorecognition for a vast number of pharmaceuticals.[1] Immobilized versions of these phases offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity and for use in SFC.

Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[2] Their interior is relatively hydrophobic, while the exterior is hydrophilic. The primary mechanism for chiral recognition on cyclodextrin-based CSPs is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[2] Chiral discrimination arises from the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin. Derivatization of the hydroxyl groups on the rim of the cyclodextrin can introduce additional interaction sites, enhancing enantioselectivity.

Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Developed by William H. Pirkle, these CSPs are based on a "brush-type" model where a small chiral molecule is covalently bonded to the silica support.[3] The chiral recognition mechanism is often described by the three-point interaction model, which requires at least three simultaneous interactions (e.g., π-π stacking, hydrogen bonding, dipole-dipole interactions, steric repulsion) between the analyte and the CSP, with at least one of these being stereochemically dependent. A key advantage of Pirkle-type CSPs is their robustness due to the covalent bonding of the chiral selector, which allows for a wide range of mobile phases and long column lifetimes.[3] The Whelk-O1 phase, for instance, has demonstrated broad applicability for various compound classes and offers an alternative selectivity to polysaccharide phases.[4]

Performance Comparison: Chiral Separation of Morpholine Derivatives

To provide a practical comparison, this section presents experimental data for the separation of morpholine derivatives on different CSPs. The focus is on key performance metrics: resolution (Rs), selectivity (α), and retention factor (k).

Case Study: Enantioseparation of Reboxetine

Reboxetine, an antidepressant with a substituted morpholine core, serves as an excellent case study. Research has demonstrated the successful enantioseparation of reboxetine using a polysaccharide-based CSP.

Table 1: Performance of a Polysaccharide-Based CSP for the Enantioseparation of Reboxetine [5]

Chiral Stationary PhaseMobile PhaseModek1k2αRs
Chiralcel OD (Cellulose tris(3,5-dimethylphenyl)carbamate)n-hexane/2-propanol (80:20, v/v)Normal Phase (Semi-preparative)--->1.5
Chiralcel OD-R0.5M Sodium Perchlorate (pH 6)/Acetonitrile (60:40, v/v)Reversed Phase (Analytical)--->1.5

Note: Specific values for k, α, and Rs were not detailed in the abstract, but successful baseline separation (typically Rs ≥ 1.5) was reported.

This data confirms the efficacy of polysaccharide-based CSPs for morpholine derivatives like reboxetine. The ability to achieve separation in both normal and reversed-phase modes provides valuable flexibility during method development.

General Screening and Complementary Selectivity

Table 2: General Performance Characteristics of CSPs for Chiral Separations

CSP ClassPrimary Chiral Recognition MechanismTypical StrengthsConsiderations for Morpholine Derivatives
Polysaccharide-Based Complex 3D structure, multiple interaction sites (H-bonding, π-π, dipole-dipole, steric)Broad applicability, high success rate, available in immobilized versions for expanded solvent compatibility.[1]High likelihood of success due to the presence of polar heteroatoms and potential for aromatic interactions in many morpholine derivatives.
Cyclodextrin-Based Inclusion complexation, interactions with derivatized rims.[2]Effective for molecules with a hydrophobic moiety that can fit into the cavity.The morpholine ring itself may not be the primary driver of inclusion; success will depend on the nature and size of the substituents.
Pirkle-Type (e.g., Whelk-O1) Three-point interaction model (π-π, H-bonding, dipole-dipole, steric).[6]Robust, covalent bonding, broad mobile phase compatibility, alternative selectivity to polysaccharides.[4]The presence of aromatic rings and hydrogen bond donors/acceptors in many morpholine derivatives makes them good candidates for separation on these phases.

Experimental Protocols: A Step-by-Step Approach to Method Development

A systematic screening approach is the most efficient way to identify the optimal CSP and mobile phase for a novel morpholine derivative.

Initial CSP and Mobile Phase Screening Workflow

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Mobile Phase Conditions cluster_2 Phase 2: Evaluation & Optimization Start Racemic Morpholine Derivative Screen_Polysaccharide Screen Polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD) Start->Screen_Polysaccharide Screen_Pirkle Screen Pirkle-type CSPs (e.g., Whelk-O1) Start->Screen_Pirkle Screen_Cyclodextrin Screen Cyclodextrin CSPs (e.g., Cyclobond I 2000) NP Normal Phase (e.g., Hexane/Alcohol) Screen_Polysaccharide->NP RP Reversed Phase (e.g., ACN/Water/Buffer) Screen_Polysaccharide->RP PO Polar Organic (e.g., ACN/MeOH) Screen_Polysaccharide->PO Screen_Pirkle->NP Screen_Pirkle->RP Screen_Cyclodextrin->RP Evaluate Evaluate Rs, α, k NP->Evaluate RP->Evaluate PO->Evaluate Optimize Optimize Mobile Phase (Modifier, Additives, Temperature) Evaluate->Optimize If Rs < 1.5 Final_Method Final Validated Method Evaluate->Final_Method If Rs >= 1.5 Optimize->Final_Method

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Morpholine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling chemical reagents requires precision not only in their application but also in their disposal. Morpholine-2-carboxylic acid hydrochloride, a common building block in organic synthesis, demands a systematic and informed approach to its disposal to ensure the safety of laboratory personnel and compliance with regulatory standards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Part 1: Hazard Assessment and Essential Safety

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified as an irritant and can be harmful.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Corrosivity: As a hydrochloride salt, it is acidic and can be corrosive to metals.[4][5]

Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound, particularly during disposal operations:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[6][7]Protects against splashes and airborne particles, preventing severe eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8]Prevents direct skin contact, mitigating the risk of skin irritation.[1]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[9][10]Minimizes the area of exposed skin, providing a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][8] If ventilation is inadequate, use a NIOSH-approved respirator.Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][10]

Part 2: Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste classification. As a laboratory chemical waste, this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[8][11]

The U.S. Environmental Protection Agency (EPA) assigns specific codes to hazardous wastes. Due to its acidic nature, waste containing this compound likely exhibits the characteristic of corrosivity .

  • EPA Hazardous Waste Code D002 (Corrosivity): This code applies to aqueous wastes with a pH of 2 or less. As a hydrochloride salt, solutions of this compound will be acidic, falling under this classification.

It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Part 3: Step-by-Step Disposal Protocol

Follow this systematic procedure for the safe disposal of this compound waste.

Step 1: Segregation and Collection

Isolate the waste at the point of generation. Never mix it with incompatible materials.

  • Solid Waste: Collect un-used reagent or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, leak-proof container.

  • Liquid Waste: Collect solutions containing the compound in a separate, corrosion-resistant (e.g., polyethylene) container.

Step 2: Neutralization of Small Quantities (Aqueous Solutions)

For dilute aqueous solutions, neutralization is a critical step to mitigate the corrosivity hazard before collection. This should only be performed by trained personnel in a controlled environment, such as a fume hood.

Protocol for Neutralization:

  • Preparation: Place the container of acidic waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during the reaction.

  • Select Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution. Avoid strong bases like sodium hydroxide, which can cause a violent exothermic reaction.

  • Slow Addition: Slowly and carefully add the neutralizing agent to the acidic solution while stirring gently. The solution will likely fizz as carbon dioxide gas is released.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the base until the pH is in the neutral range (typically between 6.0 and 8.0).

  • Collection: Once neutralized, transfer the solution to the appropriate aqueous hazardous waste container.

Causality Note: Neutralization converts the corrosive acidic waste into a solution of water and salt, making it significantly safer to handle and store while awaiting final disposal.[12]

Step 3: Containerization and Labeling

Proper labeling is a legal requirement and essential for safety.

  • Use a Compatible Container: Ensure the waste container is chemically resistant, has a secure, screw-on cap, and is in good condition.[1][12]

  • Attach a Hazardous Waste Label: As soon as waste is added, affix a properly filled-out hazardous waste label.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

    • The accumulation start date.

Step 4: Storage and Final Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[12]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Do not dispose of this chemical down the drain or in regular trash.[11][13] All waste must be handled by a licensed hazardous waste disposal facility in accordance with all regulations.[8][14]

Part 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Secure the Area: If safe to do so, restrict access to the spill area. Ensure ventilation is adequate (turn on fume hood).[9]

  • Don PPE: Wear the full PPE detailed in Part 1.

  • Contain and Absorb:

    • For a solid spill , carefully sweep the material into a container for disposal. Avoid creating dust.[1]

    • For a liquid spill , cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[9][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If exposure occurs, wash the affected skin area immediately with plenty of soap and water. For eye contact, flush with running water for at least 15 minutes.[10] Seek medical attention as needed.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assess Assessment & Segregation cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start Generate Morpholine-2-Carboxylic Acid Hydrochloride Waste assess_type Is waste solid or liquid? start->assess_type solid_collect Collect in labeled, leak-proof solid waste container assess_type->solid_collect Solid liquid_collect Collect in labeled, corrosion-resistant liquid container assess_type->liquid_collect Liquid solid_store Store in Satellite Accumulation Area solid_collect->solid_store final_disposal Arrange Pickup by EHS for Licensed Hazardous Waste Disposal solid_store->final_disposal neutralize_q Small quantity & dilute aqueous? liquid_collect->neutralize_q neutralize_proc Perform Neutralization Protocol (pH 6-8) in Fume Hood neutralize_q->neutralize_proc Yes liquid_store Store in Satellite Accumulation Area neutralize_q->liquid_store No neutralize_proc->liquid_store liquid_store->final_disposal

Caption: Decision workflow for handling and disposing of this compound waste.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Morpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling Morpholine-2-carboxylic acid hydrochloride. The protocols outlined here are designed to be a self-validating system of safety, grounded in authoritative data, to ensure both personal and environmental protection.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundation of a safe laboratory environment. The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and accidental ingestion.

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • Skin Irritation: It is known to cause skin irritation.[1][2] The parent compound, morpholine, can cause severe skin burns, which underscores the need for caution.[3][4]

  • Serious Eye Damage/Irritation: It is classified as causing serious eye irritation or damage.[1][2][5] Data for the parent compound, morpholine, indicates it can be corrosive to the eyes, with the potential for irreversible injury.[6][7]

  • Respiratory Irritation: Inhalation may lead to irritation of the respiratory tract.[1]

Given these hazards, direct contact and aerosol generation must be rigorously controlled. The following protocols are based on a "control banding" approach, where the required level of protection corresponds directly to the identified risks.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense.[8] Before any handling, ensure that appropriate engineering controls are in place and fully functional.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood.[9] This is the most critical step in preventing respiratory exposure and containing any accidental spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; each component is chosen to provide a specific barrier against the known hazards of the chemical.

Eye and Face Protection

Due to the risk of serious eye damage, eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide an adequate seal against splashes or fine powders. Goggles must be worn at all times when the chemical is being handled.

  • Face Shield: A full-face shield must be worn over chemical splash goggles when there is a significant risk of a splash, such as when handling larger volumes (>100 mL) of a solution or during the initial reconstitution of the powder.

Skin and Body Protection

The compound is harmful upon skin contact and is a known skin irritant.[1][2] Therefore, a complete barrier is essential.

  • Gloves: Double-gloving is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove. Butyl rubber offers excellent protection against the parent compound, morpholine, and is a sound choice. Heavy-duty nitrile gloves are also a suitable alternative.

    • Integrity and Replacement: Always inspect gloves for tears or punctures before use.[9] Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is known or suspected.[8]

  • Laboratory Coat: A clean, fully buttoned lab coat with long sleeves and tight-fitting cuffs is required.

  • Chemical-Resistant Apron: A rubber or neoprene apron should be worn over the lab coat to provide an additional layer of protection against spills.

  • Footwear: Fully enclosed, liquid-resistant shoes are mandatory. Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.

Respiratory Protection

When all work is conducted within a certified chemical fume hood, specific respiratory protection is generally not required. However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or a failure of the fume hood, an air-purifying respirator (APR) with organic vapor/acid gas cartridges is necessary.[8] Note that N-95 or N-100 masks are for particulates and are insufficient to protect against chemical vapors that may be released.

Procedural Guidance: Safe Handling and Disposal

The order in which you don and doff (put on and take off) your PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Footwear and Lab Coat: Confirm appropriate footwear and don your lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Chemical Apron: Don the chemical-resistant apron.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield if required.

  • Outer Gloves: Put on the second, outer pair of chemically resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Step-by-Step Doffing Protocol (The Contamination Control Flow)

This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Apron: Remove the face shield and apron, handling them by the straps and avoiding contact with the front surfaces.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated Materials
  • Chemical Waste: All solutions and unused solid this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.[10] Do not mix with other waste streams.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be placed in a designated, sealed hazardous waste container for incineration.

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. You must seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Data Summary Table

Protection TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodPrimary containment to prevent inhalation of dust/aerosols.
Eye Protection Chemical Splash GogglesProtects against splashes and dust; compound causes severe eye irritation.[1][2]
Face Protection Face Shield (over goggles)Required for tasks with a high splash potential.
Hand Protection Double-gloving: Nitrile (inner) & Butyl Rubber/Nitrile (outer)Prevents skin contact; compound is harmful and a skin irritant.[1][2]
Body Protection Closed-front Lab Coat & Chemical-resistant ApronProtects against spills and contamination.[9]
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills.
Respiratory Not required if handled in a fume hood.For spills/emergencies, an air-purifying respirator with organic vapor/acid gas cartridges is necessary.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe_Handling_Workflow Risk_Assessment 1. Hazard & Risk Assessment Engineering_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Engineering_Controls Select_PPE 3. Select Required PPE Engineering_Controls->Select_PPE Don_PPE 4. Don PPE (Correct Sequence) Select_PPE->Don_PPE Chemical_Handling 5. Perform Chemical Handling (Inside Fume Hood) Don_PPE->Chemical_Handling Doff_PPE 6. Doff PPE (Contamination Control) Chemical_Handling->Doff_PPE Emergency_Response Emergency Procedures (Spill / Exposure) Chemical_Handling->Emergency_Response If spill/exposure occurs Waste_Disposal 7. Segregate & Dispose Waste Doff_PPE->Waste_Disposal Emergency_Response->Doff_PPE

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Morpholine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.